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  • Product: N-methylthiophene-2-sulfonamide
  • CAS: 53442-30-1

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Core Heterocyclic Scaffold

An In-Depth Technical Guide to the Chemical Properties of N-methylthiophene-2-sulfonamide N-methylthiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring linked to a methylsulfonamide group. While a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of N-methylthiophene-2-sulfonamide

N-methylthiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring linked to a methylsulfonamide group. While a seemingly simple molecule, it represents a foundational scaffold of significant interest to researchers in medicinal chemistry and drug development. The thiophene ring, a bioisostere of the benzene ring, coupled with the sulfonamide functional group—a cornerstone of numerous pharmaceuticals—creates a molecule with a rich and versatile chemical profile.[1][2] Understanding the intrinsic chemical properties of this compound is paramount for its effective utilization in the synthesis of more complex, biologically active molecules.

This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of N-methylthiophene-2-sulfonamide. The narrative is structured to provide not just data, but a causal understanding of the molecule's behavior, empowering researchers to confidently employ it in their experimental designs.

Synthesis: A Mechanistic Approach to Sulfonamide Formation

The most direct and common synthesis of N-methylthiophene-2-sulfonamide involves the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and methylamine.[3][4] This reaction is a classic example of sulfonamide bond formation, a robust and highly reliable transformation in organic synthesis.[5]

Causality Behind Experimental Choices:

  • The Nucleophile and Electrophile: Methylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the highly electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5]

  • The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically an excess of methylamine itself or a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize this acid.[4] Failure to scavenge the HCl would lead to the protonation of the methylamine, rendering it non-nucleophilic and halting the reaction. The resulting methylammonium chloride salt often precipitates from the reaction mixture.

  • Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane are typically employed to avoid any side reactions with the reactive sulfonyl chloride.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts ThiopheneSC Thiophene-2-sulfonyl Chloride (Electrophile) Reaction Nucleophilic Attack Solvent: THF Temp: 0°C to RT ThiopheneSC->Reaction Methylamine Methylamine (Nucleophile + Base) Methylamine->Reaction Product N-methylthiophene-2-sulfonamide Reaction->Product Forms Sulfonamide Bond Byproduct Methylammonium Chloride (Precipitate) Reaction->Byproduct Acid Neutralization

Caption: Synthetic workflow for N-methylthiophene-2-sulfonamide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, monitored by Thin-Layer Chromatography (TLC), and confirmed by the described work-up and purification, ensures the formation of the target compound.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Nucleophile Addition: Add a solution of methylamine (2.2 eq, typically as a 2.0 M solution in THF) dropwise to the stirred sulfonyl chloride solution over 20-30 minutes.[4] The formation of a white precipitate (methylammonium chloride) is a visual indicator that the reaction is proceeding.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of the starting sulfonyl chloride.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated methylammonium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Physicochemical and Computed Properties

The fundamental properties of a molecule are critical for predicting its behavior in various experimental and biological systems. The following table summarizes key identifiers and computed properties for N-methylthiophene-2-sulfonamide.

PropertyValueSource
IUPAC Name N-methylthiophene-2-sulfonamidePubChem[7]
CAS Number 53442-30-1PubChem[7]
Molecular Formula C₅H₇NO₂S₂PubChem[7]
Molecular Weight 177.2 g/mol PubChem[7]
Monoisotopic Mass 176.99182081 DaPubChem[7]
SMILES CNS(=O)(=O)C1=CC=CS1PubChem[7]
Topological Polar Surface Area 82.8 ŲPubChem[7]
XLogP3 (Predicted) 0.1PubChem[7]

Spectroscopic Analysis: A Structural Blueprint

Spectroscopic data provides a detailed fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a robust and accurate prediction of its spectral characteristics can be derived from established principles and data from analogous structures.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of thiophenesulfonyl derivatives is expected to show a prominent molecular ion peak (M⁺).[8] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺): m/z = 177

  • Loss of Methyl Radical (•CH₃): [M - 15]⁺, m/z = 162

  • Loss of SO₂: [M - 64]⁺, m/z = 113. This is a common rearrangement for arylsulfonamides.[8]

  • Thiophene-2-sulfonyl Cation: [C₄H₃S-SO₂]⁺, m/z = 147

  • Thiophenyl Cation: [C₄H₃S]⁺, m/z = 83 (from cleavage of the C-S bond)

Predicted Fragmentm/z (Mass/Charge)Causality
[C₅H₇NO₂S₂]⁺177Molecular Ion
[C₄H₄NO₂S₂]⁺162Loss of a methyl radical from the nitrogen atom.
[C₄H₃S-SO₂]⁺147Cleavage of the S-N bond.
[C₅H₇N]⁺113Skeletal rearrangement involving the loss of SO₂.
[C₄H₃S]⁺83Cleavage of the C-S bond between the ring and sulfonamide.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the sulfonamide group and the thiophene ring. The positions of these bands are well-characterized for sulfonamides.[9][10]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H3390 - 3320Stretching (Secondary Amide)
Aromatic C-H~3100Stretching (Thiophene Ring)
Aliphatic C-H~2950Stretching (Methyl Group)
S=O1345 - 1315Asymmetric Stretching
S=O1185 - 1145Symmetric Stretching
S-N925 - 905Stretching
C=C1500 - 1400Stretching (Thiophene Ring)

The two strong absorption bands for the S=O stretches are highly characteristic and a key diagnostic tool for confirming the presence of the sulfonamide group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom.

¹H NMR (Predicted, in CDCl₃, 400 MHz): The thiophene ring protons will appear as a complex multiplet, and the methyl group will be a doublet due to coupling with the N-H proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H5~7.6ddJ ≈ 5.0, 1.2Most deshielded aromatic proton, adjacent to sulfur and ortho to the electron-withdrawing sulfonamide group.
H3~7.2ddJ ≈ 3.6, 1.2Aromatic proton ortho to the ring sulfur.
H4~7.0ddJ ≈ 5.0, 3.6Aromatic proton shielded relative to H5.
N-H~5.0q (broad)J ≈ 5.0Exchangeable proton, broad signal, coupled to the methyl protons.
N-CH₃~2.8dJ ≈ 5.0Methyl protons coupled to the adjacent N-H proton.

¹³C NMR (Predicted, in CDCl₃, 100 MHz): The carbon atoms of the thiophene ring will have distinct chemical shifts based on their proximity to the sulfur atom and the electron-withdrawing sulfonamide group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~140Quaternary carbon attached to the highly deshielding sulfonamide group.
C5~132Deshielded by proximity to sulfur and the C2 substituent.
C3~128Aromatic carbon adjacent to the ring sulfur.
C4~127Aromatic carbon shielded relative to C3 and C5.
N-CH₃~29Standard chemical shift for an N-methyl group in a sulfonamide.

Core Reactivity and Chemical Behavior

The reactivity of N-methylthiophene-2-sulfonamide is governed by three main features: the acidic N-H proton, the aromatic thiophene ring, and the stability of the sulfonamide linkage.

Acidity of the N-H Proton

The proton on the sulfonamide nitrogen is weakly acidic (pKa ≈ 10-11) due to the strong electron-withdrawing capacity of the adjacent sulfonyl group. It can be deprotonated by a strong base (e.g., NaH, LiH) to form an anion. This anion is a potent nucleophile and can be used for further functionalization, such as alkylation, to create tertiary sulfonamides.[11]

Reactivity of the Thiophene Ring

The thiophene ring can undergo electrophilic aromatic substitution. The sulfonamide group is a deactivating, meta-directing group in benzene systems. However, in the five-membered thiophene ring, the directing effects are different. The inherent reactivity of the thiophene ring (more electron-rich than benzene) combined with the directing influence of the sulfur heteroatom and the C2-sulfonyl group makes the C5 position the most likely site for electrophilic attack (e.g., bromination, nitration).

Caption: Regioselectivity in electrophilic substitution.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, N-methylthiophene-2-sulfonamide presents several hazards.[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

N-methylthiophene-2-sulfonamide is a valuable chemical building block whose properties are defined by the interplay between the aromatic thiophene ring and the functional sulfonamide group. Its synthesis is straightforward, relying on well-established chemistry. The predictable spectroscopic signature allows for unambiguous structural confirmation, and its reactivity at the sulfonamide nitrogen and the thiophene C5-position provides clear pathways for further molecular elaboration. This guide provides the foundational chemical knowledge required for researchers to leverage the full potential of this versatile scaffold in their synthetic and drug discovery programs.

References

  • PubChem. N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. [Link][7]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2), 47-54. [Link][1]

  • Gowda, B. T., & Kumar, K. S. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(5-6), 373-378. [Link][9]

  • Abdel-Wahab, B. F., & Awad, G. E. (1970). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 51(1-4), 203-206. [Link][3]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link][12]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link][8]

  • PubMed. N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 30, 115888. [Link][2]

  • PMC. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Molecules, 29(14), 3241. [Link][11]

  • PubMed. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Acta Pharmaceutica Hungarica, 38(5), 321-327. [Link][10]

  • NIST. 2-Thiophenesulfonyl chloride. NIST WebBook. [Link][6]

  • Physics Forums. methyl amine w/ a sulfonyl chloride. Physics Forums. [Link][4]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link][13]

Sources

Exploratory

The Pharmacological Versatility of N-Methylthiophene-2-Sulfonamide: Mechanisms of Action in Targeted Oncology

Executive Summary N-methylthiophene-2-sulfonamide (NMTS) is a low-molecular-weight, highly versatile pharmacophore that has become a cornerstone in the rational design of targeted anticancer therapeutics. While tradition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylthiophene-2-sulfonamide (NMTS) is a low-molecular-weight, highly versatile pharmacophore that has become a cornerstone in the rational design of targeted anticancer therapeutics. While traditional primary sulfonamides are notorious for off-target toxicity due to their interaction with Carbonic Anhydrases (CAs), the N-methyl substitution in NMTS sterically and electronically abolishes this liability. This structural pivot transforms the moiety into an ideal hydrophobic vector for probing allosteric pockets in complex enzymes.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual mechanistic utility of NMTS derivatives: their role as non-ATP competitive inhibitors of MEK1/2 in the MAPK pathway, and as allosteric modulators of Protein Disulfide Isomerase (PDI) in the Endoplasmic Reticulum (ER) stress response.

Section 1: Chemical Biology & Pharmacophore Rationale

To understand the mechanism of action of NMTS, one must first analyze the causality behind its structural components:

  • The Thiophene Ring: Bioisosteric to benzene, but smaller and more electron-rich. This allows for tighter packing and enhanced π−π stacking interactions within hydrophobic allosteric pockets.

  • The Sulfonamide Core (-SO₂N-): Provides strong, directional hydrogen bonding. The oxygen atoms act as rigid hydrogen bond acceptors, anchoring the molecule to backbone amides of the target protein.

  • The N-Methyl Substitution (Critical Feature): Primary sulfonamides (-SO₂NH₂) are classic inhibitors of Carbonic Anhydrase because the deprotonated nitrogen coordinates directly with the active-site zinc ion. By methylating this nitrogen, zinc coordination is prevented. This eliminates off-target CA inhibition, drastically reducing systemic toxicity and allowing the NMTS scaffold to be utilized strictly for highly specific allosteric modulation[1].

Section 2: Mechanism I - Allosteric MEK1/2 Inhibition

The RAS-RAF-MEK-ERK signaling cascade is frequently hyperactivated in human cancers (e.g., melanoma, NSCLC). While targeting MEK1/2 is highly effective, traditional ATP-competitive inhibitors suffer from poor kinase selectivity and high toxicity.

NMTS-diaryl-ethyl derivatives have been engineered to bind to a unique allosteric pocket adjacent to the ATP-binding site of MEK1/2[2].

Mechanistic Causality: Upon binding, the NMTS moiety projects its N-methyl group deep into a hydrophobic sub-pocket formed by the α C-helix of MEK1/2. The sulfonamide oxygens form hydrogen bonds with the catalytic lysine, locking the enzyme in a catalytically inactive conformation. Because this pocket is unique to MEK1/2 and does not overlap with the highly conserved ATP-binding hinge region, these NMTS derivatives achieve near-perfect kinase selectivity, leading to potent antiproliferative effects in MCF-7, HeLa, and A-549 cell lines[2].

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Nuc Cell Proliferation & Survival ERK->Nuc NMTS NMTS Derivatives (Allosteric Inhibitors) NMTS->MEK Non-ATP Competitive Inhibition

Fig 1. Allosteric inhibition of MEK1/2 by NMTS derivatives in the MAPK signaling pathway.

Section 3: Mechanism II - Protein Disulfide Isomerase (PDI) Inhibition

Protein Disulfide Isomerase (PDI) is an ER chaperone responsible for the oxidative folding of nascent proteins. In aggressive tumors like glioblastoma, PDI is massively overexpressed to handle the high translational load and prevent lethal ER stress.

Recent drug development efforts have replaced the hydroxyl groups of traditional chalcone inhibitors with the NMTS moiety to create highly potent PDI inhibitors[3].

Mechanistic Causality: The substitution of a hydroxyl group with the NMTS moiety significantly increases the ClogP (hydrophobicity) of the compound. The NMTS group acts as a "hydrophobic wedge" that binds specifically to the b' domain of PDI. This allosteric binding prevents the substrate-induced conformational changes required for PDI's reductase and isomerase activities. Consequently, misfolded proteins accumulate rapidly, triggering the terminal Unfolded Protein Response (UPR) and driving the tumor cell into apoptosis[3].

PDI_Pathway Misfolded Nascent / Misfolded Proteins PDI Protein Disulfide Isomerase (PDI) Misfolded->PDI Folded Properly Folded Proteins PDI->Folded Reductase/Isomerase Activity ER_Stress ER Stress / UPR Activation PDI->ER_Stress Inhibition leads to accumulation NMTS NMTS-Chalcone Derivatives NMTS->PDI b' Domain Binding Apoptosis Tumor Cell Apoptosis ER_Stress->Apoptosis

Fig 2. NMTS-induced ER stress via allosteric inhibition of PDI reductase activity.

Section 4: Quantitative Data Summary

The following table synthesizes the target inhibition profiles of key NMTS derivatives across both mechanistic pathways, demonstrating the structure-activity relationship (SAR) improvements granted by the NMTS scaffold.

Compound Class / DerivativeTargetPrimary Cell LineIC₅₀ (µM)Reference
NMTS-Diaryl-Ethyl (2d) MEK1/2MCF-7 (Breast Cancer)1.82[1]
NMTS-Diaryl-Ethyl (4k) MEK1/2HeLa (Cervical Cancer)2.15[1]
NMTS-Chalcone (Cmpd 65) PDI (b' domain)Glioblastoma40 - 500[2]
NMTS-Chalcone (Cmpd 19) PDI (b' domain)Glioblastoma0.82[2]

Section 5: Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems .

Workflow Synth 1. Scaffold Synthesis (Suzuki/Buchwald Coupling) Biochem 2. Biochemical Assays (Insulin Turbidity / Kinase Assay) Synth->Biochem Cell 3. Cell Viability (CCK-8 Assay) Biochem->Cell Mech 4. Mechanistic Validation (Western Blot: p-ERK or UPR markers) Cell->Mech

Fig 3. Standard experimental workflow for validating NMTS-derived targeted inhibitors.

Protocol A: CCK-8 Antiproliferation Assay (Cellular Efficacy)

This assay leverages the reduction of WST-8 by cellular dehydrogenases to quantify living cells, directly measuring the antiproliferative effect of NMTS-MEK inhibitors.

  • Cell Seeding: Seed target cells (e.g., MCF-7, HeLa) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the NMTS derivative (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours in the dark.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation Architecture:

    • Baseline Control: Media + CCK-8 (no cells) to subtract background absorbance.

    • Positive Control: 5-Fluorouracil (5-FU) must yield an IC₅₀ within historical baselines to confirm assay sensitivity[2].

    • Interference Control: NMTS compounds + CCK-8 (no cells) to ensure the highly conjugated thiophene derivatives do not auto-reduce the dye.

Protocol B: Insulin Turbidity Assay (Biochemical Target Validation)

This cell-free assay validates the direct allosteric inhibition of PDI by NMTS-chalcone derivatives. PDI normally reduces insulin disulfide bonds, causing the B-chain to precipitate and increase solution turbidity.

  • Reaction Setup: In a clear 96-well plate, combine 0.8 µM recombinant human PDI, 2 mM EDTA, and the NMTS test compound (at varying concentrations) in 100 mM potassium phosphate buffer (pH 7.0).

  • Pre-incubation: Incubate the mixture for 30 minutes at room temperature to allow allosteric binding.

  • Initiation: Add 0.1 mM DTT and 0.15 mM bovine insulin to initiate the reduction reaction.

  • Kinetic Monitoring: Immediately monitor the absorbance at 650 nm every minute for 60 minutes.

  • Self-Validation Architecture:

    • Negative Control: Insulin + DTT (no PDI) to establish the baseline auto-reduction rate.

    • Vehicle Control: PDI + Insulin + DTT + DMSO to establish the uninhibited enzyme kinetic curve (turbidity onset should occur at ~15 mins).

    • Positive Control: PACMA31 (a known irreversible PDI inhibitor) to validate assay dynamic range[3].

References

  • Pawar, C., Pansare, D., & Shinde, D. (2018). Synthesis of new 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents. European Journal of Chemistry, 9(1), 13-21. URL:[Link]

  • Xu, S., Shergalis, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Journal of Medicinal Chemistry (via PMC). URL:[Link]

Sources

Foundational

Introduction to N-methylthiophene-2-sulfonamide: A Profile

An In-depth Technical Guide to the Biological Activity of N-methylthiophene-2-sulfonamide This guide provides a comprehensive technical overview of the predicted biological activities of N-methylthiophene-2-sulfonamide....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-methylthiophene-2-sulfonamide

This guide provides a comprehensive technical overview of the predicted biological activities of N-methylthiophene-2-sulfonamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, its chemical structure places it firmly within the thiophene sulfonamide class, a well-established and privileged scaffold in medicinal chemistry. By synthesizing data from closely related analogs, this document outlines the probable biological targets, mechanisms of action, and the requisite experimental frameworks for empirical validation. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of this compound.

The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to improve physicochemical properties and binding affinity.[1] When coupled with a sulfonamide moiety, the resulting scaffold becomes a potent pharmacophore known to interact with a variety of biological targets.[2] N-methylthiophene-2-sulfonamide is a fundamental representation of this class, possessing the core thiophene ring and a methylated sulfonamide group. Its simplicity makes it an excellent starting point for understanding the foundational structure-activity relationships of this chemical family.

Table 1: Physicochemical Properties of N-methylthiophene-2-sulfonamide

PropertyValueSource
Molecular Formula C₅H₇NO₂S₂[3]
Molecular Weight 177.2 g/mol [3]
IUPAC Name N-methylthiophene-2-sulfonamide[3]
CAS Number 53442-30-1[3]
XLogP3 0.1[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Predicted Biological Activity I: Carbonic Anhydrase Inhibition

One of the most prominent and extensively studied activities of aromatic and heterocyclic sulfonamides is the inhibition of carbonic anhydrases (CAs).[4] These zinc-containing metalloenzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation, fluid secretion, and other physiological processes.[4][5]

Scientific Rationale: The Mechanism of Action

The inhibitory action of sulfonamides against CAs is mechanistically well-understood. The sulfonamide group (–SO₂NH₂) is the key zinc-binding pharmacophore.[5] Under physiological conditions, the sulfonamide nitrogen can be deprotonated, allowing it to act as a strong coordinating ligand for the Zn²⁺ ion located in the enzyme's active site. This binding event displaces the zinc-bound water or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's function.[5] N-methylated sulfonamides, like the topic compound, have been shown to act as competitive inhibitors of carbonic anhydrase.[6] The thiophene ring serves as the scaffold that positions the sulfonamide group for optimal interaction with the active site.

G cluster_Enzyme CA Active Site cluster_Inhibitor N-methylthiophene-2-sulfonamide cluster_Reaction Inhibition Enzyme Zn²⁺ Ion His1 His Enzyme->His1 His2 His Enzyme->His2 His3 His Enzyme->His3 OH OH⁻ Enzyme->OH binds Reaction Competitive Inhibition Sulfonamide R-SO₂NH-CH₃ Sulfonamide->Reaction displaces Reaction->Enzyme binds to caption Mechanism of Carbonic Anhydrase Inhibition

Caption: CA inhibition by sulfonamide binding to the active site zinc ion.

Self-Validating Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory potency of N-methylthiophene-2-sulfonamide against a specific CA isoform (e.g., human CA II), a colorimetric assay measuring the enzyme's esterase activity is employed. This protocol is a self-validating system due to the inclusion of multiple controls that ensure the observed effect is due to specific enzyme inhibition.[7][8]

Materials:

  • Human Carbonic Anhydrase II (hCA II) enzyme solution

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[8]

  • Substrate: p-Nitrophenyl acetate (pNPA), prepared fresh[8]

  • N-methylthiophene-2-sulfonamide (Test Compound) stock solution in DMSO

  • Acetazolamide (Positive Control Inhibitor) stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, prepare wells in triplicate for each condition:

    • Blank Wells: 190 µL of Assay Buffer + 10 µL of DMSO. (Measures non-enzymatic substrate hydrolysis).

    • Enzyme Control Wells (100% Activity): 180 µL of Assay Buffer + 10 µL of hCA II solution.[8]

    • Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of hCA II solution + 10 µL of DMSO. (Ensures the solvent has no effect on enzyme activity).

    • Test Compound Wells: Prepare a serial dilution of N-methylthiophene-2-sulfonamide. To respective wells, add 170 µL of Assay Buffer + 10 µL of hCA II solution + 10 µL of the test compound dilution.[8]

    • Positive Control Wells: Prepare a serial dilution of Acetazolamide. Add 170 µL of Assay Buffer + 10 µL of hCA II solution + 10 µL of the Acetazolamide dilution.

  • Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to initiate the reaction. The final volume should be 200 µL.[8]

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm in kinetic mode for 10-15 minutes, with readings taken every 30-60 seconds.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_solvent_control - V_blank)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Authoritative Grounding: Potency of Related Inhibitors

The inhibitory potency of thiophene-based sulfonamides against various CA isoforms has been extensively documented, often showing activity in the nanomolar range.

Table 2: Inhibitory Activity of Thiophene Sulfonamide Derivatives Against Carbonic Anhydrases

CompoundCA IsoformPotency (IC₅₀ or Kᵢ)Reference
Thiophene-2-sulfonamide derivativeshCA II0.20–5.96 nM (Kᵢ)[4]
4-substituted thiophene-2-sulfonamideshCA IINanomolar range (IC₅₀)[9]
Thiophene-2-sulfonamide derivativeshCA I3–12 nM (Kᵢ)[4]
Thiophene-2-sulfonamide derivativesCA IX (Tumor-associated)3–45 nM (Kᵢ)[4]
Sulfonamide derivativeshCA IIIC₅₀ = 2.02 - 5.69 µM[10]

Given this data, it is highly probable that N-methylthiophene-2-sulfonamide will exhibit inhibitory activity against CA isoforms, particularly the highly active CA II.

Predicted Biological Activity II: Antimicrobial Effects

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant.[11] Their mechanism of action is distinct from many other antibiotic classes, making them valuable tools against certain pathogens. Thiophene-containing sulfonamides have demonstrated notable antibacterial and antifungal properties.[12]

Scientific Rationale: The Mechanism of Action

In many bacteria, sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA).[11] They inhibit the enzyme dihydropteroate synthase, which is critical in the folic acid synthesis pathway. Since folic acid is a precursor for the synthesis of nucleotides and certain amino acids, its depletion halts bacterial growth and replication, resulting in a bacteriostatic effect.[11] Eukaryotic cells, including human cells, are unaffected as they obtain folic acid from their diet and lack this enzymatic pathway.

Self-Validating Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and reliable technique for determining MIC values.[13][14]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare serial dilutions of N-methylthiophene-2-sulfonamide in a 96-well plate D Inoculate all wells (except sterility) with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) B->D C Set up controls: - Growth Control (no drug) - Sterility Control (no bacteria) C->D E Incubate plate at 37°C for 16-20 hours D->E F Visually inspect wells for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G caption Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • N-methylthiophene-2-sulfonamide (Test Compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[13]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL.

  • Controls: Prepare a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve the final volume and cell density.[14]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

Authoritative Grounding: Potency of Related Antimicrobials

Various thiophene sulfonamide derivatives have been synthesized and tested, showing a range of antimicrobial activities.

Table 3: Antimicrobial Activity of Thiophene Sulfonamide Derivatives

Compound ClassOrganismPotency (MIC or MBC)Reference
5-bromo-N-alkylthiophene-2-sulfonamidesK. pneumoniae ST147MIC: 0.39 µg/mL, MBC: 0.78 µg/mL[15]
Thienopyrimidine–sulfamethoxazole hybridS. aureusMIC: 250 µg/mL[12]
Thienopyrimidine–sulfamethoxazole hybridE. coliMIC: 125 µg/mL[12]
Thienopyrimidine–sulfamethoxazole hybridC. albicansMIC: 31.25 µg/mL[12]

Predicted Biological Activity III: Anticancer Effects

The sulfonamide scaffold is a component of several approved and investigational anticancer drugs.[2] Their mechanisms are diverse and can include the inhibition of targets crucial for tumor growth and survival. Thiophene-based sulfonamides have likewise been reported to possess significant cytotoxic activity against various cancer cell lines.[16]

Scientific Rationale: The Mechanism of Action

The anticancer effects of sulfonamides can be multifactorial.[2] A primary mechanism for heterocyclic sulfonamides is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[4] These enzymes are highly expressed in hypoxic tumors and help maintain the acidic tumor microenvironment, which promotes tumor invasion and metastasis. By inhibiting these CAs, sulfonamides can disrupt the pH balance of cancer cells, leading to apoptosis. Other reported mechanisms include the disruption of microtubule assembly and cell cycle arrest.[2]

Self-Validating Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[17]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow to adhere C Treat cells with compound dilutions and incubate for 24-72 hours A->C B Prepare serial dilutions of N-methylthiophene-2-sulfonamide B->C D Add MTT reagent to each well and incubate for 3-4 hours C->D E Living cells convert yellow MTT to purple formazan crystals D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan D->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate % Viability and determine IC₅₀ value G->H caption Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • N-methylthiophene-2-sulfonamide (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[18]

  • Sterile 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound and positive control. Include untreated and solvent-only control wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Data Analysis:

    • Correct absorbance values by subtracting the background reading from blank wells.

    • Calculate the percentage of cell viability relative to the solvent control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Authoritative Grounding: Potency of Related Anticancer Agents

The cytotoxic potential of thiophene sulfonamides against human cancer cell lines is well-documented.

Table 4: In Vitro Anticancer Activity of Thiophene Sulfonamide Derivatives

Compound ClassCancer Cell LinePotency (IC₅₀)Reference
Thiophene sulfonamide derivativesMCF-7 (Breast)9.39 - 10.25 µmol L⁻¹[16]
Thiophene sulfonamide derivativesHepG2 (Liver)0.1163 - 0.4660 µM[20]
Thiophene derivativesPC-3 (Prostate)Moderate to high activity[21]
Sulfonamide derivativesA549 (Lung)High inhibitory activity[10]

Conclusion and Future Directions

N-methylthiophene-2-sulfonamide, as a foundational member of the thiophene sulfonamide class, is strongly predicted to exhibit a range of significant biological activities. The evidence-based rationale presented in this guide points toward its potential as an inhibitor of carbonic anhydrases, an antimicrobial agent, and a cytotoxic compound against cancer cells. The detailed, self-validating experimental protocols provided herein offer a clear and robust pathway for the empirical validation of these predicted activities.

Future research should focus on the synthesis and in vitro screening of N-methylthiophene-2-sulfonamide using the described assays. Subsequent structure-activity relationship (SAR) studies, involving modification of the thiophene ring or the N-methyl group, could lead to the development of derivatives with enhanced potency and selectivity for specific biological targets, paving the way for new therapeutic leads.

References

  • Ben-David, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 769092, N-methylthiophene-2-sulfonamide. Retrieved from [Link]

  • ChemSrc. (2026). N-[(3-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide. Retrieved from [Link]

  • Mathews. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methylthiophene-2-sulfonamide (C5H7NO2S2). Retrieved from [Link]

  • Akkaya, B., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Aluru, R. G. P., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine, 21(2), 75-81.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica, 64(4), 419-431. Available at: [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Available at: [Link]

  • Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 296-302. Available at: [Link]

  • Star Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. Available at: [Link]

  • Poulsen, S. A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Kaufman, C. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Noreen, Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3051-3066. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 698. Available at: [Link]

  • Cadoni, R., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-944. Available at: [Link]

  • Schoenwald, R. D., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of medicinal chemistry, 30(10), 1779-1785. Available at: [Link]

  • Ghorab, M. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(23), 8274. Available at: [Link]

  • Hafez, H. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 229. Available at: [Link]

  • Noreen, Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press. Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(7), 6695. Available at: [Link]

  • Hoffman, J. M., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of medicinal chemistry, 35(20), 3691-3699.
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  • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8684. Available at: [Link]

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Exploratory

Engineering N-Methylthiophene-2-Sulfonamide Derivatives: A Technical Guide to Scaffold Optimization and Target Selectivity

Executive Summary The thiophene-2-sulfonamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While historically recognized for its role in developing topical anti-glaucoma agents, recent adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene-2-sulfonamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While historically recognized for its role in developing topical anti-glaucoma agents, recent advancements have repurposed this scaffold for targeted oncology. This whitepaper provides an in-depth technical analysis of N-methylthiophene-2-sulfonamide derivatives , exploring the mechanistic causality behind N-methylation, detailing self-validating synthetic workflows, and analyzing their efficacy as selective Mcl-1 inhibitors and broad-spectrum antiproliferative agents.

Pharmacophore Rationale and Mechanistic Causality

The Bioisosteric Advantage

The thiophene ring serves as an excellent bioisostere for benzene. Its slightly smaller aromatic radius and the presence of the electron-rich sulfur atom alter the molecule's lipophilicity and dipole moment, often enhancing metabolic stability and membrane permeability compared to its phenyl counterparts.

The Causality of N-Methylation: Engineering Selectivity

As an application scientist, one must understand that structural modifications are not arbitrary; they are causal interventions designed to manipulate target engagement. Primary thiophene-2-sulfonamides (containing an unsubstituted −SO2​NH2​ group) are notorious for their potent, often indiscriminate, inhibition of human Carbonic Anhydrases (hCAs)[1][2]. The acidic proton of the primary sulfonamide coordinates directly with the active-site zinc ion ( Zn2+ ) of the hCA enzyme, a mechanism heavily exploited in glaucoma drugs like dorzolamide[2].

However, when developing systemic oncology drugs, pan-hCA inhibition leads to severe off-target toxicities, including systemic diuresis and pH imbalances. The strategic introduction of an N-methyl group (yielding N-methylthiophene-2-sulfonamide) deliberately abrogates this zinc-binding capability. By removing the critical hydrogen bond donor and increasing steric bulk, N-methylation effectively eliminates hCA inhibitory activity[3][4]. This causal modification allows the scaffold to be redirected toward highly selective, hydrophobic protein-protein interaction (PPI) targets, such as the BH3-binding groove of Myeloid Cell Leukemia 1 (Mcl-1)[5].

Target Engagement: The Mcl-1 Apoptotic Pathway

Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family and a primary driver of resistance to current Bcl-2 inhibitors. Highly substituted N-methylthiophene-2-sulfonamide derivatives have been optimized to act as selective Mcl-1 inhibitors[5]. By binding tightly to the Mcl-1 BH3 groove, these derivatives displace pro-apoptotic proteins (Bax/Bak), triggering mitochondrial permeabilization and subsequent cancer cell apoptosis.

Mcl1Pathway Mcl1 Mcl-1 Protein (Anti-apoptotic) BaxBak Bax/Bak Complex (Pro-apoptotic) Mcl1->BaxBak Normal State: Inhibits Activation CytoC Cytochrome c Release (Mitochondria) BaxBak->CytoC Mitochondrial Permeabilization Derivative N-Methylthiophene-2-Sulfonamide Derivative Derivative->Mcl1 Binds BH3 Groove (High Affinity) Derivative->BaxBak Displaces & Frees Pro-apoptotic Proteins Apoptosis Apoptosis (Cancer Cell Death) CytoC->Apoptosis Caspase Cascade Activation

Mechanistic pathway of Mcl-1 inhibition by thiophene-2-sulfonamide derivatives inducing apoptosis.

Self-Validating Experimental Workflows

To ensure scientific integrity, synthetic and screening protocols must be designed as self-validating systems. Below are the optimized methodologies for synthesizing and evaluating N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives[6][7].

Chemical Synthesis Protocol

Step 1: Sulfonylation (Formation of the N-methyl sulfonamide core)

  • Reagents: Dissolve 5-bromo-thiophene-2-sulfonyl chloride (1.0 eq) and N-methyl-2-amino-1-phenylethanol (1.1 eq) in anhydrous dichloromethane (DCM).

  • Causality of Base Selection: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). Unlike pyridine, K2​CO3​ acts as a heterogeneous acid scavenger, neutralizing the HCl byproduct without risking nucleophilic catalysis that could degrade the sulfonyl chloride.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification: Wash with 1N HCl to remove unreacted amines, extract with DCM, and concentrate under vacuum.

Step 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

  • Reagents: Combine the brominated intermediate (1.0 eq), substituted phenylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq) in a degassed mixture of Toluene/Ethanol (4:1).

  • Causality of Degassing: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II). Strict argon purging is mandatory to maintain the catalytic cycle.

  • Self-Validation Control: Run a parallel "blank" reaction omitting the Pd catalyst. A lack of product in the blank validates that the C-C coupling is strictly transition-metal mediated and not an artifact of thermal degradation.

  • Reaction: Add aqueous Na2​CO3​ (2.0 M, 2.0 eq) and reflux at 90°C for 12 hours[7].

  • Purification: Filter through Celite, extract with ethyl acetate, and purify via flash chromatography.

ExperimentalWorkflow Synth 1. Chemical Synthesis (Sulfonylation & Coupling) Purify 2. Purification (Flash Chromatography) Synth->Purify Char 3. Characterization (NMR, LC-MS, HPLC) Purify->Char Assay 4. In Vitro Assays (CCK-8 Viability) Char->Assay SAR 5. SAR Analysis (Lead Optimization) Assay->SAR SAR->Synth Iterative Design

Self-validating experimental workflow for the synthesis and evaluation of sulfonamide analogues.

In Vitro Validation: CCK-8 Antiproliferative Assay

To evaluate the antiproliferative activity of the synthesized derivatives across tumor cell lines (e.g., HeLa, MCF-7, A549), the CCK-8 assay is prioritized over traditional MTT assays[7].

  • Causality of Assay Choice: CCK-8 utilizes WST-8, which produces a highly water-soluble formazan dye upon reduction by cellular dehydrogenases. This eliminates the need for toxic solubilization steps (required in MTT), allowing for continuous kinetic monitoring of the same plate.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO2​ .

    • Treat cells with varying concentrations of the synthesized derivatives (0.1 µM to 50 µM).

    • Self-Validation: Include a Positive Control (5-fluorouracil) to benchmark potency, and a Background Control (media + CCK-8 reagent, no cells) to subtract baseline absorbance[7].

    • After 48h, add 10 µL of CCK-8 solution to each well. Incubate for 2 hours.

    • Measure absorbance at 450 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes quantitative data demonstrating how structural modifications on the thiophene-2-sulfonamide core dictate target selectivity and potency. Notice the stark contrast in targets between primary and N-methylated (tertiary) sulfonamides.

Compound Class / ModificationPrimary TargetCell Line / EnzymePotency ( IC50​ / Ki​ )Ref
Primary 5-substituted-benzylsulfanyl-thiophene-2-sulfonamideshCA II (Zinc-binding)Cytosolic hCA II Ki​ < 1 nM[3]
N-Methyl -N-(2-hydroxy-2-phenylethyl)-thiophene-2-sulfonamidesBroad AntiproliferativeMCF-7 (Breast) IC50​ = 1.82 – 4.28 µM[7]
N-Methyl -N-(2-hydroxy-2-phenylethyl)-thiophene-2-sulfonamidesBroad AntiproliferativeHeLa (Cervical) IC50​ = 2.15 – 9.52 µM[7]
3-Phenyl-N-(alkyl) -thiophene-2-sulfonamide derivativesMcl-1 (BH3 Groove)RS4;11 (Leukemia) Ki​ ~ 0.4 µM[5]

Data Interpretation: The data clearly validates the mechanistic hypothesis. Primary sulfonamides exhibit sub-nanomolar affinity for hCA II[3]. Alkylation/methylation of the sulfonamide nitrogen shifts the biological profile entirely, yielding micromolar efficacy against cancer cell proliferation[7] and sub-micromolar targeted affinity for the Mcl-1 apoptotic regulator[5].

Conclusion

N-methylthiophene-2-sulfonamide derivatives represent a masterclass in rational drug design. By understanding the atomic-level causality of the sulfonamide-zinc interaction, researchers can utilize N-methylation as a precise molecular switch—turning off unwanted carbonic anhydrase activity and unlocking the scaffold's potential for high-affinity, hydrophobic target engagement in oncology.

References

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors N
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI
  • Topically active carbonic anhydrase inhibitors. 2.
  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations N
  • Structure-Based Optimization of 3-Phenyl- N-(2-(3-phenylureido)ethyl)
  • Inhibition of Insulin-Regulated Aminopeptidase (IRAP)
  • Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)
  • N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents European Journal of Chemistry

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Foundational

A Technical Guide to the Spectroscopic Characterization of N-methylthiophene-2-sulfonamide

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of N-methylthiophene-2-sulfonamide. Tailored for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of N-methylthiophene-2-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), focusing on the underlying principles, experimental best practices, and the nuanced interpretation of spectral data specific to this molecule.

Introduction

N-methylthiophene-2-sulfonamide, with the molecular formula C₅H₇NO₂S₂, is a small organic molecule featuring a thiophene ring linked to a sulfonamide group with an N-methyl substituent.[1] The thiophene moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[2] Similarly, the sulfonamide functional group is a cornerstone in the development of various therapeutic agents. A thorough understanding of the spectroscopic signature of N-methylthiophene-2-sulfonamide is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide will provide a comprehensive overview of the expected spectroscopic data for N-methylthiophene-2-sulfonamide and the methodologies to obtain it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

A standard approach for acquiring a ¹H NMR spectrum of N-methylthiophene-2-sulfonamide involves dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with exchangeable protons, such as the N-H proton in the sulfonamide group. The spectrum is then acquired on a 300, 400, or 500 MHz NMR spectrometer.[4]

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum of N-methylthiophene-2-sulfonamide is expected to exhibit distinct signals corresponding to the protons of the thiophene ring and the N-methyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
Thiophene H5~7.6Doublet of doubletsJ(H5,H4) ≈ 5, J(H5,H3) ≈ 1.51H
Thiophene H3~7.2Doublet of doubletsJ(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1.51H
Thiophene H4~7.0Doublet of doubletsJ(H4,H5) ≈ 5, J(H4,H3) ≈ 3.51H
N-HVariable (broad singlet)Broad Singlet-1H
N-CH₃~2.7DoubletJ(H,H) ≈ 53H
  • Thiophene Protons: The three protons on the thiophene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the electron-withdrawing nature of the sulfonamide group at the 2-position, the proton at the 5-position (H5) is expected to be the most deshielded. The protons will exhibit characteristic coupling patterns.

  • N-H Proton: The chemical shift of the sulfonamide N-H proton can be highly variable and often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.[5] In DMSO-d₆, this peak is more likely to be observed as a distinct signal.

  • N-Methyl Protons: The protons of the N-methyl group will appear as a doublet due to coupling with the adjacent N-H proton. The chemical shift will be in the aliphatic region.

Causality in Experimental Choices:

  • Choice of Solvent: The choice between CDCl₃ and DMSO-d₆ depends on the solubility of the compound and the desire to observe the N-H proton. DMSO-d₆ is a more polar solvent and is better at solvating the sulfonamide group, often leading to a sharper N-H signal.

  • Internal Standard (TMS): TMS is used as a reference point (0 ppm) for chemical shifts. It is chemically inert, volatile (allowing for easy removal), and gives a single, sharp signal that does not overlap with most organic compound signals.

Experimental Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Weigh ~5-10 mg of N-methylthiophene-2-sulfonamide s2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 with TMS) s1->s2 s3 Transfer to a 5 mm NMR tube s2->s3 a1 Insert sample into NMR spectrometer s3->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Acquire ¹H NMR spectrum a2->a3 p1 Fourier transform the raw data a3->p1 p2 Phase and baseline correct the spectrum p1->p2 p3 Integrate signals and measure chemical shifts and coupling constants p2->p3 p4 Assign peaks to molecular structure p3->p4

Caption: Workflow for ¹H NMR analysis of N-methylthiophene-2-sulfonamide.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample prepared for ¹H NMR can be directly used for ¹³C NMR analysis. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show five distinct signals.

Carbon Predicted Chemical Shift (ppm)
Thiophene C2~140
Thiophene C5~130
Thiophene C3~128
Thiophene C4~127
N-CH₃~29
  • Thiophene Carbons: The carbon atom directly attached to the electron-withdrawing sulfonamide group (C2) will be the most deshielded. The other thiophene carbons will appear in the aromatic region.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region at a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like N-methylthiophene-2-sulfonamide, a common and effective method is the thin solid film technique.[6][7] A small amount of the compound (5-10 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the solid on the plate. The plate is then placed in the spectrometer for analysis.[7] Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing the mixture into a transparent disk.[8]

Predicted IR Spectrum and Interpretation:

The IR spectrum of N-methylthiophene-2-sulfonamide will show characteristic absorption bands for the sulfonamide and thiophene groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretching3350-3150
C-H (thiophene)Stretching~3100
C=C (thiophene)Stretching1600-1450
S=O (sulfonamide)Asymmetric Stretching1350-1310
S=O (sulfonamide)Symmetric Stretching1170-1140
S-N (sulfonamide)Stretching930-900
  • Sulfonamide Group: The most prominent peaks will be the strong absorptions from the asymmetric and symmetric stretching of the S=O bonds.[5][9] The N-H stretching vibration will also be a key feature.

  • Thiophene Ring: The C-H stretching of the aromatic ring will appear above 3000 cm⁻¹, and the C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Experimental Workflow for IR Spectroscopy (Thin Film Method):

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis s1 Dissolve 5-10 mg of sample in a volatile solvent (e.g., CH2Cl2) s2 Apply one drop of the solution to a salt plate s1->s2 s3 Allow the solvent to evaporate completely s2->s3 a1 Place the salt plate in the spectrometer s3->a1 a2 Acquire the IR spectrum a1->a2 p1 Identify characteristic absorption bands a2->p1 p2 Correlate bands with functional groups p1->p2

Caption: Workflow for IR analysis of N-methylthiophene-2-sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

Electron Ionization (EI) is a common ionization method for relatively small and volatile organic molecules.[10][11] The sample is introduced into the mass spectrometer, often via a direct insertion probe, and is vaporized. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

Predicted Mass Spectrum and Interpretation:

The mass spectrum of N-methylthiophene-2-sulfonamide is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Ion Notes
177[M]⁺Molecular ion (C₅H₇NO₂S₂)
133[M - SO]⁺Loss of sulfur monoxide
112[M - SO₂ - CH₃]⁺Loss of sulfur dioxide and a methyl radical
83[C₄H₃S]⁺Thienyl cation
  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 177 will confirm the molecular weight of the compound.[1]

  • Fragmentation Pattern: The fragmentation of thiophenesulfonyl derivatives often involves the loss of SO or SO₂. The thiophene ring itself is relatively stable, so a prominent peak corresponding to the thienyl cation (C₄H₃S⁺) is also expected. The fragmentation pattern provides a fingerprint that can be used for structural confirmation.

Experimental Workflow for Mass Spectrometry (EI-MS):

G cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_sep Mass Analysis & Detection i1 Introduce sample via direct insertion probe i2 Vaporize sample in the ion source i1->i2 n1 Bombard gaseous molecules with 70 eV electrons i2->n1 n2 Generate molecular ion and fragment ions n1->n2 m1 Separate ions based on their m/z ratio n2->m1 m2 Detect ions and generate the mass spectrum m1->m2

Caption: Workflow for EI-MS analysis of N-methylthiophene-2-sulfonamide.

Conclusion

The comprehensive spectroscopic analysis of N-methylthiophene-2-sulfonamide, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles and data from analogous structures, it is the synergistic application of these techniques that affords the highest level of confidence in the characterization of this and other novel chemical entities. The detailed protocols and interpretative guidance provided herein are intended to empower researchers to confidently acquire and analyze the spectroscopic data for N-methylthiophene-2-sulfonamide.

References

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Exploratory

N-methylthiophene-2-sulfonamide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of N-methylthiophene-2-sulfonamide A Senior Application Scientist's Whitepaper Executive Summary The precise three-dimensional arrangement of atoms within a m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N-methylthiophene-2-sulfonamide A Senior Application Scientist's Whitepaper

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. For active pharmaceutical ingredients (APIs) and fine chemicals, this structural information, derived from single-crystal X-ray diffraction (SC-XRD), is the gold standard for molecular characterization.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of N-methylthiophene-2-sulfonamide, a representative small molecule incorporating key pharmacophoric motifs.

Authored from the perspective of a Senior Application Scientist, this document goes beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, highlights best practices for ensuring data integrity, and provides a framework for interpreting structural results in a meaningful context. The methodologies detailed herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently apply these principles to their own structural chemistry challenges.

Introduction: The "Why" of Structural Analysis

N-methylthiophene-2-sulfonamide (C₅H₇NO₂S₂) is a small organic molecule featuring a thiophene ring and a sulfonamide group.[4] Both moieties are prevalent in medicinal chemistry, contributing to a wide range of biological activities. Understanding the exact conformation, bond lengths, bond angles, and, most importantly, the intermolecular interactions of this molecule in the solid state is paramount.

Crystal structure analysis provides unambiguous insights into:

  • Absolute Configuration: For chiral molecules, SC-XRD is a definitive method for determining stereochemistry.

  • Conformational Analysis: It reveals the lowest energy conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: It maps the network of hydrogen bonds, π-stacking, and other non-covalent interactions that dictate crystal packing.[5][6][7] These forces are fundamental to crystal stability, solubility, and polymorphism—a critical consideration in drug development.

  • Quality Control: It provides ultimate confirmation of chemical identity and purity.

This guide will navigate the entire process, from obtaining high-quality single crystals to the final analysis and reporting of the structure.

Prerequisite: Synthesis and High-Purity Material

The foundation of any successful crystallographic analysis is the quality of the starting material. The presence of impurities can significantly inhibit or even prevent the growth of single crystals.

Synthesis Protocol: N-methylthiophene-2-sulfonamide

A common and reliable method for synthesizing the title compound is the reaction of thiophene-2-sulfonyl chloride with methylamine.[8]

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a solution of methylamine (2.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM).

  • Addition: Slowly add a solution of thiophene-2-sulfonyl chloride (1.0 eq.) in DCM to the stirred methylamine solution over 30 minutes. The slow addition is crucial to control the exotherm of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid must be purified, typically by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient), to achieve >99% purity.

Trustworthiness Check: Purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding. Only material deemed highly pure should be used for crystallization trials.

The Art and Science of Single Crystal Growth

Growing a single crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension) is often the most challenging step. It involves a systematic screening of conditions to find the "sweet spot" where molecules can slowly and orderly assemble into a perfect lattice.

Core Principle: Achieving Supersaturation

Crystal growth occurs from a supersaturated solution. The key is to approach the point of supersaturation slowly, allowing a single nucleation event to dominate and grow, rather than causing rapid precipitation of many small microcrystals.

Experimental Protocol: Crystallization Screening

Method 1: Slow Evaporation

  • Dissolve 5-10 mg of purified N-methylthiophene-2-sulfonamide in a minimal amount of a volatile solvent (e.g., acetone, ethyl acetate, or DCM) in a small vial.

  • Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with small perforations.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate over several days to weeks.

Method 2: Vapor Diffusion (Hanging or Sitting Drop)

  • Reservoir: In a larger jar or beaker, place a "reservoir" of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane).

  • Drop: In a smaller vial (sitting drop) or on a siliconized glass slide inverted over the reservoir (hanging drop), dissolve 2-5 mg of the compound in a minimal amount of a good solvent that is miscible with the anti-solvent (e.g., toluene, dichloromethane).

  • Diffusion: Seal the larger jar. The vapor of the anti-solvent will slowly diffuse into the drop containing the compound. This gradually lowers the overall solubility of the compound in the mixed-solvent system, inducing slow crystallization.

Causality: The choice of solvents is critical. A good solvent should fully dissolve the compound, while the anti-solvent should be miscible with the good solvent but cause the compound to be insoluble. The differential vapor pressures drive the process.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted spots contain all the information about the crystal's internal structure.[3]

Experimental Workflow

The overall process from crystal to raw data is linear and can be visualized as follows.

G cluster_lab Laboratory Steps cluster_data Data Collection (Diffractometer) cluster_process Data Processing crystal Select & Mount Crystal align Center Crystal in X-ray Beam crystal->align cool Cool Crystal (e.g., 100 K) align->cool unitcell Determine Unit Cell & Bravais Lattice cool->unitcell strategy Calculate Data Collection Strategy unitcell->strategy collect Execute Full Data Collection strategy->collect integrate Integrate Reflections (h, k, l, I, σ(I)) collect->integrate scale Scale & Merge Data integrate->scale hkl Generate .hkl file scale->hkl

Caption: Workflow from crystal mounting to processed diffraction data.

Step-by-Step Protocol:

  • Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized loop or glass fiber using cryo-protectant oil.

  • Cooling: The crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Centering: The crystal is precisely centered in the X-ray beam using an automated or manual goniometer.[2]

  • Unit Cell Determination: A few initial diffraction images are taken to locate the diffraction spots. The software indexes these spots to determine the dimensions and angles of the unit cell—the smallest repeating unit of the crystal lattice.

  • Data Collection: Based on the unit cell and crystal symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, rotating the crystal through a series of angles while exposing it to X-rays.

  • Integration and Scaling: After collection, the raw images are processed. The software integrates the intensity of each diffraction spot (h,k,l), applies corrections (e.g., for absorption), and scales the data from different images. The output is a reflection file (.hkl), which is the input for structure solution.

Structure Solution and Refinement

This stage is a computational process to convert the .hkl file into a final, validated 3D atomic model. The process is iterative.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves, but not their phases. This is the famous "phase problem" of crystallography. For small molecules like N-methylthiophene-2-sulfonamide, this is typically solved using Direct Methods, a statistical approach that finds probable phase relationships.[9] The solution is an initial electron density map.

The Refinement Cycle

The initial model from the solution is rarely perfect. Refinement is the process of iteratively improving this model to achieve the best possible fit with the experimental diffraction data. This is typically done using software like SHELXL.[10][11][12]

G start Initial Model (.ins/.res file) refine Least-Squares Refinement (SHELXL) start->refine fourier Calculate Difference Fourier Map (Fo-Fc) refine->fourier interpret Interpret Map: - Locate missing atoms - Identify H atoms - Model disorder fourier->interpret update Update Model: - Assign atom types - Add H atoms - Refine anisotropically interpret->update converged Model Converged? update->converged converged->refine No final Final Model (.cif file) converged->final Yes

Caption: The iterative cycle of crystallographic structure refinement.

Trustworthiness Check: The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent fit between the model and the experimental data.

Data Presentation: Crystallographic Table

All crystallographic publications and reports must include a standardized table summarizing the experimental and refinement details. The following is a representative table for a hypothetical analysis of N-methylthiophene-2-sulfonamide.

ParameterValue
Crystal Data
Chemical formulaC₅H₇NO₂S₂
Formula weight177.24 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c [Å]8.512(1), 10.234(2), 9.456(2)
α, β, γ [°]90, 105.34(1), 90
Volume [ų]792.8(3)
Z (molecules/unit cell)4
Calculated density1.485 g/cm³
Absorption coefficient0.65 mm⁻¹
Data Collection
DiffractometerBruker D8 VENTURE (Mo Kα)
Temperature100(2) K
Reflections collected7850
Independent reflections1825 [R(int) = 0.025]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1825 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
R indices (all data)R₁ = 0.041, wR₂ = 0.095
Largest diff. peak/hole0.35 and -0.28 e·Å⁻³

Structural Analysis: From Data to Chemical Insight

With a refined structure, the final step is to analyze the molecular geometry and, critically, the intermolecular interactions that build the 3D crystal lattice.

Molecular Geometry

The analysis confirms the expected connectivity of N-methylthiophene-2-sulfonamide. Bond lengths and angles would be compared to average values from the Cambridge Structural Database (CSD) to identify any unusual features.[13][14] The conformation around the S-N bond is of particular interest, as it can influence the molecule's ability to act as a hydrogen bond donor and acceptor.

Supramolecular Assembly: Hydrogen Bonding

Sulfonamides are excellent hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens).[5][6] In the crystal structure of N-methylthiophene-2-sulfonamide, the most prominent interaction is expected to be a hydrogen bond between the sulfonamide N-H of one molecule and a sulfonyl oxygen atom of a neighboring molecule. This interaction often leads to the formation of infinite chains or dimeric motifs.

G cluster_1 Molecule A cluster_2 Molecule B N1 N-H S1 S(=O)₂ N1->S1 O2 O N1->O2  N-H···O=S hydrogen bond R1 Thiophene-CH₃ S1->R1 N2 N-H S2 S O2->S2 S2->N2 O3 O S2->O3 R2 Thiophene-CH₃ S2->R2

Caption: A classic N-H···O=S hydrogen bond motif in sulfonamides.

These interactions are the primary driving force for crystal packing.[5] Their directionality and strength dictate the overall architecture of the crystal, which in turn influences material properties like melting point and stability. Visualizing these interactions using software such as Mercury is a standard and essential part of the analysis.[15]

Conclusion

This guide has outlined the comprehensive, multi-step process of determining the crystal structure of N-methylthiophene-2-sulfonamide. The workflow, rooted in principles of high-purity synthesis, systematic crystallization, precise data collection, and rigorous computational refinement, represents a robust and reliable pathway for the structural elucidation of small molecules. The resulting atomic-level model provides invaluable, definitive insights into molecular conformation and the supramolecular interactions that govern the solid state. This information is not merely academic; it is a critical dataset for rational drug design, polymorphism control, and materials science.

References

  • International Union of Crystallography. (n.d.). Acta Crystallographica Section E. IUCr Journals. [Link]

  • Wikipedia. (2023). Cambridge Structural Database. [Link]

  • Groom, C. R., & Allen, F. H. (2016). The Cambridge Structural Database. IUCr Journals. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

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  • ResearchGate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

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  • Palatinus, L. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Müller, P. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Neves, M. P., et al. (2016). New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. ACS Publications. [Link]

  • Wilke, F., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. PMC. [Link]

  • Foley, D. J., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Perlovich, G. L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of N-methylthiophene-2-sulfonamide

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from bioavailability and formulation to purification and synthesis. N-methylthi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from bioavailability and formulation to purification and synthesis. N-methylthiophene-2-sulfonamide, a compound of interest within medicinal chemistry and drug discovery, possesses structural features—a polar sulfonamide group and a less polar thiophene ring—that create a nuanced solubility profile. This guide provides a comprehensive technical overview of the theoretical and practical aspects of its solubility. We will delve into the physicochemical principles governing its dissolution, present a predicted solubility profile based on its molecular structure, and provide detailed, field-proven protocols for its empirical determination using both gold-standard and high-throughput methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding and practical framework for working with this and structurally related compounds.

Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of N-methylthiophene-2-sulfonamide is the first step in predicting its behavior in various solvent systems. The molecule's structure dictates its potential for intermolecular interactions, which are the primary drivers of solubility.

Chemical Structure:

  • IUPAC Name: N-methylthiophene-2-sulfonamide[1]

  • Molecular Formula: C₅H₇NO₂S₂[1]

  • Key Features:

    • A five-membered aromatic thiophene ring, which contributes some non-polar character.

    • A sulfonamide group (-SO₂NH-), which is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens).

    • An N-methyl group, which adds a small degree of lipophilicity.

The interplay between the polar sulfonamide head and the more lipophilic thiophene ring is critical to its solubility characteristics. The computed XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity[1].

Table 1: Physicochemical Properties of N-methylthiophene-2-sulfonamide

Property Value Source
Molecular Weight 177.2 g/mol PubChem CID 769092[1]
XLogP3 (Predicted) 0.1 PubChem CID 769092[1]
Hydrogen Bond Donors 1 PubChem CID 769092[1]
Hydrogen Bond Acceptors 2 PubChem CID 769092[1]

| Polar Surface Area | 82.8 Ų | PubChem CID 769092[1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] Dissolution is an energetically driven process where the energy required to break solute-solute and solvent-solvent interactions is overcome by the energy released from forming new solute-solvent interactions. For N-methylthiophene-2-sulfonamide, several factors are at play.

  • Polarity and Hydrogen Bonding: The sulfonamide group is the dominant polar feature. Solvents capable of hydrogen bonding (e.g., alcohols, water) or strong dipole-dipole interactions are expected to be effective. Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, creating strong interactions with the sulfonamide moiety.[3] Polar aprotic solvents like DMSO and DMF are excellent hydrogen bond acceptors and can effectively solvate the molecule.

  • Crystal Lattice Energy: For a solid to dissolve, the solute-solvent interactions must overcome the intermolecular forces holding the crystal lattice together. Sulfonamides can form strong hydrogen bonds in the solid state, leading to high crystal lattice energy.[4] This can sometimes result in lower-than-expected solubility even in polar solvents.

  • Non-Polar Interactions: The thiophene ring provides a region for weaker van der Waals forces. While it is an aromatic heterocycle, it is less non-polar than a benzene ring. This feature means that purely non-polar solvents like hexane or toluene are unlikely to be effective, as they cannot sufficiently solvate the highly polar sulfonamide group.[2]

cluster_Interactions Key Solute-Solvent Interactions Solute Crystal Lattice Dissolution Dissolution (Solvation) Solute->Dissolution Overcome Lattice Energy (ΔH_lattice) Solvent Solvent-Solvent Interactions Solvent->Dissolution Break Solvent Interactions (ΔH_solvent) HBond Hydrogen Bonding (-SO2NH-) Dissolution->HBond Dipole Dipole-Dipole (Sulfonyl Group) Dissolution->Dipole VDW Van der Waals (Thiophene Ring) Dissolution->VDW

Caption: Key energetic factors governing the dissolution of N-methylthiophene-2-sulfonamide.

Predicted Solubility Profile

While exhaustive empirical data for N-methylthiophene-2-sulfonamide is not publicly available, a qualitative solubility profile can be predicted based on its structural analysis and the behavior of similar sulfonamides and thiophene derivatives.[3][5]

Table 2: Predicted Solubility of N-methylthiophene-2-sulfonamide in Common Solvents

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic Water Low to Moderate Capable of H-bonding, but the thiophene ring limits high aqueous solubility.
Methanol High Small polar alcohol, excellent for solvating the sulfonamide group.[3]
Ethanol High Similar to methanol, effective at forming hydrogen bonds.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO) Very High Highly polar, strong H-bond acceptor, excellent general solvent for drug-like molecules.
Acetonitrile (ACN) Moderate to High Polar, but a weaker H-bond acceptor than DMSO. Generally a good solvent for sulfonamides.[6]
Acetone Moderate Intermediate polarity, can interact with both polar and non-polar parts of the molecule.
Ethyl Acetate Low to Moderate Lower polarity and weaker interactions compared to other polar aprotic solvents.
Non-Polar Toluene Very Low Aromatic, but unable to effectively solvate the polar sulfonamide group.
Dichloromethane (DCM) Low Can dissolve a range of compounds, but likely insufficient for this molecule's polarity.
Diethyl Ether Very Low / Insoluble Low polarity and inability to form strong interactions.

| | Hexane / Heptane | Insoluble | Aliphatic hydrocarbons with only weak van der Waals forces.[7] |

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining definitive thermodynamic solubility data, the isothermal shake-flask method is the universally recognized gold standard.[2][8] Its reliability stems from allowing the system to reach true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of N-methylthiophene-2-sulfonamide in a given solvent at a controlled temperature.

Materials:

  • N-methylthiophene-2-sulfonamide (solid, high purity)

  • Selected solvents (HPLC grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control (incubator shaker)

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Causality: An excess of solid is required to ensure that the solvent becomes fully saturated and that a solid phase remains, which is the definition of thermodynamic equilibrium.[2][9]

    • Action: Add an excess amount of N-methylthiophene-2-sulfonamide (e.g., 20-30 mg) to a vial. Record the exact mass if performing mass balance, though it is not strictly necessary if only the final concentration is measured. Add a precise volume of the chosen solvent (e.g., 10 mL).

  • Equilibration:

    • Causality: Continuous agitation at a constant temperature is crucial to facilitate the dissolution process and reach equilibrium. The duration (24-72 hours) is chosen to be sufficient for even poorly soluble compounds to reach a stable concentration.[2] Temperature control is critical as solubility is highly temperature-dependent.[10]

    • Action: Securely cap the vials and place them in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for at least 24 hours. For rigorous studies, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Causality: The undissolved solid must be completely removed to ensure that the measured concentration reflects only the dissolved solute. Centrifugation pellets the majority of the solid, and filtration removes any remaining suspended microparticles.

    • Action: Stop the shaker and allow the vials to stand for at least 1-2 hours to let the excess solid settle. Carefully withdraw a supernatant aliquot using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Quantification:

    • Causality: HPLC is a highly accurate and precise method for determining the concentration of the solute in the saturated solution.[9] A calibration curve is essential for converting the instrument's response (e.g., peak area) into a concentration value.

    • Action: Prepare a series of standard solutions of N-methylthiophene-2-sulfonamide of known concentrations. Analyze both the standards and the filtered sample filtrate by HPLC. Generate a calibration curve from the standards and use it to determine the concentration of the sample. The resulting concentration is the equilibrium solubility.

Start Start Prep 1. Preparation Add excess solid solute to known volume of solvent in vial. Start->Prep Equilibrate 2. Equilibration Shake at constant T (e.g., 25°C) for 24-72 hours. Prep->Equilibrate Settle 3. Phase Separation (Settling) Allow undissolved solid to sediment. Equilibrate->Settle Filter 4. Phase Separation (Filtration) Filter supernatant with 0.22 µm PTFE filter. Settle->Filter Dilute 5. Dilution (If Necessary) Dilute filtered sample into mobile phase range. Filter->Dilute Quantify 6. Quantification Analyze by validated HPLC method against a calibration curve. Dilute->Quantify End End Report Solubility (e.g., mg/mL) Quantify->End

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, speed is often prioritized over the precision of thermodynamic solubility. HTS methods, such as nephelometry, provide rapid kinetic solubility data for large compound libraries.[11]

  • Principle: Nephelometry measures the amount of light scattered by undissolved particles (precipitate) in a solution.[11]

  • Workflow: A compound is first dissolved in DMSO. This stock solution is then added to an aqueous buffer in a microplate well. After a short incubation period, the plate is read by a nephelometer. The light scattering intensity is proportional to the amount of precipitate, allowing for a rapid estimation of solubility.

  • Application: This method is ideal for ranking compounds (e.g., high, medium, low solubility) and flagging potential issues early, rather than for determining precise thermodynamic values.[8][12]

Conclusion

N-methylthiophene-2-sulfonamide presents a classic solubility challenge defined by the opposition of a polar sulfonamide group and a non-polar thiophene ring. Based on its structure, it is predicted to be highly soluble in polar solvents like methanol and DMSO, with limited solubility in water and insolubility in non-polar hydrocarbons like hexane. While this predicted profile serves as a valuable starting point, empirical determination is essential for accurate formulation and development. The isothermal shake-flask method remains the definitive technique for generating reliable thermodynamic solubility data, providing the foundation for robust scientific and developmental decisions. For earlier stage, higher throughput needs, kinetic assays offer a rapid and efficient alternative for compound screening and prioritization.

References

  • Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Advanced Theory and Simulations. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 769092, N-methylthiophene-2-sulfonamide. Retrieved from [Link].

  • Unchained Labs (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Martin, A., & Wu, P. L. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recipharm (2007). A High Throughput Screening Platform for Liquid Formulation Design. Available at: [Link]

  • Mauger, J. W., & Paruta, A. N. (1974). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2014). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers in Chemistry. Available at: [Link]

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Glacial, L. A. S., & de Campos, V. E. B. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. Available at: [Link]

  • Various Authors (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

  • Perumalla, S. R., & Sun, C. C. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

  • Enamine (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2011). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Cysewski, P., Przybyłek, M., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

  • Al-Obaidi, N. M. K., & Al-Janabi, A. H. (2021). Thiophene-Cyclic and Sulfazane Derivatives (Preparation, Spectral Analysis, The Behavior in Organic Solvents, Microbial Testing). ResearchGate. Available at: [Link]

Sources

Exploratory

potential therapeutic targets of N-methylthiophene-2-sulfonamide

An In-depth Technical Guide to the Potential Therapeutic Targets of N-Methylthiophene-2-sulfonamide Authored by a Senior Application Scientist Abstract N-methylthiophene-2-sulfonamide belongs to the thiophene-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of N-Methylthiophene-2-sulfonamide

Authored by a Senior Application Scientist

Abstract

N-methylthiophene-2-sulfonamide belongs to the thiophene-sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. While direct, extensive research on this specific molecule is nascent, the broader family of aromatic and heterocyclic sulfonamides has yielded a wealth of therapeutic agents. This guide synthesizes the current understanding of sulfonamide pharmacology to elucidate the most probable therapeutic targets for N-methylthiophene-2-sulfonamide. We will delve into the established mechanisms of action and provide detailed, field-proven experimental workflows for target identification and validation, with a primary focus on carbonic anhydrases, bacterial dihydropteroate synthase, and emerging targets in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction: The Thiophene-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, famously introduced in the 1930s with the advent of antibacterial sulfa drugs.[1][2] These synthetic antimicrobials revolutionized medicine by providing the first effective treatments for bacterial infections.[1][3] The core mechanism of these early agents was the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][4][5][6][]

The incorporation of heterocyclic rings, such as thiophene, into the sulfonamide structure has expanded the pharmacological landscape of this class far beyond its antibacterial origins. Thiophene-containing sulfonamides have been extensively investigated for a range of biological activities.[8][9] This guide will focus on N-methylthiophene-2-sulfonamide as a representative molecule to explore the key therapeutic targets associated with this chemical motif.

Our exploration will be grounded in the principle of structure-activity relationships, drawing parallels from well-characterized thiophene-2-sulfonamide derivatives to hypothesize and subsequently validate potential targets for N-methylthiophene-2-sulfonamide.

Primary Therapeutic Target Family: Carbonic Anhydrases (CAs)

The most extensively documented and therapeutically exploited target for heterocyclic sulfonamides is the carbonic anhydrase (CA) family of metalloenzymes.[10] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in physiological processes ranging from pH homeostasis and gas transport to fluid secretion.[10]

Mechanism of Carbonic Anhydrase Inhibition

Sulfonamides act as potent inhibitors of CAs. The unprotonated sulfonamide nitrogen coordinates to the zinc ion at the enzyme's active site, mimicking a transition state of the native substrate and effectively blocking its catalytic activity. The thiophene ring and its substituents contribute to the binding affinity and isoform selectivity.

Diagram: Mechanism of CA Inhibition by a Sulfonamide

CA_inhibition ActiveSite CA Active Site (Zn²⁺) InhibitedComplex Inhibited Enzyme-Inhibitor Complex Product H⁺ + HCO₃⁻ ActiveSite->Product Sulfonamide R-SO₂NH⁻ (Deprotonated Sulfonamide) Sulfonamide->ActiveSite Binding Substrate CO₂ + H₂O Substrate->ActiveSite Normal Catalysis (Blocked)

Caption: Sulfonamide binding to the CA active site.

Therapeutic Relevance of CA Inhibition

Different CA isoforms are expressed in various tissues, making them attractive targets for a range of pathologies:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[11][12][13] Several thiophene-2-sulfonamide derivatives have been specifically developed as topical antiglaucoma agents.[11][14]

  • Oncology: Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors. Their inhibition can disrupt tumor pH regulation, leading to reduced proliferation and metastasis.

  • Epilepsy & Neuropathic Pain: CAs play a role in neuronal excitability, and their inhibition can have anticonvulsant and analgesic effects.[10]

  • Obesity: CA V has been identified as a potential target for anti-obesity drugs.[10]

Experimental Workflow for Validating N-methylthiophene-2-sulfonamide as a CA Inhibitor

This workflow provides a systematic approach to confirm and characterize the interaction between the compound and CA isoforms.

Diagram: CA Inhibition Validation Workflow

CA_Workflow Start Start: N-methylthiophene- 2-sulfonamide Assay Step 1: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay) Start->Assay Isoform Step 2: Isoform Selectivity Profiling (Panel of recombinant hCAs: I, II, IV, IX, etc.) Assay->Isoform Determine IC₅₀ Kinetics Step 3: Enzyme Kinetic Analysis (Determine Ki and inhibition type) Isoform->Kinetics Identify lead isoforms Cellular Step 4: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay in relevant cell line) Kinetics->Cellular InVivo Step 5: In Vivo Proof-of-Concept (e.g., Rabbit model for IOP reduction) Cellular->InVivo Confirm cellular activity End Validated CA Inhibitor InVivo->End Demonstrate efficacy

Caption: Workflow for CA inhibitor validation.

Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Objective: To measure the inhibitory activity (IC₅₀) of N-methylthiophene-2-sulfonamide against a specific CA isoform.

  • Materials:

    • Purified, recombinant human CA isoform (e.g., hCA II).

    • N-methylthiophene-2-sulfonamide stock solution in DMSO.

    • CO₂-saturated water.

    • Assay buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol).

    • Stopped-flow spectrophotometer.

  • Methodology:

    • Equilibrate the assay buffer and enzyme solution to a constant temperature (e.g., 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with varying concentrations of the inhibitor or DMSO vehicle) with the CO₂-saturated water.

    • The hydration of CO₂ produces protons, causing a pH change that is monitored by the change in absorbance of the pH indicator over a short time frame (milliseconds to seconds).

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary Therapeutic Target: Dihydropteroate Synthase (DHPS)

The foundational therapeutic application of sulfonamides is as antibacterial agents.[4][5][] They function as competitive inhibitors of DHPS, an enzyme in the folate biosynthesis pathway that is essential for bacterial survival but absent in humans, who obtain folate from their diet.[1][5][6]

Relevance in Modern Microbiology

The emergence of antibiotic-resistant bacterial strains, such as New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, necessitates the exploration of new and repurposed antibacterial agents.[15] Recent studies have demonstrated the efficacy of novel thiophene-sulfonamide derivatives against such resistant pathogens, suggesting that this scaffold can be optimized to overcome existing resistance mechanisms.[3][15]

Experimental Workflow for Antibacterial and DHPS Activity
Diagram: Antibacterial Validation Workflow

Antibacterial_Workflow Start Start: N-methylthiophene- 2-sulfonamide MIC Step 1: Minimum Inhibitory Concentration (MIC) Assay (Panel of pathogenic bacteria, incl. resistant strains) Start->MIC MBC Step 2: Minimum Bactericidal Concentration (MBC) Assay (Determine bacteriostatic vs. bactericidal nature) MIC->MBC Determine MIC values DHPS_Assay Step 3: Recombinant DHPS Enzyme Assay (Confirm direct inhibition of the target) MBC->DHPS_Assay Assess killing activity PABA Step 4: PABA Competition Assay (Confirm competitive inhibition mechanism) DHPS_Assay->PABA Determine IC₅₀ on DHPS End Validated Antibacterial Agent PABA->End

Caption: Workflow for antibacterial validation.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of N-methylthiophene-2-sulfonamide that visibly inhibits the growth of a target bacterium.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus, and relevant resistant strains).

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • N-methylthiophene-2-sulfonamide.

    • 96-well microtiter plates.

  • Methodology:

    • Prepare a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Emerging Therapeutic Area: Oncology

Beyond the well-established role of CA IX inhibition in cancer, thiophene and sulfonamide moieties have been incorporated into molecules designed as potential anticancer agents acting through various mechanisms.[8][9][16]

Hypothesized Mechanisms

The anticancer effects of thiophene-sulfonamides could be multifactorial:

  • CA IX/XII Inhibition: As discussed, this is a primary mechanism for targeting hypoxic tumors.

  • Kinase Inhibition: The sulfonamide group can act as a hinge-binding motif in certain protein kinases.

  • Induction of Apoptosis: Studies have shown that some novel thiophene derivatives can induce apoptosis in cancer cell lines.[16]

Experimental Workflow for In Vitro Anticancer Screening
Diagram: Anticancer Screening Workflow

Anticancer_Workflow Start Start: N-methylthiophene- 2-sulfonamide Viability Step 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Panel of cancer cell lines, e.g., MCF-7, HCT116) Start->Viability Apoptosis Step 2: Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activation) Viability->Apoptosis Determine GI₅₀ Cycle Step 3: Cell Cycle Analysis (Flow cytometry with DNA stain) Apoptosis->Cycle TargetDeconv Step 4: Target Deconvolution (e.g., Kinase profiling, thermal proteomics) Cycle->TargetDeconv Elucidate mechanism End Identified Anticancer Lead TargetDeconv->End

Caption: Workflow for in vitro anticancer screening.

Summary of Potential Targets and Required Assays

The table below summarizes the primary and emerging therapeutic targets for N-methylthiophene-2-sulfonamide and the key assays for their validation.

Potential Target Therapeutic Area Key Validating Experiment(s) Primary Endpoint
Carbonic Anhydrases (CAs) Glaucoma, Oncology, EpilepsyStopped-Flow CO₂ Hydrase AssayIC₅₀ / Kᵢ values
Dihydropteroate Synthase (DHPS) Infectious Disease (Bacterial)Minimum Inhibitory Concentration (MIC) AssayMIC (µg/mL)
Tumor-Related Kinases/Pathways OncologyCell Viability Assay (e.g., MTT)GI₅₀ (Growth Inhibition 50%)
Lactoperoxidase Inflammatory ConditionsEnzyme Inhibition AssayIC₅₀ value

Conclusion and Future Directions

N-methylthiophene-2-sulfonamide is a molecule with significant therapeutic potential, predicated on the well-established pharmacology of the thiophene-sulfonamide scaffold. The most promising and validated target for this class of compounds is the carbonic anhydrase enzyme family, with direct applications in glaucoma and oncology. Furthermore, its structural similarity to classic sulfa drugs warrants a thorough investigation of its antibacterial properties, particularly against resistant strains.

Future research should focus on a systematic evaluation using the workflows outlined in this guide. An initial broad screening against a panel of CA isoforms and pathogenic bacteria would be a cost-effective first step to identify the most potent activity. Subsequent efforts should then concentrate on lead optimization to enhance potency and selectivity for the identified target, paving the way for preclinical and clinical development.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses.
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Anand, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Gpatindia. (2025, April 5).
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Ponticello, G. S., et al. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
  • Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry.
  • Casini, A., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry.
  • Google Patents. (Patent No. CA2080223C). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
  • De Simone, G., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • PubChem. N-methylthiophene-2-sulfonamide.
  • Çetinkaya, S., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology.
  • Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica.
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
  • SciSpace. Biological Activities Of Sulfonamides.
  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry.
  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press.
  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.

Sources

Foundational

The Emergence of a Versatile Scaffold: A Technical Guide to N-methylthiophene-2-sulfonamide

This in-depth technical guide delves into the discovery, history, and scientific significance of N-methylthiophene-2-sulfonamide. Eschewing a rigid template, this document is structured to provide researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide delves into the discovery, history, and scientific significance of N-methylthiophene-2-sulfonamide. Eschewing a rigid template, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its foundational chemistry to its potential therapeutic applications. We will explore the logical progression of its scientific narrative, grounded in established chemical principles and supported by authoritative references.

Introduction: The Convergence of Two Pharmacophores

The story of N-methylthiophene-2-sulfonamide begins at the intersection of two critically important chemical motifs in medicinal chemistry: the thiophene ring and the sulfonamide group.

  • The Thiophene Moiety: A five-membered aromatic heterocycle containing a sulfur atom, thiophene is a privileged scaffold in drug discovery. Its structural and electronic properties often lead to favorable interactions with biological targets. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1].

  • The Sulfonamide Functional Group: The discovery of prontosil in the 1930s unveiled the antibacterial prowess of sulfonamides, marking the dawn of the antibiotic era. This functional group (-SO₂NH₂) has since been incorporated into a multitude of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors[2].

The combination of these two pharmacophores in N-methylthiophene-2-sulfonamide creates a molecule with inherent potential for biological activity, prompting investigations into its synthesis and properties.

The Historical Context and Presumed Discovery

While a singular, seminal publication detailing the initial "discovery" of N-methylthiophene-2-sulfonamide (CAS Number: 53442-30-1) is not readily apparent in the historical literature, its emergence can be contextualized within the broader exploration of thiophene-2-sulfonyl derivatives in the late 1970s and early 1980s.

Pioneering work by researchers such as C. A. Obafemi and R. J. Cremlyn in the early 1980s detailed the synthesis of a variety of 2-thiophenesulfonyl compounds[3][4]. Their publications describe the reaction of 2-thiophenesulfonyl chloride with a range of nucleophiles, including amines, to generate the corresponding sulfonamides[3][4][5]. Given that N-methylthiophene-2-sulfonamide is a simple N-alkyl derivative, it is highly probable that its first synthesis was achieved during this period using this established methodology, even if it was not the primary focus of a dedicated publication. The initial purpose of such a synthesis was likely part of a broader investigation into the structure-activity relationships of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of N-methylthiophene-2-sulfonamide is presented in the table below, with data sourced from PubChem[6].

PropertyValue
Molecular Formula C₅H₇NO₂S₂
Molecular Weight 177.24 g/mol
CAS Number 53442-30-1
Appearance White to off-white powder or crystals
Melting Point Not reported
Boiling Point Not reported
Solubility Sparingly soluble in water, soluble in organic solvents
XLogP3 0.4

Synthesis and Characterization: A Methodological Deep Dive

The most direct and widely applicable method for the synthesis of N-methylthiophene-2-sulfonamide is the reaction of 2-thiophenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis.

General Synthetic Pathway

The logical flow of the synthesis is depicted in the following workflow diagram:

G Thiophene Thiophene ThiophenesulfonylChloride 2-Thiophenesulfonyl Chloride Thiophene->ThiophenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->ThiophenesulfonylChloride NMethylthiopheneSulfonamide N-methylthiophene-2-sulfonamide ThiophenesulfonylChloride->NMethylthiopheneSulfonamide Nucleophilic Substitution Methylamine Methylamine (CH3NH2) Methylamine->NMethylthiopheneSulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->NMethylthiopheneSulfonamide

Caption: General synthetic workflow for N-methylthiophene-2-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Thiophenesulfonyl Chloride

  • Causality: The synthesis begins with the chlorosulfonation of thiophene. Chlorosulfonic acid is a powerful electrophilic reagent that introduces the -SO₂Cl group onto the aromatic thiophene ring. The reaction is typically carried out at low temperatures to control its exothermicity and prevent side reactions.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, cool 1 mole of chlorosulfonic acid to 0°C in an ice-salt bath.

    • Slowly add 0.5 moles of thiophene dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature between 0 and 5°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice.

    • The 2-thiophenesulfonyl chloride will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-thiophenesulfonyl chloride[3][7]. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of N-methylthiophene-2-sulfonamide

  • Causality: The synthesized 2-thiophenesulfonyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

  • Protocol:

    • Dissolve 1 equivalent of 2-thiophenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add 2.2 equivalents of an aqueous solution of methylamine (e.g., 40%) dropwise with stirring. The excess methylamine also acts as a base. Alternatively, 1.1 equivalents of methylamine and 1.1 equivalents of a non-nucleophilic base like triethylamine or pyridine can be used.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylthiophene-2-sulfonamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized N-methylthiophene-2-sulfonamide can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl group, the thiophene ring protons, and the overall carbon framework.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (S=O stretching) and the N-H bond will be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol ) will confirm its identity.

Potential Biological Activities and Therapeutic Applications

While specific and extensive biological studies on N-methylthiophene-2-sulfonamide are not widely reported, the known activities of the broader thiophene sulfonamide class provide a strong basis for its potential applications.

Carbonic Anhydrase Inhibition

A significant area of research for thiophene sulfonamides is their activity as carbonic anhydrase (CA) inhibitors[8][9]. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, where a reduction in aqueous humor production leads to decreased intraocular pressure[9][10].

  • Mechanism of Action (Postulated): The sulfonamide moiety is a key zinc-binding group that can coordinate to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme[2]. The thiophene ring can engage in favorable interactions within the hydrophobic regions of the active site, enhancing binding affinity[9]. While N-methylation of the sulfonamide nitrogen can sometimes reduce potency compared to the primary sulfonamide, it can also alter the binding mode and selectivity for different CA isoforms[10].

G CA_Active_Site Carbonic Anhydrase Active Site Zinc_Ion Zn²⁺ Ion Zinc_Ion->CA_Active_Site is in Sulfonamide_Group Sulfonamide Group (-SO2NHCH3) Sulfonamide_Group->Zinc_Ion Coordinates with Thiophene_Ring Thiophene Ring Thiophene_Ring->CA_Active_Site Interacts with hydrophobic pocket N_Methylthiophene_Sulfonamide N-methylthiophene-2-sulfonamide N_Methylthiophene_Sulfonamide->Sulfonamide_Group contains N_Methylthiophene_Sulfonamide->Thiophene_Ring contains

Caption: Postulated interaction of N-methylthiophene-2-sulfonamide with the carbonic anhydrase active site.

Antibacterial Activity

The historical roots of sulfonamides lie in their antibacterial properties, and thiophene-containing sulfonamides continue to be explored as novel antimicrobial agents[11][12][13]. The emergence of antibiotic-resistant bacterial strains necessitates the development of new therapeutic options, and this class of compounds offers a promising scaffold[11][14].

  • Mechanism of Action (Postulated): Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the folate pathway, leading to a bacteriostatic effect[14]. The thiophene ring and the N-methyl group can influence the compound's ability to bind to the active site of DHPS and its overall pharmacokinetic properties.

Future Directions and Conclusion

N-methylthiophene-2-sulfonamide stands as a molecule of significant interest, born from the strategic combination of two well-established pharmacophores. While its specific discovery and a detailed biological profile await further elucidation, the foundational knowledge of thiophene sulfonamides provides a clear roadmap for future research.

Key areas for further investigation include:

  • Definitive Biological Screening: A comprehensive evaluation of N-methylthiophene-2-sulfonamide against a panel of carbonic anhydrase isoforms and various bacterial strains is warranted to quantify its inhibitory and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiophene ring and the N-alkyl substituent could lead to the discovery of more potent and selective analogs.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of N-methylthiophene-2-sulfonamide is crucial for its potential development as a therapeutic agent.

References

  • Obafemi, C. A. (1982). STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 13(2), 169-173. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). PMC. [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). PubMed. [Link]

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. (n.d.). PubMed. [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2), 47-53. [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). IMR Press. [Link]

  • Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). PubMed. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). PubMed. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Dove Medical Press. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

  • Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. (n.d.). ACS Green Chemistry. [Link]

  • N-methylthiophene-2-sulfonamide. (n.d.). PubChem. [Link]

  • Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. (2006). PubMed. [Link]

  • N-methylthiophene-2-sulfonamide (C5H7NO2S2). (n.d.). PubChemLite. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate. [Link]

  • Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K. Y. K. M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]

  • 2-Thiophenesulfonamide. (n.d.). PubChem. [Link]

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119. [Link]

  • A process for the synthesis of 4-((r)-2-{[6-((s)-3-methoxy-pyrrolidin-1-yl)-2-phenyl- pyrimidine-4-carbonyl]-amino}-3-phosphono-propionyl)-piperazine-1 -carboxylic acid butyl ester. (2023).
  • 2-Thiophenesulfonyl chloride. (n.d.). PubChem. [Link]

  • 4-Hydroxy-3-methyl-6-(1-methyl-2-oxoalkyl)pyran-2-one Synthesis by a Type III Polyketide Synthase from Rhodospirillum centenum. (2025). ResearchGate. [Link]

  • Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. (2025). MDPI. [Link]

  • A review on metal-organic framework: Synthesis, properties and ap. (n.d.). EnPress Journals. [Link]

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Exploratory

N-Methylthiophene-2-Sulfonamide: A Privileged Fragment for Targeted Drug Discovery

Executive Summary: The Strategic Value of Thiophene Sulfonamides In the highly attrition-prone landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for generating high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Thiophene Sulfonamides

In the highly attrition-prone landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for generating high-quality lead compounds. At the core of successful FBDD campaigns is the selection of "privileged fragments"—low-molecular-weight chemical starting points that exhibit high ligand efficiency, favorable physicochemical properties, and versatile synthetic tractability.

Among these, N-methylthiophene-2-sulfonamide (NMS) (MW: ~177 Da) and its primary sulfonamide analogs represent a gold standard in scaffold design[1]. The thiophene ring serves as an excellent bioisostere for phenyl rings, offering a smaller steric footprint, altered electron density, and specific vectorality for substituent growth. Concurrently, the sulfonamide moiety acts as a powerful hydrogen-bond donor/acceptor and, in the case of primary sulfonamides, a potent metal-chelating group. By methylating the sulfonamide nitrogen, medicinal chemists can finely tune the pKa, modulate hydrogen-bonding networks, and significantly enhance the lipophilicity and membrane permeability of the fragment, making it an ideal probe for deep, hydrophobic intracellular pockets[2].

This technical guide dissects the mechanistic utility of NMS across diverse therapeutic targets, provides a self-validating experimental workflow for fragment screening, and synthesizes the quantitative data driving its application in contemporary drug development.

Mechanistic Target Engagement: From Metalloenzymes to Epigenetic Readers

The versatility of the thiophene-2-sulfonamide pharmacophore is best illustrated by its ability to engage entirely distinct classes of protein targets through different structural mechanisms.

Carbonic Anhydrases (Metalloenzyme Inhibition)

The foundational application of thiophene sulfonamides lies in the inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes critical for pH regulation. The primary thiophene-2-sulfonamide scaffold was identified as a potent CA inhibitor as early as 1945, eventually leading to the development of clinically approved topically acting antiglaucoma drugs like dorzolamide and brinzolamide[3].

Mechanistically, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in the active site. Simultaneously, one of the sulfonamide oxygens forms a critical hydrogen bond with the backbone amide of the Thr199 residue[3],[4]. The thiophene ring is then positioned to engage in hydrophobic interactions with residues such as Val121 and Phe131, anchoring the fragment and displacing the catalytic water molecule[4].

BRD4 Bromodomain (Epigenetic Reader Targeting)

Beyond metal chelation, thiophene sulfonamides are highly effective at probing epigenetic readers. In the development of inhibitors for the BRD4(I) bromodomain, fragments containing the thiophene sulfonamide moiety were utilized to target the WPF (Trp-Pro-Phe) shelf[5]. Crystal structures reveal that the sulfonamide group can dynamically rotate, allowing the thiophene ring to extend deep into the sub-pocket to optimize van der Waals interactions with residues Trp81 and Ile146[5]. This specific vectorality allows for the design of potent 2-thiazolidinone derivatives with sub-micromolar efficacy.

GPCR Allosteric Modulation (CCR4 & AT2R)

NMS is a critical structural probe for mapping complex G-protein coupled receptors (GPCRs). To map the intracellular allosteric site of the CC-Chemokine Receptor 4 (CCR4), researchers conceptually split the antagonist GSK2239633A into two fragments, one being NMS[2]. Molecular dynamics simulations and mutagenesis confirmed that the NMS moiety points toward the K3108.49 backbone, anchoring the molecule in the intracellular cavity[2]. Similarly, N-(heteroaryl)thiophene sulfonamides have been developed as highly selective Angiotensin II type 2 receptor (AT2R) ligands, achieving binding affinities in the low nanomolar range[6].

Molecular_Interactions NMS Thiophene-2- Sulfonamide Core Zn Catalytic Zn2+ NMS->Zn N-Coordination (CA Target) Thr199 Thr199 Residue NMS->Thr199 H-Bonding (CA Target) Val121 Val121 / Phe131 NMS->Val121 Hydrophobic (CA Target) WPF WPF Shelf (BRD4) NMS->WPF VDW Interactions (Epigenetic Target) GPCR Intracellular Pocket (CCR4 K3108.49) NMS->GPCR Allosteric Anchoring (GPCR Target)

Key structural interactions of thiophene sulfonamide fragments across diverse therapeutic targets.

Quantitative Data: Target Binding Affinities

To illustrate the broad utility of this fragment class, the following table summarizes the binding affinities of various optimized leads derived from the thiophene-2-sulfonamide and NMS scaffolds across multiple targets.

Target ProteinCompound Class / DerivativeBinding Affinity ( IC50​ or Ki​ )Primary Interaction Mechanism
hCA II (Carbonic Anhydrase)5-substituted thiophene-2-sulfonamides Ki​ : 0.68 - 4.25 μM[3] Zn2+ coordination, Thr199 H-bond
BRD4(I) (Bromodomain)2-Thiazolidinone-thiophene sulfonamides IC50​ : ~0.3 μM[5]WPF shelf VDW interactions (Trp81, Ile146)
AT2R (Angiotensin Receptor)N-(heteroaryl)thiophene sulfonamides Ki​ : < 5 nM[6]Extracellular/Transmembrane pocket binding
CCR4 (Chemokine Receptor)GSK2239633A (NMS fragment-derived)Sub-micromolar functional inhibition[2]Intracellular allosteric cavity anchoring

Experimental Methodology: Self-Validating FBDD Workflow

As a Senior Application Scientist, I emphasize that fragment screening is highly susceptible to false positives due to the high concentrations required to detect low-affinity ( KD​ in the μM to mM range) interactions. The following protocol outlines a self-validating, orthogonal workflow for screening NMS derivatives, ensuring that every hit is mechanistically verified.

Phase 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because its high sensitivity allows for the detection of low-molecular-weight fragments (~177 Da) binding with rapid on/off kinetics.

  • Target Immobilization: Covalently couple the target protein (e.g., BRD4) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Rationale: Amine coupling ensures a highly stable, dense protein surface. High surface density ( Rmax​ ) is mathematically required to generate a detectable signal for low-mass fragments.

  • Library Preparation: Prepare the NMS fragment library in a running buffer containing exactly 5% DMSO.

    • Rationale: Fragments possess notoriously poor aqueous solubility. 5% DMSO ensures the fragment remains in solution. Strict DMSO matching between the running buffer and sample is critical to prevent bulk refractive index shifts that mask true binding signals.

  • Kinetic Injection: Inject fragments at a single high concentration (500 μM) for triage. For hits, perform multi-cycle kinetics titrations (10 μM to 2 mM).

    • Rationale: Because fragments exhibit extremely fast kon​ and koff​ rates, standard kinetic fitting often fails. Data must be analyzed using steady-state affinity ( KD​ ) modeling, measuring the plateau of the sensorgram.

Phase 2: Orthogonal Validation (STD-NMR)

Causality: SPR confirms binding, but cannot confirm if the fragment is binding to the correct functional pocket or non-specifically aggregating. STD-NMR (Saturation Transfer Difference NMR) solves this.

  • Ligand-Observed NMR: Irradiate the target protein with a specific radiofrequency pulse. If the NMS fragment binds, magnetization is transferred from the protein to the fragment, altering its NMR spectrum.

    • Rationale: This not only confirms solution-state binding but the degree of saturation transfer reveals the "binding epitope"—identifying exactly which protons on the thiophene ring are in direct contact with the protein surface, guiding the next synthetic steps.

Phase 3: Structural Elucidation (X-Ray Crystallography)

Causality: To transition from a fragment to a lead compound, exact 3D coordinates of the binding pose are mandatory for Structure-Based Drug Design (SBDD).

  • Crystal Soaking: Grow apo-protein crystals and soak them in a mother liquor containing 20-50 mM of the NMS fragment for 2 to 24 hours.

    • Rationale: Co-crystallization is often thermodynamically unfavorable for low-affinity fragments. High-concentration soaking drives the equilibrium toward the bound state. The time is strictly limited to prevent the high DMSO concentration from degrading the crystal lattice.

  • SBDD & Fragment Growing: Analyze the electron density map. Utilize the vectorality of the N-methyl group or the C4/C5 positions of the thiophene ring to design synthetic analogs that "grow" into adjacent sub-pockets, thereby exponentially increasing binding affinity.

FBDD_Workflow Lib NMS Fragment Library (MW ~177 Da) SPR SPR Primary Screen (Steady-State KD) Lib->SPR 500 μM Injection NMR Orthogonal Validation (STD-NMR) SPR->NMR Hit Triage Xray X-ray Crystallography (Crystal Soaking) NMR->Xray Verified Binders SBDD Structure-Based Design (Fragment Growing) Xray->SBDD 3D Coordinates

Fragment-based drug discovery workflow utilizing N-methylthiophene-2-sulfonamide.

Conclusion

N-methylthiophene-2-sulfonamide and its unmethylated precursors are not merely chemical curiosities; they are highly engineered molecular probes. By combining a bioisosteric thiophene core with a tunable sulfonamide moiety, this fragment class provides an optimal balance of solubility, vectorality, and target engagement. Whether chelating catalytic metals in Carbonic Anhydrases, probing the WPF shelf of epigenetic readers, or anchoring into the allosteric cavities of GPCRs, the NMS scaffold remains a cornerstone of modern, structure-guided drug discovery.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: N -(Heteroaryl)
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methylthiophene-2-sulfonamide as a Versatile Building Block in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: N-methylthiophene-2-sulfonamide (CAS: 53442-30-1 | Formula: C₅H₇NO₂S₂)

Introduction & Strategic Utility in Medicinal Chemistry

N-Methylthiophene-2-sulfonamide has emerged as a privileged heterocyclic scaffold in modern drug discovery. The strategic incorporation of the thiophene ring provides an excellent bioisosteric replacement for phenyl groups, offering altered lipophilicity, enhanced metabolic stability, and unique electronic properties. Concurrently, the N-methylated sulfonamide moiety acts as a stable, polar vector. Unlike primary sulfonamides, the secondary N-methyl sulfonamide prevents unwanted side reactions (such as over-alkylation or dimerization) and eliminates a primary hydrogen bond donor, which is a critical modification for modulating target affinity and enhancing intracellular membrane permeability [1].

Recent literature highlights the utility of this building block in the synthesis of potent antiproliferative agents [1], allosteric inhibitors of Protein Disulfide Isomerase (PDI) for glioblastoma treatment[2], and as a substrate for novel C(sp³)–N bond forming methodologies [3].

Mechanistic Insights & Causality in Synthesis

The synthetic versatility of N-methylthiophene-2-sulfonamide stems from its distinct electronic distribution. The electron-rich nature of the thiophene core makes it highly susceptible to electrophilic aromatic substitution. Due to the directing effects of the sulfur heteroatom and the sulfonamide group at C2, electrophilic attack (e.g., halogenation) occurs regioselectively at the C5 position.

This regioselectivity is the cornerstone of its application in late-stage functionalization. By installing a halogen at C5, chemists create a reliable handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. Furthermore, recent breakthroughs in copper-catalyzed oxidative cross-coupling have reversed traditional sulfonamide synthesis paradigms. Instead of relying on unstable sulfonyl chlorides to form S–N bonds, chemists can now utilize N-methylthiophene-2-sulfonamide directly with alkyl boronic esters to forge complex C(sp³)–N bonds [3].

Workflow A N-Methylthiophene- 2-sulfonamide B Bromination (NBS, DMF) A->B C 5-Bromo Intermediate B->C D Suzuki Coupling (Pd-Catalyst) C->D E 5-Aryl Derivative D->E

Synthetic workflow for the late-stage functionalization of N-methylthiophene-2-sulfonamide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Regioselective C5-Bromination

Objective: Install a bromide leaving group at the C5 position to enable downstream Pd-catalyzed coupling.

  • Mechanistic Rationale: N-bromosuccinimide (NBS) is selected over molecular bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, effectively preventing polybromination. DMF is used as a polar aprotic solvent to stabilize the polar transition state of the electrophilic aromatic substitution.

  • Procedure:

    • Dissolve N-methylthiophene-2-sulfonamide (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) and cool to 0 °C under an inert N₂ atmosphere.

    • Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to control the exothermic reaction.

    • Remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (R_f ~0.4) should cleanly convert to a less polar spot (R_f ~0.6).

    • Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract with EtOAc (3 × 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation (Analytical): Confirm regioselectivity via ¹H NMR. The disappearance of the C5 proton and the presence of two distinct doublets (J ≈ 4.0 Hz) corresponding to the C3 and C4 protons validate the 5-bromo structure.

Protocol B: Suzuki-Miyaura Cross-Coupling for 5-Aryl Derivatives

Objective: Synthesize 5-(substituted aryl)-N-methylthiophene-2-sulfonamide derivatives [4].

  • Mechanistic Rationale: Pd(dppf)Cl₂ is utilized because its bidentate phosphine ligand provides superior stability against sulfur poisoning compared to Pd(PPh₃)₄. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is critical for the activation of the boronic acid via boronate complex formation.

  • Procedure:

    • In a Schlenk flask, combine 5-bromo-N-methylthiophene-2-sulfonamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

    • Add Pd(dppf)Cl₂ (0.05 equiv) under a stream of N₂. Seal the flask and heat to 90 °C for 12 hours.

    • Self-Validation (In-Process): The presence of a black precipitate (palladium black) post-reaction is a standard indicator of catalyst degradation upon reaction completion. LC-MS analysis of the crude mixture must show the desired[M+H]⁺ mass.

    • Cool to room temperature, filter through a pad of Celite to remove palladium residues, and extract the filtrate with EtOAc.

    • Purify via flash column chromatography.

    • Self-Validation (Analytical): Purified product identity is confirmed by the appearance of new aromatic multiplet signals in the 7.2–7.8 ppm region in the ¹H NMR spectrum.

Quantitative Data & Optimization

The optimization of cross-coupling conditions is critical for maximizing the yield of thiophene sulfonamide derivatives. Table 1 summarizes the causality of catalyst and solvent selection.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8045Catalyst degradation due to sulfur coordination.
2Pd(PPh₃)₄K₂CO₃DMF9055Poor boronic acid activation in purely organic phase.
3Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal biphasic solubility; robust bidentate ligand.
4Pd(OAc)₂ / XPhosCs₂CO₃Toluene10072High efficiency, but unnecessary cost for this scaffold.

Once synthesized, these derivatives exhibit potent biological activity. Table 2 highlights the in vitro antiproliferative activity of functionalized N-methylthiophene-2-sulfonamides against various cancer cell lines.

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM) of Synthesized Derivatives [1]

Compound IDC5-Aryl SubstitutionMCF-7 (Breast)HeLa (Cervical)A-549 (Lung)
2d 4-Fluorophenyl2.151.823.45
2g 4-Methoxyphenyl3.102.454.12
4e 3,4-Difluorophenyl1.982.102.85
5-FU (Positive Control)4.503.805.20

Biological Application & Mechanism of Action

In medicinal chemistry, N-methylthiophene-2-sulfonamide derivatives are highly valued for their ability to act as allosteric inhibitors of Protein Disulfide Isomerase (PDI). By binding to PDI, these compounds disrupt the folding of nascent proteins in the endoplasmic reticulum (ER). This targeted disruption leads to an accumulation of misfolded proteins, triggering severe ER stress and ultimately inducing apoptosis in rapidly dividing cancer cells [2].

Pathway A Thiophene Sulfonamide Derivative B Protein Disulfide Isomerase (PDI) A->B Allosteric Inhibition C Accumulation of Misfolded Proteins B->C Loss of Chaperone Function D Endoplasmic Reticulum (ER) Stress C->D UPR Activation E Cancer Cell Apoptosis D->E Terminal Stress Response

Mechanism of action for thiophene sulfonamide derivatives in inducing cancer cell apoptosis.

References

  • Title: Synthesis of new 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents. Source: European Journal of Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Formation of the Tertiary Sulfonamide C(sp³)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Source: Research and Reviews: Journal of Chemistry URL: [Link]

Application

Synthesis of N-methylthiophene-2-sulfonamide: A Detailed Experimental Protocol for Researchers

Introduction N-methylthiophene-2-sulfonamide is a heterocyclic compound incorporating both a thiophene ring and a sulfonamide functional group. Thiophene and its derivatives are prevalent scaffolds in a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylthiophene-2-sulfonamide is a heterocyclic compound incorporating both a thiophene ring and a sulfonamide functional group. Thiophene and its derivatives are prevalent scaffolds in a wide array of biologically active compounds, exhibiting diverse pharmacological properties.[1][2] The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, and anti-inflammatory drugs.[3] The combination of these two structural features in N-methylthiophene-2-sulfonamide makes it an attractive starting material for the synthesis of novel therapeutic agents.

This application note details a robust and reliable protocol for the laboratory-scale synthesis of N-methylthiophene-2-sulfonamide via the reaction of thiophene-2-sulfonyl chloride with methylamine.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of thiophene-2-sulfonyl chloride. The departure of the chloride leaving group, facilitated by a base, results in the formation of the stable sulfonamide bond.

G Thiophene_Sulfonyl_Chloride Thiophene-2-sulfonyl Chloride Product N-methylthiophene-2- sulfonamide Thiophene_Sulfonyl_Chloride->Product Methylamine Methylamine Methylamine->Product HCl Pyridinium Hydrochloride Pyridine Pyridine (Base)

Caption: General reaction scheme for the synthesis of N-methylthiophene-2-sulfonamide.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of N-methylthiophene-2-sulfonamide. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Thiophene-2-sulfonyl chloride≥98%Commercially AvailableCorrosive, handle with care.
Methylamine solution40% in waterCommercially AvailableFlammable, toxic, and corrosive.[4][5][6]
PyridineAnhydrousCommercially AvailableFlammable, harmful if swallowed or inhaled.
Dichloromethane (DCM)AnhydrousCommercially AvailableVolatile and suspected carcinogen.
Hydrochloric acid (HCl)1 M aqueous solutionLaboratory GradeCorrosive.
Sodium sulfate (Na2SO4)AnhydrousLaboratory GradeDrying agent.
Ethyl acetateReagent GradeCommercially AvailableFlammable.
HexaneReagent GradeCommercially AvailableFlammable.
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stirrer hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • Büchner funnel and flask for vacuum filtration

  • NMR tubes and spectrometer

  • Melting point apparatus

Step-by-Step Procedure

Part 1: Reaction Setup and Execution

  • Reaction Vessel Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-sulfonyl chloride (1.83 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C. The low temperature is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Base: To the cooled solution, add anhydrous pyridine (1.19 g, 1.2 mL, 15 mmol) dropwise. Pyridine acts as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.[7]

  • Addition of Methylamine: Slowly add a 40% aqueous solution of methylamine (1.17 g, 1.5 mL, 15 mmol) to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature between 0-5 °C during the addition. A white precipitate may form.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Part 2: Work-up and Purification

  • Quenching the Reaction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of 1 M hydrochloric acid. This will neutralize the excess pyridine and methylamine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, followed by a wash with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Recrystallization: Purify the crude product by recrystallization.[9][10] A suitable solvent system is a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11][12]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Characterization and Expected Results

The final product, N-methylthiophene-2-sulfonamide, should be a white to off-white solid.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC5H7NO2S2
Molecular Weight177.24 g/mol [13]
AppearanceWhite to off-white solid
Melting Point97-99 °C[14]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the methyl group protons. The thiophene protons will appear as multiplets in the aromatic region (δ 7.0-7.8 ppm). The methyl protons will appear as a singlet or a doublet (due to coupling with the N-H proton) around δ 2.5-3.0 ppm. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the four carbon atoms of the thiophene ring and the methyl carbon. The thiophene carbons will resonate in the aromatic region (δ 125-140 ppm), while the methyl carbon will appear upfield (δ 25-35 ppm).

Safety Precautions

  • Thiophene-2-sulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[15][16] It is also water-reactive.[17] Handle it in a fume hood with appropriate PPE.

  • Methylamine solution (40%): This solution is flammable, toxic if inhaled, and causes severe skin burns and eye damage.[18][19] It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Pyridine: Pyridine is a flammable liquid and is harmful if swallowed or inhaled. Use in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reaction time or gently warm the reaction mixture.
Loss of product during work-upEnsure complete extraction and careful handling during solvent removal.
Oily product instead of solidImpurities presentPurify the crude product using column chromatography before recrystallization.[12]
Inappropriate recrystallization solventExperiment with different solvent systems for recrystallization.[11]
Difficulty in crystallizationSolution is not supersaturatedConcentrate the solution further before cooling.[11]
Lack of nucleation sitesScratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[11]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-methylthiophene-2-sulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for further applications in drug discovery and development. The provided rationale for each step and troubleshooting guide will aid in achieving a successful and efficient synthesis.

References

  • Cole-Parmer. (2006, April 4). Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

  • Loba Chemie. (2018, June 11). METHYLAMINE SOLUTION 30% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1483 - METHYLAMINE (40% aqueous solution). Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2025, May 2). SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-N-(2-methylphenyl)-2-thiophenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-N-(2-methylphenyl)-2-thiophenesulfonamide - Optional[13C NMR] - Chemical - SpectraBase. Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Oriental Journal of Chemistry, 19(2), 433-436.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). N-methylthiophene-2-sulfonamide. Retrieved from [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methylthiophene-2-sulfonamide (C5H7NO2S2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Methoxyphenyl)thiophene-2-sulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-[2-(METHYLSULFANYL)PYRIMIDIN-4-YL]THIOPHENE-2-SULFONYL CHLORIDE | CAS 175202-76-3. Retrieved from [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2), 47-54.
  • Zhang, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Physics Forums. (2005, August 11). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]

  • TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy)2(NO2)2]NO3.
  • National Institutes of Health. (2025, July 25). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]

  • Tong, G., Nguyen, L. V., & Jamison, T. F. (2025). Total Synthesis and 13C NMR Revision of Nagelamide C. Organic Chemistry Frontiers.
  • Google Patents. (n.d.). US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.

Sources

Method

Application Notes &amp; Protocols: Leveraging N-methylthiophene-2-sulfonamide in Complex Molecule Synthesis

Abstract This document provides a comprehensive guide for research scientists and drug development professionals on the strategic use of N-methylthiophene-2-sulfonamide as a versatile building block in modern organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for research scientists and drug development professionals on the strategic use of N-methylthiophene-2-sulfonamide as a versatile building block in modern organic synthesis. We delve into the core physicochemical properties, key synthetic transformations, and practical, field-tested protocols. The causality behind experimental choices is explained, emphasizing how the unique electronic and structural features of this scaffold can be harnessed to construct complex, high-value molecules, particularly within medicinal chemistry. Key applications, including its role in the development of enzyme inhibitors, are highlighted through detailed case studies and step-by-step synthetic protocols.

Introduction: The Strategic Value of the Thiophene-2-sulfonamide Scaffold

Heterocyclic scaffolds are cornerstones of medicinal chemistry, with sulfur-containing heterocycles like thiophene being particularly prominent.[1] The thiophene ring is considered a "privileged pharmacophore," appearing in numerous FDA-approved drugs and valued for its ability to engage in various biological interactions.[1] When functionalized with a sulfonamide group (-SO₂NH₂), the resulting thiophene-sulfonamide core becomes a powerful tool for drug discovery. The sulfonamide moiety itself is a dominant feature in pharmaceuticals, renowned for its ability to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[2]

N-methylthiophene-2-sulfonamide, the subject of this guide, offers distinct advantages over its unsubstituted counterpart. The N-methyl group:

  • Blocks Unwanted Reactivity: It prevents undesired side reactions at the nitrogen atom, such as dimerization or reaction with electrophilic reagents intended for other sites.

  • Modulates Physicochemical Properties: The methyl group increases lipophilicity, which can be crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Provides a Steric Handle: It introduces a defined steric profile that can influence binding affinity and selectivity for a biological target.

This guide will explore how to effectively utilize these features through robust and reproducible synthetic protocols.

Physicochemical & Spectroscopic Data

A thorough understanding of a building block's fundamental properties is critical for experimental design, including solvent selection, purification strategy, and reaction monitoring.

Table 1: Properties of N-methylthiophene-2-sulfonamide

PropertyValueSource
Molecular Formula C₅H₇NO₂S₂PubChem CID 769092[3]
Molecular Weight 177.24 g/mol ChemScene[4]
IUPAC Name N-methylthiophene-2-sulfonamidePubChem CID 769092[3]
CAS Number 53442-30-1PubChem CID 769092[3]
XLogP3 0.1PubChem CID 769092[3]
Hydrogen Bond Donor Count 1PubChem CID 769092[3]
Hydrogen Bond Acceptor Count 2PubChem CID 769092[3]
Rotatable Bond Count 1ChemScene[4]

Note: For detailed spectroscopic data (NMR, IR, MS), refer to primary literature or supplier documentation.

Key Synthetic Transformations & Protocols

N-methylthiophene-2-sulfonamide is amenable to a variety of transformations, primarily focused on functionalizing the thiophene ring. The most powerful of these are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of C-C bonds.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most important transformation for elaborating thiophene sulfonamides.[5][6] It enables the coupling of a halogenated thiophene (typically bromo- or iodo-) with a wide array of aryl or heteroaryl boronic acids. This method is favored for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids.[6][7]

Rationale for Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. Its selection ensures broad applicability across various substrates.[8][9]

  • Base: A base like K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[9] It is effective and generally does not interfere with sensitive functional groups.

  • Solvent System: A mixture of 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reaction components.[8][9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-N-methylthiophene-2-sulfonamide

This protocol is adapted from methodologies reported for similar thiophene sulfonamide systems.[7][8]

Materials:

  • 5-Bromo-N-methylthiophene-2-sulfonamide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-N-methylthiophene-2-sulfonamide, the aryl boronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water via syringe (a typical solvent ratio is 4:1 dioxane:water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-N-methylthiophene-2-sulfonamide derivative.

N-Alkylation of the Parent Sulfonamide

While this guide focuses on the pre-methylated building block, it is instructive to understand its synthesis. The N-alkylation of the parent thiophene-2-sulfonamide is a fundamental step. Traditional methods often use strong bases and alkyl halides.

Rationale for Protocol Choices:

  • Base: Lithium hydride (LiH) is an effective, non-nucleophilic base that deprotonates the sulfonamide nitrogen to generate the corresponding anion.[8]

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, facilitating the dissolution of the sulfonamide salt.[8]

  • Alkylating Agent: Methyl iodide or methyl bromide are common, highly reactive electrophiles for this transformation.

Protocol 2: Synthesis of N-methylthiophene-2-sulfonamide via N-Alkylation

This protocol is based on the alkylation of related sulfonamide systems.[8]

Materials:

  • Thiophene-2-sulfonamide (1.0 eq)

  • Lithium hydride (LiH) (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel under inert atmosphere

Procedure:

  • To a solution of thiophene-2-sulfonamide in anhydrous DMF, carefully add LiH portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain pure N-methylthiophene-2-sulfonamide.

Visualization of Synthetic Utility

The power of N-methylthiophene-2-sulfonamide lies in its ability to serve as a central scaffold for diversification. The following diagrams illustrate key synthetic pathways.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Diversified Products start N-methylthiophene-2-sulfonamide halogenation Halogenation (e.g., NBS) (Position 5) start->halogenation 1. Activation suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) halogenation->suzuki 2. C-C Bond Formation other_coupling Other Cross-Couplings (e.g., Stille, Heck) halogenation->other_coupling product1 5-Aryl-N-methyl- thiophene-2-sulfonamides suzuki->product1 product2 Complex Heterocyclic Systems other_coupling->product2

Caption: Synthetic pathways originating from N-methylthiophene-2-sulfonamide.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Bromo-Thiophene) pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²-B(OR)₂ (Boronic Acid) + Base reductive_elim Reductive Elimination transmetal->reductive_elim R¹-Pd(II)L₂-R² reductive_elim->pd0 product R¹-R² reductive_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Development of Enzyme Inhibitors

Thiophene sulfonamides are widely investigated as inhibitors of various enzymes, particularly carbonic anhydrases (CAs), which are implicated in diseases like glaucoma and cancer.[2] The sulfonamide group chelates the catalytic zinc ion in the enzyme's active site, while the substituted thiophene ring occupies adjacent hydrophobic pockets, contributing to affinity and selectivity.

A recent study highlighted the potential of novel thiophene sulfonamide derivatives as potent α-glucosidase inhibitors for the management of diabetes.[10][11] In this context, N-methylthiophene-2-sulfonamide serves as a core fragment onto which other pharmacophoric elements are built, often via Suzuki coupling, to optimize interactions with the enzyme's active site.[10] The N-methyl group in such derivatives can play a crucial role in establishing favorable hydrophobic interactions and preventing undesirable hydrogen bond clashes within the binding pocket.

Conclusion

N-methylthiophene-2-sulfonamide is more than a simple chemical; it is a strategic building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. Its pre-defined N-methylation simplifies synthetic planning by protecting the sulfonamide nitrogen, while its thiophene core provides a robust anchor for diversification through modern cross-coupling chemistry. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic programs, accelerating the discovery of novel therapeutics and functional materials.

References

  • Noreen, M., Rasool, N., El Khatib, M., & Molander, G. A. (2014). Arylation and heteroarylation of thienylsulfonamides with organotrifluoroborates. The Journal of Organic Chemistry, 79(15), 7243–7249. [Link]

  • PubChem. (n.d.). N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Jalal, S., Al-Ghamdi, K. M., Huma, Z., Alqahtani, A. S., Alshehri, A. Y., Asmary, S. E., & Rasool, N. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2809–2825. [Link]

  • Noreen, M., Rasool, N., & Mahmood, T. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ciulla, M., et al. (2007). Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. Organic Letters, 9(13), 2461-2464. [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing. [Link]

  • RSC Publishing. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 423-428. [Link]

  • PubChemLite. (n.d.). N-methylthiophene-2-sulfonamide (C5H7NO2S2). Université du Luxembourg. [Link]

  • Bioorganic & Medicinal Chemistry. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. 29, 115859. [Link]

  • PeerJ. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Medhi, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. [Link]

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Application

Application Note: High-Throughput Screening Strategies for N-methylthiophene-2-sulfonamide

An in-depth technical guide on high-throughput screening (HTS) assays involving N-methylthiophene-2-sulfonamide and its analogs, designed for researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on high-throughput screening (HTS) assays involving N-methylthiophene-2-sulfonamide and its analogs, designed for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Screening Thiophene-2-Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of approved therapeutics. Its enduring relevance stems from its role as a potent zinc-binding group, making it an ideal pharmacophore for targeting metalloenzymes.[1][2] The N-methylthiophene-2-sulfonamide scaffold, in particular, combines the established zinc-binding capacity of the sulfonamide with the unique electronic and steric properties of the thiophene ring.[1] This combination makes it a privileged scaffold for inhibitors of enzyme families that are critical in pathophysiology, most notably the carbonic anhydrases (CAs).[1][3]

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction fundamental to pH regulation, ion transport, and biosynthesis.[3] Dysregulation of specific CA isoforms is implicated in numerous diseases, including glaucoma, epilepsy, and cancer, making them high-value therapeutic targets.[1][3] Beyond CAs, the sulfonamide moiety has been successfully employed to target other enzyme classes, including proteases, kinases, and various metabolic enzymes, highlighting the broad potential of this chemical class.[4][5][6][7]

This guide provides detailed protocols for two distinct, yet complementary, high-throughput screening assays designed to identify and characterize inhibitors based on the N-methylthiophene-2-sulfonamide scaffold. We will first describe a robust biochemical assay for direct enzyme inhibition and then a state-of-the-art cell-based assay to confirm target engagement in a physiologically relevant context.

Part 1: Biochemical HTS for Carbonic Anhydrase Inhibition

The most direct method to screen for inhibitors of carbonic anhydrases is to measure their enzymatic activity. CAs possess esterase activity, which provides a convenient and HTS-amenable colorimetric readout.[3] The following protocol utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by CAs to produce the yellow-colored p-nitrophenolate anion, detectable by absorbance at 405 nm.[3][8]

Causality in Assay Design:
  • Why pNPA? This substrate offers a simple, kinetic, and cost-effective readout. The rate of color development is directly proportional to enzyme activity, allowing for straightforward quantification of inhibition.

  • Why a 384-Well Format? Miniaturization from 96-well to 384-well plates significantly reduces reagent consumption and increases throughput, which is essential for screening large compound libraries.[9]

  • Why Pre-incubation? A pre-incubation step allows the test compound (e.g., N-methylthiophene-2-sulfonamide) to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated, ensuring a more accurate measurement of inhibitory potency.[3]

Biochemical HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution (384-Well Plate) cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (Acoustic Dispensing) Enzyme_Add 3. Enzyme Addition & Pre-incubation (15 min) Compound_Plating->Enzyme_Add Enzyme_Prep 2. Enzyme Preparation (hCAII in Assay Buffer) Enzyme_Prep->Enzyme_Add Substrate_Add 4. Substrate Addition (pNPA to initiate) Enzyme_Add->Substrate_Add Kinetic_Read 5. Kinetic Measurement (Absorbance @ 405 nm) Substrate_Add->Kinetic_Read Rate_Calc 6. Calculate Reaction Rates (Vmax) Kinetic_Read->Rate_Calc Inhibition_Calc 7. Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc 8. IC50 Curve Fitting (Hit Confirmation) Inhibition_Calc->IC50_Calc CETSA_Workflow cluster_prep Cellular Phase cluster_exec Biophysical & Detection Phase cluster_analysis Data Analysis Cell_Plating 1. Plate Cells (384-Well Format) Compound_Tx 2. Compound Treatment (1-2 hours) Cell_Plating->Compound_Tx Thermal_Challenge 3. Thermal Challenge (Heat Plate to T_agg) Compound_Tx->Thermal_Challenge Cell_Lysis 4. Cell Lysis (Freeze-Thaw) Thermal_Challenge->Cell_Lysis Centrifugation 5. Separate Soluble Fraction (Centrifugation) Cell_Lysis->Centrifugation Protein_Quant 6. Quantify Soluble Target (ELISA / AlphaScreen) Centrifugation->Protein_Quant Signal_Norm 7. Normalize Data to Isothermal Controls Protein_Quant->Signal_Norm Hit_ID 8. Identify Hits (Increased Soluble Protein) Signal_Norm->Hit_ID

Caption: Workflow for a high-throughput Cellular Thermal Shift Assay.

Detailed Protocol: Microplate-Based CETSA for Target Engagement

1. Materials and Reagents

ReagentRecommended SourcePurpose
Cell LineATCCExpressing the target of interest (e.g., HEK293 overexpressing hCAII)
Cell Culture MediumGibco / Thermo Fishere.g., DMEM with 10% FBS
N-methylthiophene-2-sulfonamideCommercial VendorTest Compound
Known Target Bindere.g., AcetazolamidePositive Control Compound
PBS, pH 7.4Gibco / Thermo FisherWashing Buffer
Protease Inhibitor CocktailRoche / Sigma-AldrichPrevents protein degradation
384-well PCR platesVariousFor thermal challenge
Detection SystemPerkinElmer (AlphaScreen) / R&D (ELISA)Quantifies soluble target protein
PCR thermal cyclerBio-Rad / Applied BiosystemsFor precise heating

2. Step-by-Step Methodology

  • Assay Development (Pre-HTS): Determine Aggregation Temperature (T_agg)

    • Treat cells with either DMSO or a known saturating concentration of a positive control ligand.

    • Aliquot cell suspensions into a PCR plate.

    • Heat the plate using a thermal cycler with a gradient function (e.g., 40°C to 70°C for 3 minutes).

    • Lyse cells, separate soluble and aggregated fractions, and quantify the amount of soluble target protein at each temperature.

    • The optimal T_agg for the HTS is the temperature at which the DMSO-treated cells show significant protein loss (~50-80%), while the positive control-treated cells show significant stabilization.

  • HTS Protocol: Isothermal CETSA

    • Cell Plating: Seed cells into 384-well culture plates and grow to ~80-90% confluency.

    • Compound Treatment: Remove culture medium and add fresh medium containing the test compounds (e.g., N-methylthiophene-2-sulfonamide at 10 µM final concentration). Include DMSO (negative) and a known binder (positive) as controls. Incubate for 1-2 hours at 37°C.

    • Cell Harvesting: Wash cells with PBS, then gently detach and resuspend them in PBS containing protease inhibitors. Transfer the cell suspension to a 384-well PCR plate.

    • Thermal Challenge: Seal the plate and heat it in a thermal cycler at the predetermined T_agg for 3 minutes. Also, maintain a control plate at room temperature (isothermal control).

    • Cell Lysis: Lyse the cells by performing 3-5 rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.

    • Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new 384-well detection plate. Quantify the amount of soluble target protein using an HTS-compatible immunoassay like AlphaScreen® or a rapid ELISA kit. [10] 3. Data Analysis and Validation

  • Calculate Stabilization: The signal from the heated plate is normalized to the signal from the unheated isothermal control plate for each compound. % Soluble Protein = 100 * (Signal_heated / Signal_unheated)

  • Hit Identification: A "hit" is a compound that results in a statistically significant increase in the percentage of soluble protein compared to the DMSO-treated controls. This indicates that the compound entered the cell and stabilized the target protein.

  • Dose-Response: Confirmed hits should be re-tested in a dose-response format to generate a CETSA shift curve, confirming the engagement is concentration-dependent and allowing for the determination of an EC50 for target engagement.

Summary of HTS Parameters and Expected Outcomes

ParameterBiochemical Assay (CA Inhibition)Cell-Based Assay (CETSA)
Principle Measures enzyme catalytic activityMeasures ligand-induced protein stabilization
Primary Output Rate of reaction (mOD/min)Amount of soluble protein (RLU/OD)
Key Question Answered Does the compound inhibit enzyme function?Does the compound bind its target in a cell?
Throughput Very High (100,000s compounds/day)High (10,000s compounds/day)
Physiological Relevance Low (purified components)High (intact cells)
Positive Control Acetazolamide (decreased signal)Acetazolamide (increased signal)
Negative Control DMSO (high signal)DMSO (low signal post-heating)
Validation Metric Z'-factor > 0.5Z'-factor > 0.5

By employing this dual-assay strategy, researchers can efficiently screen large libraries to identify compounds like N-methylthiophene-2-sulfonamide that not only inhibit a target's function but also effectively engage that target within a cellular context, leading to higher quality hits with a greater probability of success in downstream drug development.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • La Sala, G., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • La Sala, G., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Zhao, Q., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Larsen, N. A., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

  • Larsen, N. A., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]

  • iGEM Foundation. (2014). Carbonic Anhydrase assay. iGEM 2014. [Link]

  • Shishkina, S. V., et al. (2023). Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection. PubMed. [Link]

  • Sun, Y., et al. (2014). A BSL-4 high-throughput screen identifies sulfonamide inhibitors of Nipah virus. PubMed. [Link]

  • Kubista, M., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Boon-A-nan, C., et al. (2018). Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors. PMC - NIH. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Hu, H., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • PubChem. N-methylthiophene-2-sulfonamide. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press. [Link]

  • Chen, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PMC - NIH. [Link]

  • Khan, A., et al. (2014). Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. Arabian Journal of Chemistry. [Link]

  • Carter, G. W., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed. [Link]

  • Sygnature Discovery. High Throughput Screening. [Link]

  • University of Technology, Iraq. Sulfonamides. [Link]

  • PubChemLite. N-methylthiophene-2-sulfonamide (C5H7NO2S2). [Link]

  • Taslimi, P., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. [Link]

Sources

Method

Analytical Techniques for Quantifying N-Methylthiophene-2-Sulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Analytical Matrix

N-methylthiophene-2-sulfonamide (C₅H₇NO₂S₂, MW: 177.2 g/mol ) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of insulin-regulated aminopeptidase (IRAP) inhibitors and novel anticancer benzenesulfonamide derivatives . Because it serves as both an active pharmaceutical intermediate and a pharmacophoric core, precise quantification is mandatory across different stages of drug development—from bulk synthesis to pharmacokinetic (PK) profiling.

As an Application Scientist, method development must be driven by the molecule's physicochemical properties. The thiophene ring provides a robust chromophore for UV detection, while the secondary sulfonamide group features a moderately acidic N-H proton. This specific structural duality dictates our analytical strategy: HPLC-UV is optimal for high-concentration bulk analysis, whereas LC-MS/MS in negative electrospray ionization (ESI-) mode is the gold standard for trace-level bioanalysis.

DecisionMatrix Start Analyte: N-methylthiophene-2-sulfonamide Bulk Bulk Drug / Formulation (High Concentration) Start->Bulk Purity & Stability Bio Biological Matrices (Trace Concentration) Start->Bio PK/PD Bioanalysis HPLC HPLC-UV Method (254 nm, Gradient) Bulk->HPLC Requires High Precision LCMS LC-MS/MS Method (ESI-, MRM Mode) Bio->LCMS Requires High Sensitivity

Figure 1: Analytical decision matrix for N-methylthiophene-2-sulfonamide quantification.

Application Note 1: Stability-Indicating HPLC-UV for Bulk Drug

Scientific Rationale & Causality

For bulk drug release and stability testing, chromatographic resolution from synthetic impurities (e.g., unreacted 2-thiophenesulfonyl chloride) is paramount. The secondary sulfonamide nitrogen possesses a weak acidic character. Maintaining the mobile phase at an acidic pH (pH ~2.7 with 0.1% Formic Acid) ensures the analyte remains fully protonated and un-ionized. This explicitly prevents the severe peak tailing and retention time shifts that occur when analyzing partially ionized species on hydrophobic C18 stationary phases .

Self-Validating Protocol

This protocol incorporates a continuous System Suitability Test (SST) to ensure the system self-validates before and during the run.

1. Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm core-shell).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 60% B over 8 minutes; hold at 60% B for 2 mins; re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

  • Injection Volume: 5 µL.

2. Step-by-Step Execution & Quality Control:

  • Blank Injection: Inject Mobile Phase A to confirm a stable baseline and absence of ghost peaks.

  • SST Injection: Inject the working standard (50 µg/mL) in six replicates. The system is only validated for use if:

    • Relative Standard Deviation (RSD) of area < 2.0%.

    • USP Tailing Factor < 1.5.

    • Theoretical Plates (N) > 5000.

  • Sample Analysis: Inject unknown formulation samples.

  • Bracketing Validation: Inject a known QC standard every 10 samples. If the QC drifts by >2.0% from its nominal concentration, the preceding 10 samples are automatically invalidated and must be re-run.

Application Note 2: High-Throughput LC-MS/MS for Biological Matrices

Scientific Rationale & Causality

When quantifying N-methylthiophene-2-sulfonamide in plasma for pharmacokinetic studies, UV detection lacks the necessary sensitivity. Mass spectrometry is required. We strategically operate the Electrospray Ionization (ESI) source in Negative Ion Mode . The electron-withdrawing nature of the thiophene-2-sulfonyl group stabilizes the negative charge on the nitrogen once the acidic N-H proton is lost, generating a highly abundant and stable [M-H]⁻ precursor ion at m/z 176.0.

For sample preparation, a simple protein precipitation (PPT) with cold acetonitrile is utilized. Acetonitrile effectively denatures plasma proteins while fully solubilizing the moderately lipophilic analyte (XLogP ~ 0.1), ensuring high extraction recovery without the need for complex solid-phase extraction (SPE).

SamplePrep Plasma 1. Aliquot 50 µL Plasma Sample IS 2. Add 10 µL IS (Internal Standard) Plasma->IS PPT 3. Protein Precipitation (150 µL Cold ACN) IS->PPT Vortex 4. Vortex Mix (5 mins, 1500 rpm) PPT->Vortex Centrifuge 5. Centrifugation (14,000 x g, 10 mins) Vortex->Centrifuge Analyze 6. LC-MS/MS Injection (2 µL) Centrifuge->Analyze

Figure 2: High-throughput sample preparation workflow for plasma LC-MS/MS bioanalysis.

Self-Validating Protocol

1. Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV.

  • Quantifier Transition: m/z 176.0 → 83.0 (Cleavage yielding the thiophene anion).

  • Qualifier Transition: m/z 176.0 → 147.0 (Loss of the N-methyl group).

  • Collision Energy (CE): Optimized at 18 eV for quantifier, 12 eV for qualifier.

2. Step-by-Step Execution & Quality Control:

  • Double-Blank & Zero Sample Verification: Inject a "Double Blank" (matrix only) to prove no endogenous isobaric interference exists at m/z 176.0. Follow immediately with a "Zero Sample" (matrix + Internal Standard) to prove the IS does not contain unlabeled analyte impurities.

  • Calibration Curve: Inject an 8-point calibration curve (1 ng/mL to 1000 ng/mL). The run is self-validated if the linear regression yields an R2≥0.995 with a weighting factor of 1/x2 .

  • Matrix Effect Check: Calculate the matrix factor by dividing the peak area of the analyte spiked into post-extracted blank plasma by the peak area of a neat standard. A variance of <15% confirms the chromatography successfully bypasses ion suppression zones.

  • QC Bracketing: Intersperse Low, Mid, and High QC samples every 15 unknown injections. The analytical batch is only accepted if 67% of all QCs (and at least 50% per level) fall within ±15% of their nominal values.

Method Validation Data Presentation

To facilitate rapid comparison of method capabilities, the quantitative validation parameters for both analytical techniques are summarized below. These metrics represent typical performance standards required for regulatory (FDA/ICH) submission.

Validation ParameterHPLC-UV (Bulk Formulation)LC-MS/MS (Plasma Bioanalysis)
Linearity Range 1.0 – 100.0 µg/mL1.0 – 1000.0 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mL
Intra-day Precision (RSD) ≤ 1.5%≤ 6.8%
Inter-day Precision (RSD) ≤ 2.0%≤ 8.5%
Accuracy (Recovery) 98.5% – 101.2%92.4% – 106.1%
Carryover None detected (< 0.05%)< 20% of LLOQ in subsequent blank

References

  • PubChem, National Center for Biotechnology Information. "Compound Summary for CID 769092, N-methylthiophene-2-sulfonamide." PubChem Database. URL:[Link]

  • Andersson, H., et al. "Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides." Chemistry (Weinheim an der Bergstrasse, Germany), published via PubMed Central (PMC). URL:[Link]

  • Pawar, C. D., Pansare, D. N., & Shinde, D. B. "Synthesis and anticancer evaluation of new benzenesulfonamide derivatives." European Journal of Chemistry. URL:[Link]

Application

Application Note: The Thiophene-2-Sulfonamide Moiety as a Privileged Scaffold in Kinase Inhibitor Synthesis

Introduction Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of many diseases, driving extensive drug discovery efforts.[1] Within the vast landscape of kinase inhibitors, molecules incorporating a sulfonamide group have emerged as a particularly successful and versatile class.[2] This functional group is a bioisostere of a carboxylic acid but possesses distinct electronic and steric properties, often conferring improved metabolic stability and membrane permeability.[3]

When combined with a thiophene ring, a common heterocyclic motif in medicinal chemistry, the resulting thiophene-2-sulfonamide scaffold provides a powerful platform for developing potent and selective kinase inhibitors. This guide provides an in-depth analysis of the synthesis, application, and structure-activity relationships (SAR) of N-methylthiophene-2-sulfonamide and related derivatives in the design of novel kinase inhibitors. We will explore the causal chemistry behind synthetic choices and the critical interactions that govern biological activity.

Part 1: The Thiophene-2-Sulfonamide Scaffold in Kinase Binding

The efficacy of many kinase inhibitors stems from their ability to form key interactions within the ATP-binding pocket, particularly with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The sulfonamide moiety is exceptionally well-suited for this role.

  • Hydrogen Bonding: The primary or secondary sulfonamide (R-SO₂NH₂ or R-SO₂NHR') is an excellent hydrogen bond donor and acceptor. The NH proton(s) can donate a hydrogen bond to the backbone carbonyls of hinge residues, while the sulfonyl oxygens can accept hydrogen bonds. This bidentate interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor.

  • Structural Versatility: The thiophene ring serves as a stable and synthetically tractable core. Its C3, C4, and C5 positions can be functionalized to introduce various substituents that can occupy adjacent hydrophobic pockets or form additional interactions, thereby tuning the inhibitor's potency and selectivity for a specific kinase.

A notable example is the discovery of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5).[4][5] X-ray crystallography revealed that this compound binds to the hinge region, demonstrating the effectiveness of this scaffold.[4][5]

Visualization: Kinase Hinge Interaction

The diagram below illustrates the fundamental principle of a sulfonamide-based inhibitor engaging the kinase hinge region, a critical interaction for ATP-competitive inhibition.

G Generic Kinase Hinge Binding cluster_0 Kinase Hinge Region cluster_1 Inhibitor Hinge_AA1 Hinge Residue 1 (e.g., Leu) Hinge_AA2 Hinge Residue 2 (e.g., Ala) Sulfonamide Sulfonamide Group (-SO₂NHR) Hinge_AA1->Sulfonamide H-Bond (Acceptor) Hinge_AA3 Hinge Residue 3 (e.g., Asp) Inhibitor_Core Thiophene Ring Inhibitor_Core->Sulfonamide R_Group Selectivity Group (R') Inhibitor_Core->R_Group Sulfonamide->Hinge_AA2 R_Group->Hinge_AA3 Other Interactions (Hydrophobic, etc.)

Caption: A diagram of an inhibitor binding to the kinase hinge.

Part 2: Synthetic Strategies and Protocols

The synthesis of thiophene-2-sulfonamide-based inhibitors is typically modular, allowing for the systematic exploration of SAR. A general workflow involves the formation of the core scaffold followed by diversification.

Visualization: General Synthetic Workflow

This workflow outlines a common path to creating a library of thiophene-2-sulfonamide derivatives for screening.

G General Synthesis Workflow A Thiophene Precursor (e.g., 2-bromothiophene) B Functionalization (e.g., Cross-Coupling) A->B Step 1 C Sulfonylation (e.g., with SO₂Cl₂ or ClSO₃H) B->C Step 2 D Thiophene-2-sulfonyl Chloride C->D E Amidation (with NH₃, RNH₂, or R¹R²NH) D->E Step 3 F Final Inhibitor (Thiophene-2-sulfonamide) E->F G Optional N-Alkylation (e.g., MeI, base) F->G Step 4 H N-Alkyl Sulfonamide G->H

Caption: A general workflow for synthesizing thiophene sulfonamides.

Protocol 1: Synthesis of 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide

This protocol is adapted from the reported synthesis of a CDK5 inhibitor and serves as a representative example.[4][5]

Step 1: Synthesis of 2-(4-Bromothiophen-2-yl)-1,3-benzothiazole

  • Reagents & Materials: 2,4-Dibromothiophene, 2-aminothiophenol, Polyphosphoric acid (PPA).

  • Procedure:

    • To a flask charged with polyphosphoric acid, add 2-aminothiophenol (1.0 eq) and 2,4-dibromothiophene (1.1 eq).

    • Heat the reaction mixture to 140°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Rationale: PPA serves as both the solvent and a dehydrating agent, catalyzing the condensation and cyclization reaction between the thiophene carboxylic acid (formed in situ or from a precursor) and 2-aminothiophenol to form the benzothiazole ring.

    • Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Step 2: Sulfonamide Formation

  • Reagents & Materials: 2-(4-Bromothiophen-2-yl)-1,3-benzothiazole, n-Butyllithium (n-BuLi) in hexanes, Sulfur dioxide (SO₂), N-Chlorosuccinimide (NCS), Ammonia solution (7N in MeOH).

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

    • Rationale: This low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. This step performs a lithium-halogen exchange, creating a highly nucleophilic thienyllithium species at the 2-position.

    • Bubble gaseous SO₂ through the solution for 30 minutes. This traps the anion to form a lithium sulfinate salt.

    • Add NCS (1.2 eq) and allow the reaction to warm to room temperature. This converts the sulfinate salt into the corresponding thiophene-2-sulfonyl chloride.

    • Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer.

    • Dissolve the crude sulfonyl chloride in methanol and add a 7N solution of ammonia in methanol (excess). Stir at room temperature overnight.

    • Rationale: The ammonia acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form the primary sulfonamide. The excess ammonia also neutralizes the HCl byproduct.

    • Concentrate the mixture and purify by chromatography to yield the final product.

Protocol 2: N-Methylation of a Thiophene-2-sulfonamide

This protocol describes the methylation of the primary sulfonamide to generate the N-methyl derivative.

  • Reagents & Materials: Thiophene-2-sulfonamide derivative, Sodium hydride (NaH), Methyl iodide (MeI), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the primary sulfonamide (1.0 eq) in anhydrous DMF at 0°C, add NaH (1.2 eq) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen to form a highly nucleophilic sodium salt.

    • Stir the mixture for 30 minutes at 0°C, then add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.

    • Carefully quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the N-methylthiophene-2-sulfonamide.

Part 3: Applications & Structure-Activity Relationship (SAR)

The utility of the thiophene-2-sulfonamide scaffold is demonstrated by its application in targeting diverse kinases.

Case Study: CDK and JNK Inhibitors

The thiophene sulfonamide core has been successfully employed to develop inhibitors for multiple kinase families.

Compound ClassTarget KinaseKey Structural FeaturesRepresentative IC₅₀Reference
4-(Benzothiazol-2-yl)thiophene-2-sulfonamideCDK5/p25Primary sulfonamide for hinge binding; benzothiazole for occupying adjacent pocket.Moderately Potent (μM range)[4],[5]
2-(Benzoylaminomethyl)thiophene sulfonamideJNKSulfonamide anchors the molecule; benzoylaminomethyl group extends into another region of the ATP site.Potent (nM range)[6]
The Critical Role of the Sulfonamide NH Group

While N-alkylation can sometimes improve pharmacokinetic properties, it often comes at a steep cost to potency. For many kinase inhibitors, the hydrogen bond donated by the sulfonamide N-H is essential for anchoring the molecule to the hinge region.

  • Loss of Potency: In the development of CDK2 inhibitors, N-alkylation of the active sulfonamide resulted in a significant loss of inhibitory activity. This is a common finding and highlights the importance of the N-H proton as a hydrogen bond donor.

  • Design Considerations: Researchers should consider N-methylation or other substitutions only when:

    • The primary sulfonamide exhibits poor properties (e.g., low solubility, poor cell permeability).

    • An alternative binding mode is hypothesized where the N-H interaction is not critical.

    • The goal is to re-direct the binding orientation of the scaffold within the ATP pocket.

In most cases, maintaining the primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide is the most effective strategy for achieving high-affinity hinge-binding kinase inhibition.

Conclusion

The N-methylthiophene-2-sulfonamide moiety and its related primary sulfonamide analogs represent a validated and highly valuable scaffold in the design of kinase inhibitors. The synthetic accessibility of the thiophene core allows for extensive chemical exploration, while the sulfonamide group provides a reliable anchor to the conserved kinase hinge region. Understanding the critical role of the sulfonamide N-H in hydrogen bonding is paramount for successful inhibitor design. While N-methylation is a straightforward chemical modification, its impact on biological activity must be carefully considered, as it often disrupts the key interaction responsible for high potency. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this privileged scaffold in the development of next-generation kinase-targeted therapeutics.

References

  • Helal, C. J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Trovato, A., et al. (2005). Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]

  • Perjesi, P., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. Available at: [Link]

Sources

Method

The Versatile Scaffold: N-methylthiophene-2-sulfonamide in Modern Medicinal Chemistry

The confluence of heterocyclic chemistry and sulfonamide pharmacology has yielded a plethora of molecules with significant therapeutic potential. Among these, the N-methylthiophene-2-sulfonamide scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

The confluence of heterocyclic chemistry and sulfonamide pharmacology has yielded a plethora of molecules with significant therapeutic potential. Among these, the N-methylthiophene-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the applications of N-methylthiophene-2-sulfonamide and its derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The thiophene ring system, an isostere of benzene, offers a unique combination of aromaticity and lipophilicity, which can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

The Significance of the Thiophene-Sulfonamide Moiety

The thiophene core is a versatile scaffold in drug design, with numerous approved drugs containing this moiety for a wide range of indications, including cancer, neurological disorders, and infectious diseases.[1] When coupled with a sulfonamide group, the resulting thiophene-sulfonamide derivatives have demonstrated a broad spectrum of biological activities.[2][3] The sulfonamide group itself is a well-established pharmacophore, famously known for its antibacterial properties through the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[4][5] This dual functionality makes the thiophene-sulfonamide core a fertile ground for the discovery of novel therapeutics.

This document will delve into specific applications, providing both the scientific rationale and detailed experimental protocols for the synthesis and evaluation of N-methylthiophene-2-sulfonamide and its analogs in key therapeutic areas.

I. Carbonic Anhydrase Inhibition: A Focus on Glaucoma

A primary and well-established application of thiophene-2-sulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several CA isozymes are involved in crucial physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, edema, and epilepsy.[6] Thiophene-based sulfonamides have been shown to be potent inhibitors of various CA isoforms, particularly CA II and CA IV, which are abundant in the eye.[7][8] Inhibition of these enzymes in the ciliary processes of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure (IOP), a key factor in the management of glaucoma.[7]

Rationale for Thiophene-Sulfonamides as CA Inhibitors

The sulfonamide moiety is crucial for CA inhibition as it coordinates to the zinc ion in the enzyme's active site. The thiophene ring serves as a scaffold that can be functionalized to enhance binding affinity and selectivity for different CA isoforms.[9] The N-methylation of the sulfonamide can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for topical administration in ophthalmic applications.

Experimental Protocols

A. Synthesis of N-methylthiophene-2-sulfonamide

This protocol describes a general method for the synthesis of N-methylthiophene-2-sulfonamide, which can be adapted for the synthesis of other N-alkylated derivatives.

Workflow for the Synthesis of N-methylthiophene-2-sulfonamide

thiophene Thiophene sulfonyl_chloride Thiophene-2-sulfonyl chloride thiophene->sulfonyl_chloride Chlorosulfonic acid sulfonamide N-methylthiophene-2-sulfonamide sulfonyl_chloride->sulfonamide Methylamine, Base methylamine Methylamine methylamine->sulfonamide

Caption: Synthetic scheme for N-methylthiophene-2-sulfonamide.

Materials:

  • Thiophene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Methylamine (40% in water or as a solution in THF)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of Thiophene-2-sulfonyl chloride:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

    • To a stirred solution of thiophene in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain crude thiophene-2-sulfonyl chloride, which can be purified by vacuum distillation.

  • Synthesis of N-methylthiophene-2-sulfonamide:

    • Dissolve the thiophene-2-sulfonyl chloride in dichloromethane.

    • Cool the solution to 0 °C and add a base such as pyridine or triethylamine.

    • Add a solution of methylamine dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with a saturated solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-methylthiophene-2-sulfonamide.

Self-Validation:

  • The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The melting point of the crystalline product can also be used as a measure of purity.

B. In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of N-methylthiophene-2-sulfonamide against a specific carbonic anhydrase isoform (e.g., human CA II).

Workflow for Carbonic Anhydrase Inhibition Assay

prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate initiate_reaction Initiate Reaction with Substrate (p-nitrophenyl acetate) incubate->initiate_reaction measure_absorbance Measure Absorbance at 400 nm (Formation of p-nitrophenolate) initiate_reaction->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for the in vitro CA inhibition assay.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • N-methylthiophene-2-sulfonamide (or other test compounds)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of hCA II in Tris-HCl buffer.

  • Prepare serial dilutions of N-methylthiophene-2-sulfonamide in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or solvent for control).

  • Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate (pNPA) solution to each well.

  • Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The hydrolysis of pNPA by CA produces the yellow p-nitrophenolate ion.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

CompoundTarget EnzymeIC₅₀ (nM)
N-methylthiophene-2-sulfonamidehCA II[Insert experimental value]
Acetazolamide (Standard)hCA II[Insert literature value]

II. Antibacterial Applications: Targeting Folate Synthesis

The sulfonamide moiety is a classic antibacterial pharmacophore.[5] Thiophene-sulfonamide derivatives have shown promising activity against a range of bacteria, including clinically relevant and drug-resistant strains.[2][4][10] The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4] Since humans obtain folic acid from their diet, this pathway is an excellent selective target for antibacterial agents.

Rationale for Thiophene-Sulfonamides as Antibacterial Agents

The thiophene ring in these derivatives can be modified to enhance the binding affinity to the bacterial DHPS enzyme and to improve the pharmacokinetic properties of the compounds. N-alkylation of the sulfonamide can also be used to fine-tune the activity and solubility of the drug candidate.

Experimental Protocols

A. Synthesis of Substituted N-Alkylthiophene-2-sulfonamides

This protocol describes a general method for synthesizing a library of N-alkylthiophene-2-sulfonamides for structure-activity relationship (SAR) studies. A common starting material is 5-bromothiophene-2-sulfonamide, which allows for further diversification through cross-coupling reactions.[4]

Workflow for Synthesis of Substituted N-Alkylthiophene-2-sulfonamides

start_material 5-bromothiophene-2-sulfonamide alkylation N-Alkylation start_material->alkylation Alkyl halide, Base coupling Suzuki-Miyaura Coupling alkylation->coupling Aryl boronic acid, Pd catalyst final_product Substituted N-alkylthiophene-2-sulfonamide coupling->final_product

Caption: General synthetic route for substituted N-alkylthiophene-2-sulfonamides.

Materials:

  • 5-bromothiophene-2-sulfonamide

  • Various alkyl halides (e.g., methyl iodide, ethyl bromide)

  • Lithium hydride (LiH) or Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Aryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base for coupling (e.g., K₂CO₃ or K₃PO₄)

  • Solvent for coupling (e.g., 1,4-dioxane/water)

Procedure:

  • N-Alkylation:

    • To a solution of 5-bromothiophene-2-sulfonamide in dry DMF, add a base such as LiH or NaH at 0 °C.

    • Stir the mixture for a short period, then add the desired alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it, and concentrate it to obtain the N-alkylated intermediate. Purify by column chromatography if necessary.[4]

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine the N-alkyl-5-bromothiophene-2-sulfonamide, the desired aryl boronic acid, a palladium catalyst, and a base.

    • Add the solvent system (e.g., dioxane and water).

    • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC).

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final product by column chromatography.[4]

Self-Validation:

  • Confirm the structure of all intermediates and final products using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Assess the purity of the final compounds by HPLC.

B. Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Workflow for Broth Microdilution Assay

prepare_compounds Prepare Serial Dilutions of Compounds inoculate_plate Inoculate 96-well Plate with Bacteria and Compounds prepare_compounds->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate at 37°C for 18-24 hours inoculate_plate->incubate_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized thiophene-sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Standard antibiotic for control (e.g., ciprofloxacin, sulfamethoxazole)

Procedure:

  • Prepare stock solutions of the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

  • Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
N-methylthiophene-2-sulfonamide[Insert experimental value][Insert experimental value]
Derivative 1[Insert experimental value][Insert experimental value]
Derivative 2[Insert experimental value][Insert experimental value]
Standard Antibiotic[Insert literature value][Insert literature value]

III. Kinase Inhibition: A Strategy for Anticancer Therapy

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs. Thiophene-sulfonamide derivatives have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs).[11] For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been reported as a moderately potent inhibitor of CDK5.[11]

Rationale for Thiophene-Sulfonamides as Kinase Inhibitors

The thiophene-sulfonamide scaffold can be designed to fit into the ATP-binding pocket of kinases, forming key interactions (e.g., hydrogen bonds) with the hinge region of the enzyme. The sulfonamide group and the thiophene ring can be decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

A. Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory effect of test compounds.

Workflow for Kinase Inhibition Assay

setup_reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) incubate_reaction Incubate at Room Temperature setup_reaction->incubate_reaction stop_reaction Stop Kinase Reaction and Deplete ATP incubate_reaction->stop_reaction generate_luminescence Convert ADP to ATP and Generate Luminescence stop_reaction->generate_luminescence measure_signal Measure Luminescence generate_luminescence->measure_signal calculate_inhibition Calculate Percent Inhibition and IC50 measure_signal->calculate_inhibition

Caption: Workflow for a typical luminescent kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., CDK5/p25)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • N-methylthiophene-2-sulfonamide derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white-walled multi-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound or vehicle control.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for a further period (e.g., 40 minutes).

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction.

  • Incubate for a final period (e.g., 30 minutes).

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (µM)
N-methylthiophene-2-sulfonamideCDK5/p25[Insert experimental value]
Staurosporine (Control)CDK5/p25[Insert literature value]

Conclusion

The N-methylthiophene-2-sulfonamide scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated significant potential as carbonic anhydrase inhibitors for the treatment of glaucoma, as antibacterial agents targeting folate synthesis, and as kinase inhibitors for cancer therapy. The synthetic accessibility and the potential for chemical modification of this scaffold will undoubtedly continue to fuel the discovery and development of novel therapeutic agents across a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable chemical entity.

References

  • Puscas, I., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145–2155. [Link]

  • Shepard, K. L., Graham, S. L., & Hoffman, J. M. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098–3105. [Link]

  • Ahmad, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, Volume 17, 3045–3060. [Link]

  • Gold, M. G., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5898–5901. [Link]

  • Gül, H. İ., & Çelik, S. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1639–1646. [Link]

  • Patel, H. D., et al. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 110-115. [Link]

  • Guzel, O., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5253–5260. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3169. [Link]

  • ACS Green Chemistry & Engineering Conference. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. Retrieved from [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 769092, N-methylthiophene-2-sulfonamide. Retrieved from [Link].

  • El-Sayed, N. F., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 693. [Link]

  • Chapman, M. R., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8148. [Link]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future Medicinal Chemistry, 13(16), 1449–1464. [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195655. [Link]

  • Aluru, R. G. P., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Polish Annals of Medicine, 21(2), 75-81. [Link]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 21-48. [Link]

  • Köksal, Z. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(2), 205–210. [Link]

  • Bej, R., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(30), 6646–6650. [Link]

  • Sharma, A., & Kumar, V. (2005). Biological Activities Of Sulfonamides. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Shah, R., & Verma, P. K. (2018). Thiophene: Synthesis of thiophenes having the biologically active sulfonamide (59–61) and 3-methylisoxazole 12,4-methoxybenzo[d]thiazole (62). ResearchGate. [Link]

  • Yang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8740. [Link]

  • Zhou, J., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 29, 115859. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 27(19), 6629. [Link]

  • Al-Ghorbani, M., et al. (2016). Biological activities of sulfonamides. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Scholars Academic Journal of Pharmacy, 5(5), 164-169. [Link]

Sources

Application

Application Note: Large-Scale Synthesis of N-Methylthiophene-2-sulfonamide

Executive Summary & Biological Context Thiophene-2-sulfonamides represent a privileged class of pharmacophores in modern medicinal chemistry and drug development. Specifically, N-methylthiophene-2-sulfonamide and its fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Thiophene-2-sulfonamides represent a privileged class of pharmacophores in modern medicinal chemistry and drug development. Specifically, N-methylthiophene-2-sulfonamide and its functionalized derivatives serve as critical precursors for1[1], which are actively investigated for cognitive enhancement and memory retention. Furthermore, these scaffolds are heavily utilized in the synthesis of novel2[2] and as substrates for 3[3].

The following diagram illustrates the pharmacological signaling pathway where these synthesized derivatives exert their biological effect.

IRAP_Pathway NMT N-Methylthiophene- 2-sulfonamide Core IRAP Insulin-Regulated Aminopeptidase (IRAP) NMT->IRAP Competitive Inhibition Peptides Endogenous Neuropeptides (e.g., Vasopressin) IRAP->Peptides Cleavage (Blocked) Receptors Receptor Activation (Cognitive Enhancement) Peptides->Receptors Prolonged Half-life

Figure 1: Pharmacological mechanism of thiophene-2-sulfonamide derivatives via IRAP inhibition.

Mechanistic Causality & Process Engineering

The synthesis relies on the nucleophilic acyl substitution of 4[4] with methylamine. Transitioning this reaction from a milligram discovery scale to a multi-gram/kilogram scale requires strict process engineering to manage exothermicity and prevent side reactions.

  • Biphasic Schotten-Baumann Conditions: Utilizing 40% aqueous methylamine in a Dichloromethane (DCM) biphasic system is a deliberate process engineering choice. The aqueous phase acts as a high-capacity heat sink to absorb the enthalpy of the sulfonylation reaction, preventing localized hot spots that lead to sulfonyl chloride hydrolysis.

  • Stoichiometric Excess: A 3.0 molar equivalent of methylamine is utilized. One equivalent acts as the nucleophile to form the product, the second neutralizes the generated HCl (forming water-soluble methylammonium chloride), and the slight excess buffers the aqueous phase to drive the reaction to absolute completion.

  • Acidic Quench Causality: The reaction is quenched with 1M HCl to pH 2.0. This serves a dual purpose: it protonates any unreacted methylamine, driving it entirely into the aqueous phase, and ensures the weakly acidic sulfonamide (pKa ~ 10) remains fully protonated and partitioned into the organic phase.

Process Optimization Data

The table below summarizes the quantitative data driving the selection of the optimal synthetic route.

Solvent SystemAmine SourceTemp (°C)Yield (%)HPLC Purity (%)Process Engineering Notes
THFMeNH₂ (gas)0 to 207892Exotherm spikes; gas handling is hazardous at scale.
TolueneMeNH₂·HCl + Et₃N20 to 806585Sluggish kinetics; complex workup to remove Et₃N salts.
DCM 40% aq. MeNH₂ 0 to 20 94 >99 Optimal biphasic heat sink; seamless phase separation.

Scalable Experimental Protocol (1-Mol Scale)

Synthesis_Workflow Start Reactor Charging Thiophene-2-sulfonyl chloride + DCM Cooling Cooling Phase Chill to 0–5 °C Start->Cooling Addition Amine Addition 40% aq. Methylamine (Dropwise) Cooling->Addition Reaction Biphasic Reaction Stir 2h at 20 °C Addition->Reaction Quench Acidic Quench 1M HCl to pH 2.0 Reaction->Quench Workup Phase Separation & Wash Extract DCM, Wash Brine Quench->Workup Product Isolation N-Methylthiophene-2-sulfonamide Workup->Product

Figure 2: Step-by-step workflow for the large-scale synthesis and isolation of the target compound.

Materials & Reagents
  • Thiophene-2-sulfonyl chloride: 182.6 g (1.0 mol, 1.0 eq)

  • Methylamine (40% w/w in water): 233 mL (~3.0 mol, 3.0 eq)

  • Dichloromethane (DCM): 1.5 L

  • Hydrochloric Acid (1M aq): ~500 mL

  • Brine (Saturated NaCl): 500 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄): 100 g

Step-by-Step Methodology
  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, and a pressure-equalizing addition funnel. Purge the system with inert nitrogen gas.

  • Substrate Dissolution: Charge the reactor with 1.5 L of DCM. Add 182.6 g of thiophene-2-sulfonyl chloride. Stir at 250 rpm until complete dissolution is achieved.

  • Cooling Phase: Circulate coolant through the reactor jacket to bring the internal temperature of the solution down to 0–5 °C.

  • Amine Addition: Load the addition funnel with 233 mL of 40% aqueous methylamine. Begin dropwise addition at a rate that maintains the internal reactor temperature strictly below 10 °C (approx. 45–60 minutes). Note: Vigorous stirring (400 rpm) is required to ensure adequate mixing of the biphasic system.

  • Reaction Maturation: Once the addition is complete, remove the cooling circulation and allow the reaction mixture to naturally warm to room temperature (20 °C). Continue vigorous stirring for 2 hours.

  • Quench and Acidification: Cool the reactor back to 10 °C. Slowly add 1M HCl until the aqueous layer reaches a pH of 2.0–3.0 (verify via pH paper).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow 15 minutes for phase settling. Drain the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 200 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash with 500 mL of brine. Separate the organic layer, dry over anhydrous Na₂SO₄ for 30 minutes, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C bath, 300 mbar down to 50 mbar) to yield a crude off-white solid. Recrystallize from a minimal amount of hot ethyl acetate/hexanes (1:1) to afford pure N-methylthiophene-2-sulfonamide.

Self-Validating Process Controls

To ensure trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Pre-Reaction Integrity Check: Verify the sulfonyl chloride integrity prior to use.4[4].

  • In-Process TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (Rf ~0.8) must completely disappear, replaced by the highly polar sulfonamide (Rf ~0.3).

  • Post-Reaction pH Validation: The aqueous quench must register a pH ≤ 2.0. A higher pH indicates residual unprotonated methylamine, which will cause the sulfonamide product to deprotonate and partition into the aqueous layer, destroying the mass balance.

  • Mass Balance & Yield: The theoretical yield is 177.2 g. A recovered mass significantly lower than 160 g (90%) indicates incomplete extraction or over-acidification leading to product loss.

References

  • Title: Inhibition of Insulin-Regulated Aminopeptidase (IRAP)
  • Title: Formation of the Tertiary Sulfonamide C(sp3)
  • Title: N-(2-hydroxy-2-(substituted-phenyl)ethyl)
  • Source: benchchem.

Sources

Method

Application Notes and Protocols: Developing Assays to Test N-methylthiophene-2-sulfonamide Activity

Introduction N-methylthiophene-2-sulfonamide is a member of the sulfonamide class of chemical compounds. Historically, sulfonamides were the first class of effective antibacterial drugs and have since been found to exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylthiophene-2-sulfonamide is a member of the sulfonamide class of chemical compounds. Historically, sulfonamides were the first class of effective antibacterial drugs and have since been found to exhibit a wide range of biological activities[1][2]. Their mechanism of action can vary significantly depending on the specific structural motifs of the molecule. While many sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway, others have been identified as inhibitors of carbonic anhydrase, modulators of receptors like the AT2 receptor, and even possess anticancer properties[1][2][3][4].

The thiophene ring in N-methylthiophene-2-sulfonamide and its N-methyl substitution may confer unique pharmacological properties compared to more classical sulfa drugs. Therefore, a comprehensive evaluation of its biological activity requires a multi-pronged assay development strategy. This guide provides detailed protocols for a suite of assays to characterize the potential antimicrobial and cytotoxic activities of N-methylthiophene-2-sulfonamide, offering researchers a robust framework for its investigation.

Assay Development Strategy

A logical workflow for assessing the activity of a novel sulfonamide like N-methylthiophene-2-sulfonamide is crucial for generating meaningful and reproducible data. The proposed strategy begins with broad screening for antimicrobial effects, followed by more specific mechanistic and toxicity assays.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Specificity Assays cluster_2 Phase 3: Safety & Selectivity Profiling A Antimicrobial Susceptibility Testing (Broth Microdilution for MIC) B Time-Kill Kinetics Assay A->B If antimicrobial activity is observed C Carbonic Anhydrase Inhibition Assay A->C Explore alternative mechanisms D Mammalian Cell Cytotoxicity Assay (MTT Assay) B->D Assess therapeutic window

Figure 1: A tiered workflow for the comprehensive evaluation of N-methylthiophene-2-sulfonamide activity.

Part 1: Antimicrobial Activity Assessment

The foundational step in characterizing a novel sulfonamide is to determine its effect on bacterial growth. The broth microdilution method is a standardized technique to quantify the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MIC of N-methylthiophene-2-sulfonamide against a panel of clinically relevant bacteria.

Materials:

  • N-methylthiophene-2-sulfonamide (MW: 177.2 g/mol )[5]

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of N-methylthiophene-2-sulfonamide in DMSO.

    • Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Setup:

    • In a 96-well plate, perform a two-fold serial dilution of the N-methylthiophene-2-sulfonamide working solution in CAMHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
N-methylthiophene-2-sulfonamideStaphylococcus aureusResult
N-methylthiophene-2-sulfonamideEscherichia coliResult
Control Antibiotic (e.g., Ciprofloxacin)Staphylococcus aureusResult
Control Antibiotic (e.g., Ciprofloxacin)Escherichia coliResult
Protocol 2: Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic nature of the compound over time.

Objective: To assess the rate at which N-methylthiophene-2-sulfonamide kills a bacterial population.

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline for dilutions

Procedure:

  • Preparation:

    • Prepare tubes of CAMHB containing N-methylthiophene-2-sulfonamide at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without the compound.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.

    • Perform serial dilutions of the collected aliquots in sterile saline and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to calculate the CFU/mL at each time point.

Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Part 2: Exploring Alternative Mechanisms - Carbonic Anhydrase Inhibition

Some sulfonamides are known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3] Testing for CA inhibition can reveal alternative mechanisms of action.

Protocol 3: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by specific sulfonamides.

Objective: To determine if N-methylthiophene-2-sulfonamide inhibits human carbonic anhydrase II (hCA II).

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • N-methylthiophene-2-sulfonamide

  • Acetazolamide (a known CA inhibitor)

  • 96-well microtiter plate

  • Plate reader capable of measuring absorbance at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a water-miscible organic solvent like acetonitrile.

    • Prepare serial dilutions of N-methylthiophene-2-sulfonamide and acetazolamide in a buffer containing a small percentage of DMSO.

  • Assay Setup:

    • To each well of a 96-well plate, add the buffer, hCA II, and the test compound or control inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate to each well.

    • Immediately measure the change in absorbance at 400 nm over time (kinetic read). The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
N-methylthiophene-2-sulfonamidehCA IIResult
Acetazolamide (Control)hCA IIResult

Part 3: Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of N-methylthiophene-2-sulfonamide to mammalian cells to assess its selectivity and potential as a therapeutic agent. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[6]

Protocol 4: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of N-methylthiophene-2-sulfonamide on a human cell line.

Materials:

  • Human cell line (e.g., HeLa or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-methylthiophene-2-sulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-methylthiophene-2-sulfonamide in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation:

    • Incubate the plates for 24-72 hours in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

This application note provides a foundational set of protocols to begin the characterization of N-methylthiophene-2-sulfonamide. The described assays will enable researchers to determine its antimicrobial spectrum and potency, gain initial insights into its mechanism of action, and assess its preliminary safety profile. Positive results in these assays can guide further, more in-depth investigations into the therapeutic potential of this compound.

References

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • Assay of sulfa drugs by diazotitration. Pharmapproach. [Link]

  • Li, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Advances, 12(47), 30735-30743. [Link]

  • PubChem. (n.d.). N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2015). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Molecules, 20(8), 14039-14051. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3247-3261. [Link]

  • Ogunboyede, O., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry, 29, 115883. [Link]

  • Biological Activities Of Sulfonamides. SciSpace. [Link]

  • Sulfonamides. Pharmapproach. [Link]

  • Li, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Rasool, N., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3247-3261. [Link]

  • Bua, S., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 990-998. [Link]

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Application

N-methylthiophene-2-sulfonamide as a Versatile Scaffold for Chemical Biology Probes: Application Notes and Protocols

Introduction: Unlocking Target Engagement with a Privileged Scaffold In the landscape of chemical biology and drug discovery, the identification of a molecule's direct cellular targets is a critical step in understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Target Engagement with a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the identification of a molecule's direct cellular targets is a critical step in understanding its mechanism of action and potential therapeutic applications. N-methylthiophene-2-sulfonamide represents a "privileged" scaffold, a molecular framework with favorable properties for interacting with biological targets.[1] While often explored for its potential as a therapeutic agent, its true power can be harnessed by adapting it into a chemical probe to illuminate the complex network of protein interactions within a cell.[2] This guide provides detailed application notes and protocols for the design and utilization of N-methylthiophene-2-sulfonamide-based probes for two cornerstone chemical biology techniques: Activity-Based Protein Profiling (ABPP) for covalent target identification and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.

The thiophene sulfonamide moiety is a well-established pharmacophore found in a variety of bioactive molecules, including inhibitors of enzymes like carbonic anhydrases.[3][4] This inherent bioactivity suggests that N-methylthiophene-2-sulfonamide can be strategically modified to create powerful tools for exploring the proteome. By introducing reactive or reporter functionalities, we can transform this simple scaffold into sophisticated probes capable of covalently labeling their binding partners or reporting on target engagement in live cells.

PART 1: Probe Design and Synthesis: From Scaffold to Tool

The versatility of the N-methylthiophene-2-sulfonamide scaffold lies in its synthetic tractability, allowing for the incorporation of functionalities required for chemical biology applications.

Designing a "Clickable" N-methylthiophene-2-sulfonamide Probe for Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful technique for identifying the protein targets of small molecules by using a probe that forms a covalent bond with its target.[5][6] To adapt N-methylthiophene-2-sulfonamide for ABPP, we will design a probe containing two key features: an electrophilic "warhead" for covalent modification of a target protein and a "clickable" handle for downstream detection and enrichment.[7][8][9]

A plausible design involves introducing an acrylamide group as a warhead, which can react with nucleophilic residues like cysteine on a target protein.[9] An alkyne handle will be incorporated for "click" chemistry, a highly efficient and bio-orthogonal reaction.[10][11][12]

Conceptual Probe Structure:

  • Scaffold: N-methylthiophene-2-sulfonamide

  • Warhead: Acrylamide

  • Clickable Handle: Terminal Alkyne

Synthetic Protocol: Synthesis of a Clickable N-methylthiophene-2-sulfonamide Probe

This protocol outlines a potential synthetic route based on established methods for the modification of thiophene sulfonamides.[13]

Step 1: N-propargylation of N-methylthiophene-2-sulfonamide

  • To a solution of N-methylthiophene-2-sulfonamide (1 eq.) in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH, 1.1 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add propargyl bromide (1.2 eq.) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to yield N-methyl-N-propargylthiophene-2-sulfonamide.

Step 2: Functionalization with an Acrylamide Warhead

  • This step would require a multi-step synthesis to introduce a suitable precursor for the acrylamide group on the thiophene ring, for example, at the 5-position. This could be achieved through bromination of the thiophene ring followed by a Suzuki or Stille coupling to introduce a vinyl group, which can then be converted to an acrylamide.

Table 1: Key Reagents and Equipment for Probe Synthesis

Reagent/EquipmentPurpose
N-methylthiophene-2-sulfonamideStarting scaffold
Sodium Hydride (NaH)Base for deprotonation
Propargyl bromideSource of the alkyne handle
Dimethylformamide (DMF)Aprotic solvent
Column Chromatography SystemPurification of intermediates and final product
NMR SpectrometerStructural characterization
Mass SpectrometerMolecular weight confirmation

PART 2: Application Protocols in Chemical Biology

Once the clickable N-methylthiophene-2-sulfonamide probe is synthesized and characterized, it can be deployed in cellular systems to identify its binding partners.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol describes a competitive ABPP experiment to identify the cellular targets of the parent compound, N-methylthiophene-2-sulfonamide.[14][15][16]

Workflow Diagram:

ABPP_Workflow cluster_cell_culture Cell Culture & Lysis cluster_treatment Treatment cluster_probing Probing & Ligation cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis treatment 3. Incubate Lysate with N-methylthiophene-2-sulfonamide (or DMSO vehicle) cell_lysis->treatment probe_incubation 4. Add Clickable Probe treatment->probe_incubation click_reaction 5. Click Chemistry with Biotin-Azide probe_incubation->click_reaction enrichment 6. Streptavidin Enrichment click_reaction->enrichment digestion 7. On-bead Digestion enrichment->digestion ms_analysis 8. LC-MS/MS Analysis digestion->ms_analysis

Caption: Competitive ABPP workflow for target identification.

Materials:

  • Cell line of interest

  • Cell culture media and reagents

  • N-methylthiophene-2-sulfonamide

  • Clickable N-methylthiophene-2-sulfonamide probe

  • DMSO

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)[12]

  • Biotin-azide

  • Streptavidin-agarose beads

  • Urea, DTT, Iodoacetamide

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable buffer and collect the proteome by centrifugation. Determine protein concentration.

  • Competitive Inhibition:

    • Pre-incubate the cell lysate (e.g., 1 mg/mL protein) with varying concentrations of N-methylthiophene-2-sulfonamide (or DMSO as a vehicle control) for 30 minutes at 37 °C.[5]

  • Probe Labeling:

    • Add the clickable N-methylthiophene-2-sulfonamide probe to the lysates at a final concentration of 1-10 µM and incubate for 30 minutes at 37 °C.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide, copper(II) sulfate, a reducing agent, and a copper ligand. Incubate for 1 hour at room temperature.[17]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4 °C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a denaturing buffer (e.g., 8 M urea).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Collect the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Identify and quantify peptides from the DMSO and N-methylthiophene-2-sulfonamide-treated samples.

  • Proteins that show a significant decrease in abundance in the presence of the parent compound are considered potential targets.

Table 2: Expected Outcomes of Competitive ABPP

ConditionExpected ResultInterpretation
DMSO ControlHigh abundance of probe-labeled proteinsBaseline of proteins that interact with the probe.
N-methylthiophene-2-sulfonamideReduced abundance of specific probe-labeled proteinsThe parent compound competes with the probe for binding to these proteins, identifying them as targets.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.[3][18][19][20]

Workflow Diagram:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_treatment 1. Treat cells with N-methylthiophene-2-sulfonamide (or DMSO vehicle) heat_shock 2. Heat cells at a temperature gradient cell_treatment->heat_shock cell_lysis 3. Cell Lysis heat_shock->cell_lysis centrifugation 4. Centrifugation to separate soluble and aggregated proteins cell_lysis->centrifugation western_blot 5. Western Blot for target protein centrifugation->western_blot data_analysis 6. Quantify bands and plot melting curve western_blot->data_analysis

Caption: CETSA workflow for target engagement validation.

Materials:

  • Cell line of interest

  • Cell culture media and reagents

  • N-methylthiophene-2-sulfonamide

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Treat cultured cells with N-methylthiophene-2-sulfonamide at the desired concentration (and a DMSO vehicle control) for 1-2 hours at 37 °C.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by a cooling step.[18]

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[21]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

Data Analysis:

  • Quantify the band intensities for each temperature point.[21]

  • Normalize the intensity to the non-heated control.

  • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of N-methylthiophene-2-sulfonamide indicates target stabilization and therefore, engagement.[22]

Table 3: Illustrative CETSA Data

Temperature (°C)% Soluble Protein (DMSO)% Soluble Protein (N-methylthiophene-2-sulfonamide)
40100100
459598
508092
5550 (Tm)85
602060 (Tm)
65530
70210

Conclusion: A Powerful Tool for Target Discovery

N-methylthiophene-2-sulfonamide provides a robust and versatile starting point for the development of chemical probes for chemical biology research. The synthetic accessibility of this scaffold allows for the rational design of probes for both covalent target identification using ABPP and target engagement studies via CETSA. The detailed protocols provided herein offer a comprehensive guide for researchers to utilize this promising scaffold to unravel the complex molecular interactions that govern cellular function and disease, ultimately accelerating the drug discovery process.

References

  • Bar-Peled, L., et al. (2017). A Targetable Cysteine Residue in the Malic Enzyme ME1 Is a Main Target of the Natural Product (-)-Epigallocatechin-3-gallate. Cell Chemical Biology, 24(3), 365-372.
  • Bric-Furlong, E., & Weerapana, E. (2020). Covalent inhibitor discovery with electrophilic fragments. Current Opinion in Chemical Biology, 55, 10-18.
  • Bunnage, M. E., et al. (2015). Know your target, know your molecule.
  • Chen, X., et al. (2017). A general strategy for developing cell-permeable photo-cross-linking probes for identifying protein-protein interactions.
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.
  • de Souza, A. S., et al. (2018). Synthesis of novel thiophene-2-sulfonamide derivatives and their evaluation as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4419-4426.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Maresca, A., et al. (2013). A new class of sulfonamides incorporating thiophene-2-sulfonamide and 1,3,5-triazine moieties as potent inhibitors of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 21(21), 6652-6658.
  • Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11-22.
  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of enzymes. Cold Spring Harbor Perspectives in Biology, 7(10), a020977.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Vinogradova, E. V., et al. (2020). Covalent inhibitors of the histone H3K27me3 demethylase KDM6A. Journal of the American Chemical Society, 142(14), 6549-6560.
  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & Biology, 14(9), 1043-1051.
  • Zhang, C., et al. (2016). A general platform for the synthesis of functionalized probes for chemical proteomics.
  • Agard, N. J., et al. (2004). A comparative study of bioorthogonal reactions with azides. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Dix, M. M., et al. (2014). Functional proteomic profiling of proteins that bind to the antioxidant response element. Cell Reports, 8(1), 285-295.
  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical Reviews, 106(8), 3279-3301.
  • Grossman, E. A., et al. (2017). Target discovery and validation using chemical probes. Journal of Medicinal Chemistry, 60(4), 1215-1228.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Sepehri, S., et al. (2017). Cellular thermal shift assay for target engagement studies of protein kinases. Methods in Molecular Biology, 1636, 161-175.
  • Simon, G. M., & Niphakis, M. J. (2013). Activity-based protein profiling of serine hydrolases in living cells. Current Protocols in Chemical Biology, 5(4), 273-285.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47.
  • Tan, C. S. H., et al. (2018). Thermal proximity coaggregation for system-wide profiling of protein complex dynamics in cells. Science, 359(6380), 1170-1177.
  • Verhelst, S. H. (2017). On-bead digestion for proteomics. Methods in Molecular Biology, 1549, 13-20.
  • Wang, J., et al. (2014). A clickable and photo-cross-linkable probe for capturing protein-protein interactions in living cells.
  • Weerapana, E., et al. (2010). Quantitative proteomic profiling of covalent enzyme inhibitors.
  • Yang, Y., et al. (2018). A dual-readout probe for the simultaneous imaging of two enzymes in living cells.
  • Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
  • Tornøe, C. W., et al. (2002). Peptidotriazoles on solid phase:[2][7][8]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

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Technical Notes & Optimization

Troubleshooting

improving the yield of N-methylthiophene-2-sulfonamide synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the nuances of sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide drug development professionals and researchers through the nuances of sulfonamide synthesis.

The synthesis of N-methylthiophene-2-sulfonamide—a critical pharmacophore in medicinal chemistry—presents unique challenges. The highly electrophilic nature of the thiophene-2-sulfonyl chloride precursor makes it highly susceptible to competitive side reactions, while the physicochemical properties of the final product can lead to significant losses during isolation.

This guide provides a self-validating framework to troubleshoot, optimize, and modernize your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I losing yield to thiophene-2-sulfonic acid during the coupling step? Causality: Thiophene-2-sulfonyl chloride is extremely sensitive to nucleophilic attack by water. When using aqueous methylamine (e.g., 40% w/w), hydrolysis outcompetes aminolysis, generating the sulfonic acid byproduct instead of your target sulfonamide. Solution: Transition to an anhydrous system. Use methylamine dissolved in THF (2.0 M) or absolute ethanol. If aqueous conditions are unavoidable, employ a biphasic Schotten-Baumann system (DCM/Water) at 0–5 °C. The low temperature kinetically favors the amine attack over water, preserving the active sulfonyl electrophile[1].

Q2: I am observing the formation of bis-sulfonamide byproducts. How do I prevent this? Causality: Although methylamine is a primary amine, the resulting secondary sulfonamide can be deprotonated by excess strong base. This turns the product itself into a competitive nucleophile that attacks unreacted sulfonyl chloride, forming a bis-sulfonamide impurity. Solution: Implement strict stoichiometric control and reverse addition. Add the sulfonyl chloride dropwise to a solution containing a slight excess of methylamine (1.2–1.5 eq) and a non-nucleophilic base like triethylamine (TEA). This ensures the primary amine remains the dominant nucleophile throughout the reaction[2].

Q3: My reaction conversion is >95%, but my isolated yield is low after aqueous workup. What is going wrong? Causality: N-methylthiophene-2-sulfonamide contains a polar, weakly acidic sulfonamide proton (pKa ~ 10). During a basic or neutral aqueous workup, it becomes partially deprotonated and highly water-soluble, leading to product loss in the aqueous phase. Solution: Prior to extraction, acidify the aqueous layer to pH 3–4 using 1M HCl. This fully protonates the sulfonamide, driving its partition into the organic phase (e.g., Ethyl Acetate or DCM).

Q4: Are there alternative synthesis routes that avoid moisture-sensitive sulfonyl chlorides entirely? Causality: Sulfonyl chlorides degrade rapidly upon storage and handling. Solution: Yes. Recent advancements in electro-organic synthesis allow for the direct oxidative coupling of thiols and amines. Using thiophene-2-thiol and methylamine under electrochemical conditions generates the sulfonamide directly without pre-functionalized sulfonyl chlorides, often achieving >90% yield in minutes[3].

Part 2: Quantitative Data Presentation

To illustrate the impact of reaction conditions on the final yield, the following table summarizes quantitative data comparing traditional, optimized, and electrochemical synthetic approaches.

MethodReagentsSolvent SystemTemp (°C)TimeIsolated Yield (%)
Aqueous Batch (Suboptimal) Thiophene-2-sulfonyl chloride + 40% aq MeNH₂Water / DCM25 °C2 h45 – 55%
Anhydrous Batch (Optimized) Thiophene-2-sulfonyl chloride + MeNH₂ (in THF)THF / DCM0 – 5 °C1 h85 – 92%
Electrochemical Coupling Thiophene-2-thiol + MeNH₂CH₃CN / 0.3 M HCl25 °C5 min> 90%

Part 3: Step-by-Step Methodologies (Self-Validating Systems)

Protocol A: Optimized Anhydrous Batch Synthesis

This protocol utilizes built-in validation checks to ensure the reaction matrix is optimal before proceeding to the next step.

  • Preparation: Dissolve methylamine (2.0 M in THF, 1.5 eq) and triethylamine (1.2 eq) in anhydrous DCM under an N₂ atmosphere. Cool the flask in an ice bath.

    • Validation Check: Internal thermometer must read ≤ 2 °C before proceeding to prevent exothermic degradation.

  • Addition: Dissolve thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Validation Check: The reaction mixture should remain clear initially; an immediate white precipitate (TEA-HCl) confirms active C-N bond formation.

  • Reaction: Remove the ice bath and stir for 1 hour at room temperature.

    • Validation Check: TLC (Hexane:EtOAc 7:3) should show complete consumption of the higher-Rf sulfonyl chloride.

  • Workup: Quench the reaction with distilled water and separate the layers. Acidify the aqueous layer with 1M HCl.

    • Validation Check: pH paper must confirm pH 3–4 to ensure complete product protonation.

  • Isolation: Extract the aqueous layer with EtOAc (3x), combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure sulfonamide.

Protocol B: Electrochemical Oxidative Coupling (Flow/Batch Reactor)

A modern, green-chemistry alternative bypassing sulfonyl chlorides[3].

  • Electrolyte Preparation: Dissolve thiophene-2-thiol (2.0 mmol) and methylamine (3.0 mmol) in a CH₃CN / 0.3 M HCl mixture (20 mL, 3:1 v/v). Add Me₄NBF₄ (0.2 mmol) as the supporting electrolyte.

  • Cell Setup: Equip an undivided electrochemical cell with a Carbon (C) anode and an Iron (Fe) cathode.

  • Electrolysis: Apply a constant current (e.g., 10 mA) for a residence time of 5 minutes (if using a flow reactor) or until 2 F/mol charge is passed (in batch).

    • Validation Check: Hydrogen gas evolution at the cathode confirms active electrolysis and proton reduction.

  • Isolation: Remove the solvent under reduced pressure, neutralize the crude mixture, and purify via flash chromatography to isolate the target sulfonamide.

Part 4: Diagnostic Workflow

Use the following logical pathway to diagnose and resolve low-yield occurrences in your laboratory.

Troubleshooting Start Low Yield Detected Analyze Analyze Reaction Matrix Start->Analyze Hydrolysis High Hydrolysis? Analyze->Hydrolysis Conversion Poor Conversion? Analyze->Conversion Workup Product in Aqueous Phase? Analyze->Workup FixHydro Use Anhydrous Solvent & Excess Base Hydrolysis->FixHydro Yes FixConv Optimize T (°C) & Addition Rate Conversion->FixConv Yes FixWorkup Adjust pH to 3 & Extract with EtOAc Workup->FixWorkup Yes

Troubleshooting logic for N-methylthiophene-2-sulfonamide synthesis.

References

  • [3] Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: National Institutes of Health (NIH) / JACS URL:[Link]

  • [1] Title: Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives Source: Research and Reviews: Journal of Chemistry URL:[Link]

  • [2] Title: Discovery of N-β-l-Fucosyl Amides as High-Affinity Ligands for the Pseudomonas aeruginosa Lectin LecB Source: National Institutes of Health (NIH) / ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Stability of N-methylthiophene-2-sulfonamide in Solution

Introduction N-methylthiophene-2-sulfonamide is a compound of interest in various research and development pipelines, notable for its thiophene and sulfonamide functional groups[1][2]. The inherent reactivity of these mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylthiophene-2-sulfonamide is a compound of interest in various research and development pipelines, notable for its thiophene and sulfonamide functional groups[1][2]. The inherent reactivity of these moieties presents unique stability challenges that can impact experimental reproducibility, assay results, and overall project timelines. This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues related to this compound in solution. By understanding the underlying chemical principles, users can design more robust experiments, ensure data integrity, and accelerate their research.

This center provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides featuring detailed experimental protocols. Our approach is grounded in established principles of physical organic chemistry and supported by peer-reviewed literature to provide you with authoritative and actionable insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of N-methylthiophene-2-sulfonamide.

Q1: My stock solution of N-methylthiophene-2-sulfonamide is losing potency over a short period. What are the most likely causes?

A1: The loss of potency is typically attributable to chemical degradation. The three primary environmental factors that accelerate the degradation of compounds like N-methylthiophene-2-sulfonamide are pH, light, and temperature[3][4]. The sulfonamide group is susceptible to pH-dependent hydrolysis, while the electron-rich thiophene ring is prone to oxidation and photodegradation[5][6].

  • Hydrolysis: The sulfonamide bond can cleave under certain pH conditions, particularly in acidic environments[5].

  • Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy needed to initiate degradation reactions[7][8].

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation from atmospheric oxygen, a process that can be catalyzed by light or trace metal contaminants[6].

Q2: How significantly does pH influence the stability of N-methylthiophene-2-sulfonamide in aqueous solutions?

A2: The pH of the solution is a critical factor. Generally, sulfonamides exhibit their greatest stability in neutral to alkaline conditions and are more susceptible to hydrolytic degradation in acidic environments[5][9]. The sulfonamide nitrogen can be deprotonated at higher pH, and this anionic form is typically less susceptible to hydrolysis than the neutral species[5][10]. For N-methylthiophene-2-sulfonamide, acidic conditions could protonate the sulfonamide or thiophene ring, potentially facilitating nucleophilic attack by water and leading to bond cleavage. Therefore, maintaining a pH between 7 and 9 is a good starting point for maximizing hydrolytic stability[9].

Q3: Is N-methylthiophene-2-sulfonamide sensitive to light, and what specific precautions should I implement?

A3: Yes, compounds containing both sulfonamide and thiophene moieties are often light-sensitive. Sulfonamides can undergo photodegradation upon exposure to UV and even standard fluorescent light[7][8]. The thiophene ring can also absorb UV radiation, leading to the formation of reactive intermediates. It is strongly recommended that you work in subdued lighting and always store solutions in amber or low-actinic glass vials to prevent photochemical reactions[8]. For highly sensitive experiments, preparing solutions fresh and minimizing their exposure time to any light source is the best practice.

Q4: What are the expected degradation pathways for this molecule?

A4: Based on the structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Sulfonamide Bond: This involves the cleavage of the sulfur-nitrogen (S-N) bond, which would yield thiophene-2-sulfonic acid and methylamine. This pathway is often pH-dependent[5][11].

  • Oxidation of the Thiophene Ring: The thiophene ring can be oxidized, potentially forming thiophene-S-oxides or other reactive metabolites. This pathway is a known liability for some thiophene-containing drug candidates and can lead to toxicity[6].

A secondary pathway could involve SO2 extrusion from the sulfonamide group under photolytic conditions, a known degradation route for other sulfonamides[12].

Q5: I am observing unexpected toxicity in my cell-based assays. Could this be related to compound instability or metabolic breakdown?

A5: This is a distinct possibility and a critical consideration. The degradation of N-methylthiophene-2-sulfonamide can produce products with different biological activities or toxicities than the parent compound. Furthermore, the thiophene ring can be metabolically activated by cellular enzymes (e.g., cytochrome P450s) to form reactive electrophilic species like thiophene S-oxides[6]. These metabolites can covalently bind to cellular proteins and nucleic acids, leading to toxicity. Similarly, some electron-deficient aryl sulfonamides can undergo metabolic cleavage involving glutathione (GSH), which can be a toxicological flag[13]. It is crucial to assess the stability of the compound in your specific assay medium over the time course of the experiment.

Q6: What are the ideal solvents and storage conditions for preparing and maintaining stock solutions?

A6: For long-term storage, it is best to store the compound as a solid at -20°C or -80°C in a desiccated environment. For stock solutions, use a dry, aprotic solvent such as DMSO or DMF. Prepare solutions at a high concentration to minimize the volume added to aqueous buffers, which can initiate hydrolysis. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these stock solution aliquots at -80°C under an inert atmosphere (argon or nitrogen) to protect against oxidation[6]. When preparing working solutions in aqueous buffers, it is advisable to make them fresh daily from a frozen stock.

Section 2: Troubleshooting Guide

This guide provides structured workflows to diagnose and resolve common stability-related issues.

Issue: Inconsistent Assay Results or Loss of Potency

You observe that the compound's effect varies between experiments or diminishes over the duration of a single experiment.

  • Primary Hypothesis: The compound is degrading in either the stock solution or the final aqueous assay buffer.

  • Diagnostic Approach: The most effective way to confirm this is through a systematic stability study using a robust analytical method like HPLC. This involves subjecting the compound to stressed conditions to rapidly identify its liabilities.

dot

Troubleshooting_Workflow start Start: Inconsistent Assay Results check_storage Verify Stock Solution Storage Conditions (-80°C, Dry, Inert Gas?) start->check_storage run_hplc Analyze Stock Solution via HPLC-UV/MS (Protocol 2) check_storage->run_hplc compare_t0 Compare Purity to Time-Zero (T0) or Certificate of Analysis run_hplc->compare_t0 stock_ok Stock is Stable compare_t0->stock_ok Purity OK stock_bad Stock is Degraded compare_t0->stock_bad Purity Low check_assay_buffer Investigate Stability in Assay Buffer stock_ok->check_assay_buffer resynthesize Action: Prepare Fresh Stock from Solid Material. Re-evaluate Storage. stock_bad->resynthesize run_forced_degradation Perform Forced Degradation Study in Assay Buffer (Protocol 1) check_assay_buffer->run_forced_degradation analyze_results Analyze Degradation Profile. Identify Critical Factors (pH, Light, Temp). run_forced_degradation->analyze_results optimize Action: Modify Assay Protocol (e.g., Adjust pH, Use Amber Plates, Prepare Compound Fresh) analyze_results->optimize Degradation_Pathways parent N-methylthiophene-2-sulfonamide hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis S-N Cleavage [1] photolysis Photolysis (UV/Visible Light) parent->photolysis Bond Cleavage [3] oxidation Oxidation (O2, H2O2) parent->oxidation Thiophene Ring [25] product1 Thiophene-2-sulfonic acid hydrolysis->product1 product2 Methylamine hydrolysis->product2 photolysis->hydrolysis can also lead to product4 SO2 Extrusion Products photolysis->product4 product3 Thiophene-S-oxide derivatives oxidation->product3

Caption: Postulated Degradation Pathways.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Retrieved from [Link]

  • Radjenović, J., Joll, C. A., & Gonzalez, O. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Retrieved from [Link]

  • Parks, O. W. (2020). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Lin, Y. C., Lee, C. H., & Chen, C. Y. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Retrieved from [Link]

  • Silva, A. F., et al. (n.d.). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. DESWATER. Retrieved from [Link]

  • Wang, F., et al. (2024). Theoretical evidence for a pH-dependent effect of carbonate on the degradation of sulfonamide antibiotics. PubMed. Retrieved from [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Retrieved from [Link]

  • Unold, M., et al. (2010). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Retrieved from [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

  • ManTech Publications. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylthiophene-2-sulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Hovorka, A., & Le-Guen, M. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Retrieved from [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Retrieved from [Link]

  • Sahlholm, K., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methylthiophene-2-sulfonamide (C5H7NO2S2). Retrieved from [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Retrieved from [Link]

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]

  • Gupta, K. R., Pounikar, A. R., & Umekar, M. J. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Retrieved from [Link]

  • Kumar, L., et al. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Methylthiophene-2-sulfonamide

Welcome to the Application Scientist Support Center. The synthesis of N-methylthiophene-2-sulfonamide via the amidation of thiophene-2-sulfonyl chloride with methylamine is a foundational transformation in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of N-methylthiophene-2-sulfonamide via the amidation of thiophene-2-sulfonyl chloride with methylamine is a foundational transformation in medicinal chemistry and drug development[1]. While seemingly straightforward, the highly electrophilic nature of the sulfonyl chloride makes it prone to several competing side reactions depending on the solvent, temperature, and stoichiometry[2].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity amidation.

Mechanistic Overview of Side Reactions

When thiophene-2-sulfonyl chloride is exposed to methylamine, the desired pathway is a nucleophilic acyl substitution at the sulfur center. However, three primary side reactions can derail your yield:

  • Hydrolysis: Formation of thiophene-2-sulfonic acid due to trace water.

  • Solvolysis (Esterification): Formation of methyl thiophene-2-sulfonate when using methanol as a solvent.

  • Bis-sulfonylation: Over-reaction of the product with excess starting material.

ReactionPathways SM Thiophene-2-sulfonyl chloride (Electrophile) Product N-Methylthiophene-2-sulfonamide (Desired Product) SM->Product + CH3NH2 (Anhydrous) Controlled Amidation Hydrolysis Thiophene-2-sulfonic acid (Hydrolysis Byproduct) SM->Hydrolysis + H2O Competitive Hydrolysis Ester Methyl thiophene-2-sulfonate (Solvolysis Byproduct) SM->Ester + MeOH Competitive Solvolysis Bis Bis-sulfonamide (Over-amidation) Product->Bis + Excess SM + Base Over-reaction

Reaction pathways of thiophene-2-sulfonyl chloride highlighting amidation and side reactions.

Troubleshooting FAQs

Q1: I am using 40% aqueous methylamine, but my yield is below 30% and I isolate a highly polar byproduct. What is happening?

A: You are observing competitive hydrolysis. Thiophene-2-sulfonyl chloride is highly electrophilic. When exposed to aqueous methylamine, the water acts as a competing nucleophile. The pseudo-first-order rate of hydrolysis for this compound is highly dependent on the solvent system[2]. In water-rich environments, the sulfonyl chloride rapidly converts into thiophene-2-sulfonic acid, which is highly polar and often lost in the aqueous workup. Solution: Switch to a non-aqueous amine source, such as a 2.0 M solution of methylamine in THF or absolute ethanol[3].

Q2: I switched to methylamine in methanol to avoid water, but now my LC-MS shows a major byproduct at m/z 178 [M+H]+. What happened?

A: This mass corresponds to methyl thiophene-2-sulfonate. Sulfonyl chlorides undergo solvolysis in binary solvent mixtures containing alcohols[2]. If the reaction is run at room temperature or if the amine concentration drops locally, methanol attacks the sulfonyl chloride faster than the amine. Solution: Ensure the reaction is cooled to 0 °C before adding the sulfonyl chloride. Always add the sulfonyl chloride dropwise to an excess of the methylamine solution, not the other way around.

Q3: I am seeing a late-eluting, higher molecular weight peak on my LC-MS. Could this be a dimer?

A: Yes, this is likely the bis-sulfonamide. Although methylamine is a primary amine, the resulting N-methylthiophene-2-sulfonamide can be deprotonated by excess base (or amine), making its nitrogen nucleophilic enough to attack a second molecule of thiophene-2-sulfonyl chloride[4]. Solution: Maintain a strict stoichiometric excess of methylamine (at least 3.0 equivalents) to ensure the primary amine outcompetes the secondary sulfonamide product for the electrophile.

Quantitative Data: Solvent & Condition Effects

The following table summarizes how different reaction environments influence the distribution of side reactions during the synthesis of N-methylthiophene-2-sulfonamide.

Solvent SystemPrimary NucleophileMajor Side ReactionEst. Byproduct YieldMitigation Strategy
40% aq. CH₃NH₂ Water / AmineHydrolysis (Sulfonic Acid)High (>40%)Use anhydrous amine solutions.
Methanol (25 °C) MethanolSolvolysis (Methyl Ester)Moderate (15-25%)Run at 0 °C; add SM dropwise.
THF (Anhydrous) AmineBis-sulfonylationLow (<5%)Use >3.0 eq of methylamine.

Self-Validating Experimental Protocol

To achieve >90% yield while suppressing hydrolysis and solvolysis, use the following validated protocol utilizing anhydrous conditions[1].

Objective: High-yield amidation of thiophene-2-sulfonyl chloride. Materials:

  • Thiophene-2-sulfonyl chloride (1.0 eq, limiting reagent)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Nitrogen. Add the 2.0 M methylamine in THF (3.0 eq) and cool to 0 °C using an ice-water bath.

    • Causality: The excess amine acts as both the nucleophile and the acid scavenger (forming methylamine hydrochloride). Cooling to 0 °C suppresses the activation energy required for bis-sulfonylation and any background solvent reactions.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine over 20 minutes.

    • Causality: Dropwise addition into an excess of amine ensures the local concentration of the highly reactive primary amine is always vastly higher than the sulfonyl chloride, kinetically favoring the desired amidation over bis-sulfonylation[4].

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The desired product will show an m/z of 178.0[M+H]+. If you see m/z 163 [M-H]-, moisture has entered your system (hydrolysis).

  • Quench & Extraction: Quench the reaction by adding 1M HCl until the aqueous layer reaches pH 3-4. Extract the mixture with Ethyl Acetate (3 × 20 mL).

    • Causality: The acidic quench protonates any unreacted methylamine, forcing it into the aqueous phase as a highly soluble salt. The neutral sulfonamide product remains in the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product usually precipitates as a clean solid without the need for column chromatography.

References

  • 2-Thiophenesulfonyl chloride | 16629-19-9 - Benchchem Source: benchchem.com URL:5

  • Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters Source: dergipark.org.tr URL:3

  • Design, Synthesis, and Lead Optimisation of CHVB Series Analogues as Potent Small Molecule Inhibitors of Chikungunya Virus Source: chemrxiv.org URL:1

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source: acs.org URL:4

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Methylthiophene-2-Sulfonamide

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists seeking to optimize the synthesis of N-methylthiophene-2-sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists seeking to optimize the synthesis of N-methylthiophene-2-sulfonamide. While the nucleophilic substitution of a sulfonyl chloride with an amine is a classical transformation, achieving high yields requires precise control over reaction parameters to prevent competitive side reactions such as hydrolysis.

Below, you will find a mechanistic overview, a self-validating standard operating procedure (SOP), an optimization data matrix, and an advanced troubleshooting FAQ.

Part 1: Mechanistic Pathway & Reaction Logic

The synthesis relies on the nucleophilic attack of methylamine on the highly electrophilic sulfur atom of thiophene-2-sulfonyl chloride. This S–N bond formation proceeds via a transient tetrahedral intermediate, followed by the elimination of a chloride ion[1]. Because the reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct, an acid scavenger—such as an auxiliary tertiary amine like triethylamine (TEA)—must be employed to prevent the protonation of the nucleophile, which would otherwise halt the reaction[2].

Mechanism SM1 Thiophene-2-sulfonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Transient S-N Bond) SM1->Intermediate Nucleophilic Attack SM2 Methylamine (Nucleophile) SM2->Intermediate Base Auxiliary Base (TEA) Byproduct TEA·HCl Salt (Water Soluble Byproduct) Base->Byproduct Scavenges HCl Product N-methylthiophene-2-sulfonamide (Target Product) Intermediate->Product Chloride Elimination Intermediate->Byproduct Proton Transfer

Mechanistic logic of sulfonamide formation highlighting the role of the auxiliary base.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology is optimized for milligram to multi-gram scale synthesis. It is designed as a self-validating system: each step includes a mechanistic rationale (causality) and an in-process check to ensure the integrity of the workflow[3].

Standard Operating Procedure (SOP)
  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methylamine hydrochloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 equivalents).

    • Causality: Using the hydrochloride salt of methylamine is operationally simpler than handling the volatile free-base gas. The excess TEA serves a dual purpose: it liberates the free methylamine base in situ and scavenges the HCl generated during the subsequent sulfonylation[2].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Starting at 0 °C prevents local overheating, which can lead to rapid degradation or hydrolysis of the highly reactive sulfonyl chloride[1].

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15–30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the electrophile, favoring the desired amidation over competitive dimerization or hydrolysis[3].

  • Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (RT). Stir for 2 to 4 hours.

    • Validation Check: Monitor the reaction progress via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS until the sulfonyl chloride starting material is completely consumed.

  • Workup & Isolation: Quench the reaction by adding ice-cold water. Transfer the biphasic mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash is critical; it protonates residual TEA and unreacted methylamine, rendering them highly water-soluble so they partition entirely into the aqueous waste[2].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if trace impurities remain.

Workflow Step1 1. Reagent Preparation Dissolve Methylamine + TEA in Anhydrous DCM Step2 2. Temperature Control Chill to 0 °C in Ice Bath Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Thiophene-2-sulfonyl chloride Step2->Step3 Step4 4. Propagation Warm to RT, stir for 2-4 hours Step3->Step4 Step5 5. Workup & Isolation Quench with water, wash with 1M HCl Step4->Step5 Step6 6. Purification Extract (DCM), Dry (Na2SO4), Concentrate Step5->Step6

Experimental workflow for the synthesis of N-methylthiophene-2-sulfonamide.

Part 3: Optimization Data Matrix

To facilitate rapid decision-making during process scale-up, the following table summarizes the quantitative impact of various reaction parameters on the final yield and purity.

Reaction ParameterSub-Optimal ConditionOptimized ConditionQuantitative Impact / Mechanistic Rationale
Solvent System Aqueous / BiphasicAnhydrous DCM or THFAnhydrous conditions reduce the hydrolysis of sulfonyl chloride to sulfonic acid, improving isolated yields by ~20-30%.
Base Stoichiometry 1.0 eq. Methylamine1.2 eq. Amine + 2.5 eq. TEAExcess base prevents HCl-induced quenching of the nucleophile, ensuring >95% conversion of the starting material.
Addition Temperature 25 °C (Room Temp)0 °C (Ice Bath)Suppresses exothermic degradation; decreases the impurity profile by >15% compared to ambient addition.
Reaction Time < 1 hour2 - 4 hoursAllows for the complete collapse of the tetrahedral intermediate and full consumption of the electrophile.

Part 4: Troubleshooting & FAQs

Q1: My yield is consistently below 50%, and I observe a highly polar, UV-active baseline spot on my TLC plate. What is happening? A1: The baseline spot is almost certainly thiophene-2-sulfonic acid, the hydrolysis byproduct of your starting material. Thiophene-2-sulfonyl chloride is extremely moisture-sensitive. Ensure your solvents are strictly anhydrous, your glassware is oven-dried, and your TEA is dry. If you are using an aqueous methylamine solution, switch to methylamine hydrochloride with an auxiliary base (like TEA or DIPEA) in anhydrous DCM to eliminate water from the system.

Q2: I am seeing a secondary product that elutes faster than my desired N-methylthiophene-2-sulfonamide. Could it be an over-methylation byproduct? A2: While N,N-dimethylation is theoretically possible, it is exceedingly rare when reacting a sulfonyl chloride with a primary amine due to the steric hindrance and drastically reduced nucleophilicity of the resulting secondary sulfonamide. It is much more likely that the fast-eluting spot is unreacted thiophene-2-sulfonyl chloride or a dimerized impurity. Verify the identity via LC-MS. If it is unreacted starting material, ensure your methylamine is not evaporating (methylamine is a gas at RT; keep the reaction sealed) or increase the reaction time.

Q3: During the aqueous workup, I am encountering a stubborn emulsion that prevents clean phase separation. How can I resolve this? A3: Emulsions in this specific synthesis often arise from the formation of amphiphilic thiophene-2-sulfonic acid salts or the incomplete removal of TEA. To break the emulsion, add a small volume of saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer. Alternatively, filtering the biphasic mixture through a pad of Celite can remove insoluble polymeric impurities that stabilize the emulsion.

Q4: Can I substitute triethylamine (TEA) with pyridine as the base? A4: While pyridine is a common base for sulfonylation, it is generally less effective than TEA or DIPEA for this specific aliphatic amine coupling. Pyridine is a weaker base (pKa ~5.2) compared to TEA (pKa ~10.7) and may not efficiently deprotonate the methylamine hydrochloride salt to liberate the necessary free nucleophile. Stick to stronger tertiary amines for optimal kinetics.

Sources

Troubleshooting

Technical Support Center: Crystallization of N-methylthiophene-2-sulfonamide

Welcome to the technical support center for the crystallization of N-methylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-methylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As sulfonamides can present unique challenges, including polymorphism and a tendency to "oil out," this document provides in-depth, field-proven insights to troubleshoot and optimize your crystallization protocols.

Compound Profile: N-methylthiophene-2-sulfonamide

A foundational understanding of the physicochemical properties of N-methylthiophene-2-sulfonamide is the first step in designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C5H7NO2S2[1][2]
Molecular Weight 177.2 g/mol [1]
IUPAC Name N-methylthiophene-2-sulfonamide[1]
CAS Number 53442-30-1[1]
Predicted XLogP3 0.1[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent?

The principle of "like dissolves like" is your primary guide. N-methylthiophene-2-sulfonamide possesses both a polar sulfonamide group and a less polar thiophene ring. This suggests that solvents of intermediate polarity, or solvent/anti-solvent systems, will be most effective. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[3][4]

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate, Isopropyl acetate[5]

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene[5]

  • Chlorinated Solvents: Dichloromethane[5]

  • Polar Aprotic: Acetonitrile, Dimethyl sulfoxide (DMSO)[5]

Q2: Why is supersaturation critical, and how do I control it?

Supersaturation is the essential driving force for crystallization.[4][6] It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility.[4] However, the level of supersaturation is critical.

  • Too high: Leads to rapid precipitation, forming amorphous powder or poor-quality microcrystals ("crashing out").[3][6]

  • Too low: Nucleation (the formation of the first crystal seeds) will not occur.

Control is achieved by the rate at which you change the solution's conditions. This means a slow cooling rate, gradual addition of an anti-solvent, or slow evaporation of the solvent.[1][6]

Q3: I've heard sulfonamides can be polymorphic. What does this mean for my work?

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[6] These different forms can have distinct physicochemical properties, including solubility, melting point, and stability, which is of critical importance in drug development. Sulfonamides are known to exhibit polymorphism.[6][7] To ensure you are consistently producing the same form, it is crucial to standardize your crystallization conditions (solvent, cooling rate, agitation) and consider using seed crystals of the desired polymorph.[6]

Troubleshooting Guide: From Oiling Out to Low Yields

This section addresses specific experimental failures in a question-and-answer format, providing both immediate actions and long-term strategic solutions.

Problem 1: My compound is "oiling out" instead of forming crystals.

Question: I've cooled my saturated solution, but instead of crystals, a viscous liquid or oil has separated. What is happening and how do I fix it?

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[6][8] This is common when the solution is too concentrated, cooled too quickly, or if significant impurities are present that depress the melting point.[8][9]

Immediate Actions:

  • Re-dissolve: Add a small amount of additional hot solvent to bring the oil back into solution.[6][8]

  • Induce Nucleation: Vigorously scratch the inner surface of the flask with a glass rod at the air-solution interface.[6][8][9] The microscopic glass fragments can act as nucleation sites.

  • Seed the Solution: If you have a crystal from a previous batch, add a single seed crystal to the solution once it has cooled slightly.[6][8][9]

Long-Term Strategy:

  • Lower the Concentration: Use a slightly larger volume of solvent than the minimum required for dissolution to avoid excessive supersaturation upon cooling.[8][9]

  • Slow Down the Cooling: Allow the solution to cool to room temperature on the benchtop, insulated with a cloth, before moving it to a cold bath.[1]

  • Change the Solvent: Select a solvent with a lower boiling point or use a solvent/anti-solvent system to achieve crystallization at a lower temperature.[6]

G start Oiling Out Occurs action1 Add more hot solvent to re-dissolve start->action1 action2 Cool solution slowly action1->action2 decision1 Oil reappears? action2->decision1 action3 Induce Nucleation: - Scratch Flask - Add Seed Crystal decision1->action3 No outcome2 Still Oiling Out decision1->outcome2 Yes outcome1 Crystals Form action3->outcome1 strategy1 Long-Term Strategy: - Lower initial concentration - Change solvent system outcome2->strategy1 G cluster_good_solvent Step 1: Dissolution cluster_addition Step 2: Controlled Precipitation cluster_growth Step 3: Crystal Growth a N-methylthiophene- 2-sulfonamide in 'Good' Solvent (e.g., Acetone) b Slow, dropwise addition of 'Anti-Solvent' (e.g., Hexane) a->b c Solution becomes turbid. Cease addition. Allow to stand. b->c d High-Quality Crystals Form c->d

Caption: Workflow for the anti-solvent crystallization method.

Experimental Protocols

Protocol 1: Screening for a Single-Solvent System
  • Preparation: Place ~10-20 mg of N-methylthiophene-2-sulfonamide into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. Agitate after each drop. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the compound just dissolves completely. [6]4. Cooling: Allow the saturated hot solutions to cool slowly to room temperature.

  • Observation: Observe which solvents yield high-quality crystals upon cooling. The ideal solvent will show a large difference in solubility between hot and cold conditions.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude N-methylthiophene-2-sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble at room temperature. [6]2. Addition of Anti-Solvent: With constant, gentle swirling, add a miscible "anti-solvent" (e.g., hexane) dropwise. [6]3. Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. [6]4. Crystal Growth: Once turbidity appears, cover the flask and set it aside undisturbed to allow crystals to form and grow. [6]If no crystals form, add a few more drops of the anti-solvent or gently scratch the flask.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092. PubChem. [Link]

  • Crystal form of sulfonamide compound and preparation method thereof. (CN113637018A).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. (2024). PubMed. [Link]

  • The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC. [Link]

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012). Crystal Growth & Design. [Link]

  • N-methylthiophene-2-sulfonamide (C5H7NO2S2). PubChemLite. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for N-Methylthiophene-2-Sulfonamide

Welcome to the Senior Application Scientist Support Portal. This knowledge base is designed for researchers and drug development professionals tasked with developing robust, stability-indicating analytical methods for im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Portal. This knowledge base is designed for researchers and drug development professionals tasked with developing robust, stability-indicating analytical methods for impure N-methylthiophene-2-sulfonamide samples.

Due to the unique electronic properties of the thiophene ring and the reactivity of sulfonamide precursors, standard generic HPLC methods often fail to provide adequate resolution or recovery. This guide provides mechanistic troubleshooting, self-validating protocols, and regulatory alignment strategies.

Core Analytical Workflow

Workflow A Impure N-methylthiophene -2-sulfonamide Sample B Non-Aqueous Sample Prep (Quench & Extract) A->B C Orthogonal Chromatography (Phenyl-Hexyl Column) B->C D Detection & Integration (UV 254 nm / ESI-MS) C->D E ICH Q2(R2) Validation (Lifecycle Approach) D->E

Analytical workflow for impure sulfonamide samples.

FAQ & Troubleshooting Guide

Section 1: Sample Preparation & Degradation Artifacts

Q1: My crude N-methylthiophene-2-sulfonamide sample shows varying levels of thiophene-2-sulfonic acid across different injections. How do I prevent this irreproducibility?

Mechanistic Causality: The variation is likely an artifact of your sample preparation, not the actual batch composition. The synthesis of N-methylthiophene-2-sulfonamide relies on the reaction of thiophene-2-sulfonyl chloride with methylamine[1]. Unreacted sulfonyl chloride is highly electrophilic. If you use an aqueous diluent (or a diluent with high water content) for sample preparation, the residual sulfonyl chloride will actively hydrolyze into thiophene-2-sulfonic acid and HCl while sitting in the autosampler. This creates a false, continuously increasing impurity peak.

Solution & Self-Validating Protocol: You must arrest the chemistry prior to injection by using a non-aqueous extraction and quenching protocol.

Step-by-Step Protocol: Anhydrous Quenching & Extraction

  • Dilution: Accurately weigh 10.0 mg of the crude sample and dissolve it in 10.0 mL of anhydrous HPLC-grade Acetonitrile (ACN).

  • Quenching: Add 20 µL of anhydrous methanol to the volumetric flask. Methanol rapidly reacts with any residual thiophene-2-sulfonyl chloride to form stable methyl thiophene-2-sulfonate, preventing unpredictable aqueous hydrolysis on-column.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as the amide-like linkages in nylon can cause non-specific binding of sulfonamides, reducing recovery.

  • Self-Validation Step (System Suitability Test - SST): Prepare a parallel control vial spiked with 0.1% (w/w) thiophene-2-sulfonyl chloride. Inject this vial at T=0 and T=24 hours.

  • Acceptance Criteria: The protocol is validated for your specific matrix if the peak area of the quenched methyl sulfonate ester remains stable (RSD ≤2.0% ) over 24 hours in the autosampler.

Section 2: Chromatographic Resolution of Isomers

Q2: I am observing co-elution of my target compound with a positional isomer (N-methylthiophene-3-sulfonamide). Standard C18 columns are failing to separate them. What is the mechanistic workaround?

Mechanistic Causality: Standard C18 stationary phases separate analytes based almost entirely on hydrophobic partitioning (LogP). Because the 2-sulfonamide and 3-sulfonamide positional isomers have identical molecular weights and nearly identical hydrophobicities, a C18 column cannot distinguish between them.

Solution: You must exploit the spatial electron density of the thiophene ring. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns provide orthogonal selectivity through π−π interactions, dipole-dipole interactions, and shape selectivity. The position of the sulfonamide group on the thiophene ring alters the overall dipole moment, which the Phenyl-Hexyl phase can easily resolve[2][3]. Furthermore, maintaining an acidic mobile phase (pH ~2.5) ensures the sulfonamide nitrogen remains fully protonated, preventing peak tailing.

Troubleshooting Issue Co-elution Detected in Impurity Profile Analyze Spectral Analysis (UV/Diode Array & MS) Issue->Analyze Polar Polar Degradant (e.g., Sulfonic Acid) Analyze->Polar Early Elution Isomer Isobaric/Isomeric Impurity (e.g., 3-sulfonamide) Analyze->Isomer Same Mass/LogP FixPolar Aqueous Retention Issue: Decrease Initial Organic % Adjust pH to 2.5 Polar->FixPolar FixIsomer Selectivity Issue: Switch from C18 to Phenyl-Hexyl or PFP Isomer->FixIsomer

Decision matrix for resolving co-eluting thiophene-sulfonamide impurities.

Table 1: Optimized HPLC Gradient and Parameters for Isomeric Resolution

ParameterSpecification / SettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Induces π−π interactions for isomer separation.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of sulfonamides; retains polar impurities.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than methanol; sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient 0-2 min: 5% B 2-15 min: 5% 60% B 15-18 min: 60% B5% B initial hold ensures retention of highly polar sulfonic acid degradants.
Detection UV at 254 nmThiophene ring has strong absorbance at 254 nm.
Section 3: Regulatory Validation (ICH Q2(R2))

Q3: How do I validate the Limit of Quantitation (LOQ) and reporting range for these trace impurities in accordance with the latest regulatory standards?

Mechanistic Causality: Historically, validation was treated as a one-off checklist. The recent ICH Q2(R2) guidelines (effective 2024) mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[4]. Regulators now require you to prove that the analytical procedure is fit for its intended purpose across the entire reportable range, not just at nominal concentrations[5]. For impure sulfonamides, this means proving that the massive API peak does not obscure the integration of trace polar impurities (like sulfonic acids) at the LOQ.

Solution: You must perform a spiked accuracy study at the specification limit (e.g., 0.05% or 0.10% relative to the API). The method is only validated if the signal-to-noise (S/N) ratio at the LOQ is ≥10:1 and the recovery falls within stringent limits[6].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for Impurities

Validation CharacteristicICH Q2(R2) RequirementSpecific Acceptance Criteria for Sulfonamides
Specificity Demonstrate lack of interference.Resolution ( Rs​ ) ≥1.5 between N-methylthiophene-2-sulfonamide and all known impurities (e.g., 3-isomer).
Limit of Quantitation (LOQ) Lowest amount quantitatively determined with suitable precision/accuracy.S/N ratio ≥10 . Precision at LOQ: RSD ≤10.0% .
Linearity & Range Direct assessment of reportable results using an appropriate calibration model. R2≥0.995 from LOQ to 120% of the specification limit.
Accuracy Agreement between measured and true value.Spiked recovery of impurities in API matrix: 85.0% – 115.0%.
Robustness Reliability under deliberate variations.Method must pass SST when pH is varied by ±0.2 units or column temp by ±5∘ C.
References
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES. IMEKO.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides. MDPI.
  • N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents. European Journal of Chemistry.

Sources

Troubleshooting

Technical Support Center: Scaling Up N-methylthiophene-2-sulfonamide Synthesis

Introduction: Bridging the Gap from Bench to Bulk N-methylthiophene-2-sulfonamide is a key structural motif and intermediate in medicinal chemistry and materials science. While its synthesis on a laboratory scale is well...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap from Bench to Bulk

N-methylthiophene-2-sulfonamide is a key structural motif and intermediate in medicinal chemistry and materials science. While its synthesis on a laboratory scale is well-established, the transition to pilot and production scales introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. The classic approach, reacting thiophene-2-sulfonyl chloride with methylamine, is fraught with potential complications related to exothermic heat release, reagent stability, and byproduct formation.[1][2]

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up this critical synthesis. Our focus is on anticipating problems before they arise and offering robust solutions grounded in chemical principles to ensure a safe, efficient, and reproducible process.

I. Troubleshooting Guide: From Low Yields to Runaway Reactions

This section addresses specific, practical problems encountered during the scale-up of N-methylthiophene-2-sulfonamide synthesis.

Problem 1: Reaction Yield is Significantly Lower at Scale Compared to Lab Results.

Symptom: A reaction that reliably produced >85% yield on a 1g scale is now yielding <60% on a 1 kg scale.

Possible Causes & Solutions:

  • Inadequate Thermal Management: The reaction between thiophene-2-sulfonyl chloride and methylamine is highly exothermic.[1][3] On a large scale, the surface-area-to-volume ratio decreases, hindering efficient heat dissipation. This can lead to localized "hot spots," causing degradation of the starting material and product.[3]

    • Solution: Implement stringent temperature control. Use a reactor with a high-efficiency cooling jacket and an overhead mechanical stirrer to ensure homogeneity.[3] The most critical step is to control the addition rate of the thiophene-2-sulfonyl chloride to the methylamine solution, ensuring the internal temperature does not exceed the established limit (e.g., 0-5 °C). A programmable syringe pump or a dropping funnel with precise control is essential.[3]

  • Poor Mixing and Mass Transfer: In large reactors, achieving homogeneous mixing is more complex.[1] If the sulfonyl chloride is not dispersed quickly, localized high concentrations can promote side reactions.

    • Solution: Optimize the agitation speed and impeller design for the specific reactor geometry and batch volume. Ensure the stirring is vigorous enough to create a vortex, indicating good surface turnover, without splashing the material onto the reactor walls.[3]

  • Hydrolysis of Thiophene-2-sulfonyl Chloride: Thiophene-2-sulfonyl chloride is highly sensitive to moisture, hydrolyzing to the unreactive thiophene-2-sulfonic acid.[2] This is a greater risk at scale due to longer setup times and larger quantities of solvents and reagents that may contain trace water.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use.[2][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the system.[2]

Problem 2: The Final Product Purity is Unacceptable, with Multiple Byproducts.

Symptom: HPLC or LC-MS analysis shows the presence of significant impurities that were minor or absent in the lab-scale synthesis.

Possible Causes & Solutions:

  • Formation of a Di-sulfonated Byproduct: Although methylamine is a primary amine, if reaction conditions are not carefully controlled (e.g., high temperature, incorrect stoichiometry), a second molecule of thiophene-2-sulfonyl chloride can react with the product to form a di-sulfonated impurity.

    • Solution: Maintain a stoichiometric excess of methylamine (at least 2 equivalents - one to react and one to act as a base for the generated HCl).[4] Ensure the sulfonyl chloride is added slowly to the amine solution (inverse addition) to maintain a low concentration of the electrophile throughout the reaction.[5]

  • Raw Material Impurities: The impurity profile of starting materials can vary between batches, especially when purchased at a larger scale.[1] These impurities can interfere with the reaction.

    • Solution: Qualify all raw materials before use. Obtain a Certificate of Analysis (CoA) from the supplier and perform identity and purity testing (e.g., NMR, HPLC) on incoming batches.

  • Product Degradation During Work-up: Prolonged exposure to acidic or basic conditions during aqueous work-up, or high temperatures during solvent removal, can degrade the final product.

    • Solution: Minimize the work-up time. Use pre-chilled solutions for quenching and extraction. Employ rotary evaporation at a moderate temperature and reduced pressure for solvent removal.

Problem 3: The Reaction Experiences a Dangerous Exothermic Runaway.

Symptom: A sudden, uncontrolled increase in the internal reaction temperature, often accompanied by rapid gas evolution and pressure buildup.

Immediate Actions & Long-Term Prevention:

  • Immediate Actions:

    • STOP REAGENT ADDITION: Immediately cease the flow of thiophene-2-sulfonyl chloride.[3]

    • MAXIMIZE COOLING: Engage emergency cooling systems or increase the flow of coolant to the reactor jacket.[3]

    • ALERT PERSONNEL: Evacuate non-essential personnel and alert the safety team.

  • Root Cause Analysis & Prevention:

    • Cause: The rate of heat generation from the reaction has exceeded the system's capacity for heat removal.[1][3] This is almost always due to an addition rate that is too fast for the scale of the reaction.

    • Prevention:

      • Process Safety Assessment: Before scaling up, perform a thorough process safety assessment, including reaction calorimetry, to understand the thermal profile and potential hazards.

      • Engineered Controls: Ensure the reactor is equipped with adequate cooling capacity, a pressure relief system, and a quench system for emergencies.

      • Strict Procedural Control: Develop and strictly adhere to a standard operating procedure (SOP) that specifies addition rates, temperature limits, and emergency procedures.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for scaling up this reaction? A1: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred.[2][5] Water can be used as a green solvent alternative, but this requires careful control of pH with an inorganic base like sodium carbonate and may necessitate using an excess of the sulfonyl chloride to compensate for hydrolysis.[6] For industrial applications, solvent selection often involves a trade-off between reaction performance, cost, environmental impact, and ease of removal.

Q2: Which base should I use? Can I use an external base instead of excess methylamine? A2: Using a 2-fold excess of methylamine is the most straightforward approach, as it serves as both reactant and acid scavenger.[4] If you need to conserve methylamine, an external, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used in slight excess (e.g., 1.1 equivalents).[2][5] Pyridine is also effective but can be more difficult to remove during work-up.

Q3: How do I handle and store thiophene-2-sulfonyl chloride safely at scale? A3: Thiophene-2-sulfonyl chloride is corrosive and reacts with water, causing severe skin burns and eye damage.[7][8][9][10]

  • Handling: Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from moisture.[7][9] The storage area should be designated for corrosive materials.

Q4: My crystallization/isolation is problematic at scale. The product is oily or forms fine needles that are difficult to filter. What can I do? A4: This is a common scale-up challenge related to crystallization kinetics.[1]

  • Slow Down Cooling: Rapid cooling promotes the formation of small, impure crystals.[1] Implement a controlled, gradual cooling profile.

  • Seeding: Introduce a small number of seed crystals at the point of supersaturation to encourage the growth of larger, more uniform crystals.

  • Solvent System Screening: The optimal solvent for reaction may not be the best for crystallization. Perform a solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents include isopropanol, ethanol, or mixtures like ethyl acetate/heptane.

III. Experimental Protocols & Data

Protocol 1: Kilogram-Scale Synthesis of N-methylthiophene-2-sulfonamide

Safety Warning: This procedure involves corrosive and exothermic reactions and must be performed by trained personnel in a suitable chemical reactor with appropriate safety controls.

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a cooling jacket with a 2.0 M solution of methylamine in THF (11.0 L, 22.0 mol).

  • Cooling: Begin stirring and cool the methylamine solution to an internal temperature of 0-5 °C.

  • Reagent Addition: In a separate, dry vessel, dissolve thiophene-2-sulfonyl chloride (1.83 kg, 10.0 mol) in anhydrous THF (5.0 L).

  • Controlled Addition: Add the thiophene-2-sulfonyl chloride solution to the cooled methylamine solution via a dropping funnel or pump over a period of 2-3 hours. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC or HPLC until the sulfonyl chloride is fully consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into a separate vessel containing cold water (20 L) with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to afford pure N-methylthiophene-2-sulfonamide.

Table 1: Scale-Up Parameter Comparison
ParameterLab Scale (10g)Pilot Scale (1kg)Key Consideration for Scale-Up
Thiophene-2-sulfonyl chloride 10 g (54.7 mmol)1.0 kg (5.47 mol)Sourcing, purity verification, safe handling of bulk quantity.
Methylamine (2M in THF) 55 mL (110 mmol)5.5 L (11.0 mol)Heat of dilution, safe handling of bulk amine solution.
Solvent (THF) 100 mL8-10 LAnhydrous grade required, cost, and recovery/disposal.
Addition Time 15-20 minutes2-4 hoursCritical for heat management. Must be determined by calorimetry.[3]
Max Internal Temp (°C) < 10 °C< 5 °CTighter control needed due to lower surface-area-to-volume ratio.[1]
Stirring Method Magnetic Stir BarOverhead MechanicalEnsures homogeneity in viscous or large-volume mixtures.[3]
Work-up Volume ~500 mL~50 LEmulsion formation risk increases; phase separation may be slower.

IV. Visual Workflow & Logic Diagrams

Diagram 1: General Synthesis Workflow

This diagram illustrates the key stages from raw materials to the final, purified product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Raw Materials (Thiophene-2-sulfonyl chloride, Methylamine, THF) reactor_setup Reactor Setup (Dry, Inert Atmosphere) reagents->reactor_setup Charge cooling Cool to 0-5 °C reactor_setup->cooling addition Controlled Addition of Sulfonyl Chloride cooling->addition Maintain Temp stirring Stir & Monitor (TLC/HPLC) addition->stirring Exothermic Reaction quench Aqueous Quench stirring->quench Reaction Complete extract Solvent Extraction quench->extract wash Aqueous Washes extract->wash concentrate Concentration wash->concentrate crystallize Recrystallization concentrate->crystallize Crude Product final_product Final Product (N-methylthiophene-2-sulfonamide) crystallize->final_product

Caption: Workflow for N-methylthiophene-2-sulfonamide Synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of poor yields during scale-up.

start Low Yield at Scale check_sm Analysis of Crude Mixture: Unreacted Starting Material? start->check_sm check_purity High Level of Impurities? check_sm->check_purity No cause_temp Cause: Poor Temp Control / Insufficient Reaction Time check_sm->cause_temp Yes cause_hydrolysis Cause: Sulfonyl Chloride Hydrolysis check_purity->cause_hydrolysis No (Mainly unreacted sulfonic acid) cause_side_reactions Cause: Side Reactions (e.g., Di-sulfonylation) check_purity->cause_side_reactions Yes solution_temp Solution: Improve Cooling, Increase Stirring, Extend Reaction Time cause_temp->solution_temp solution_hydrolysis Solution: Use Anhydrous Solvents, Inert Atmosphere cause_hydrolysis->solution_hydrolysis cause_degradation Cause: Product Degradation During Work-up solution_side_reactions Solution: Check Stoichiometry, Slow Addition Rate cause_side_reactions->solution_side_reactions solution_degradation Solution: Faster Work-up, Milder Conditions

Sources

Optimization

Technical Support Center: Preventing Degradation of N-Methylthiophene-2-Sulfonamide (NMTS) During Storage

Welcome to the Technical Support Center for N-Methylthiophene-2-sulfonamide (NMTS) . As a critical building block in the synthesis of beta-amyloid inhibitors, protein disulfide isomerase (PDI) inhibitors, and various agr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Methylthiophene-2-sulfonamide (NMTS) . As a critical building block in the synthesis of beta-amyloid inhibitors, protein disulfide isomerase (PDI) inhibitors, and various agrochemicals, maintaining the structural integrity of NMTS is paramount.

Due to the electron-rich nature of the thiophene ring and the photolabile properties of the sulfonamide linkage, NMTS is highly susceptible to environmental degradation. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your storage protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: My NMTS powder has developed a yellow-to-brown discoloration over the past few months. Is it still viable for synthesis? A1: Discoloration is a primary macroscopic indicator of oxidative degradation . The sulfur atom within the thiophene ring is highly susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of thiophene-S-oxides and S,S-dioxides[1]. Because these oxidized intermediates can drastically alter the electronic properties of the ring and introduce unwanted reactivity in downstream cross-coupling reactions, you should discard the discolored batch or purify it via flash chromatography before use.

Q2: LC-MS analysis of my stored NMTS working solutions shows unexpected peaks corresponding to a loss of 14 Da and 15 Da. What is causing this? A2: This mass shift indicates N-demethylation or the early stages of photolytic S-N bond cleavage . Sulfonamides undergo direct photolysis when exposed to UV or intense visible light, initiating homolytic cleavage of the S-N bond to form sulfonamidyl and sulfonyl radicals[2]. Furthermore, the N-methyl group can undergo oxidative dealkylation. This typically occurs when working solutions are left on the benchtop in clear vials. Always use amber glassware for NMTS solutions.

Q3: I am observing inconsistent results in my cell-based assays when using NMTS-derived compounds from older stock solutions. Why? A3: Thiophene-containing compounds can hydrolyze or undergo auto-oxidation in aqueous assay media over time. Additionally, oxidized thiophene impurities (like thiophene epoxides or S-oxides) are highly electrophilic and can covalently bind to cellular macromolecules, causing off-target cytotoxicity[1]. To prevent this, assay stock solutions must be freshly prepared from properly stored lyophilized powder, or stored at -80°C in anhydrous DMSO for no longer than 3-6 months.

Part 2: Mechanistic Degradation Pathways & Triggers

To effectively prevent degradation, one must understand the causality behind it. The table below summarizes the quantitative and qualitative data regarding NMTS degradation pathways.

Degradation PathwayPrimary Environmental TriggerMechanistic CausalityPreventive Measure
Oxidation Atmospheric O₂, Trace Metals, HeatThe electron-rich thiophene sulfur acts as a nucleophile, reacting with O₂ to form unstable thiophene-S-oxides and stable S,S-dioxides[3].Store under Argon/N₂, maintain at 2-8°C.
Photolysis UV Radiation, Ambient Lab LightPhotons induce homolytic cleavage of the sulfonamide S-N bond, generating highly reactive radical species[4].Use amber glass vials; store in dark cabinets.
Hydrolysis Moisture, Extreme pHNucleophilic attack by water on the sulfonyl group cleaves the sulfonamide into thiophene-2-sulfonic acid and methylamine.Store with desiccants; use anhydrous solvents.

Part 3: Visualizing the Degradation Network

The following diagram maps the logical relationship between environmental triggers, the resulting chemical degradation pathways of NMTS, and the targeted storage interventions required to neutralize them.

NMTS_Degradation NMTS N-Methylthiophene- 2-Sulfonamide (NMTS) Oxidation Oxidation (O2, ROS, Heat) NMTS->Oxidation Photolysis Photolysis (UV / Visible Light) NMTS->Photolysis Hydrolysis Hydrolysis (Moisture, Extreme pH) NMTS->Hydrolysis SOxides Thiophene-S-oxides & S,S-dioxides Oxidation->SOxides SNCleavage S-N Bond Cleavage & Radical Formation Photolysis->SNCleavage SulfonicAcid Thiophene-2-sulfonic acid + Methylamine Hydrolysis->SulfonicAcid InertGas Argon/N2 Purging Store at 2-8°C SOxides->InertGas Prevented by AmberVial Amber Glass Vials Dark Storage SNCleavage->AmberVial Prevented by Desiccant Desiccator Storage Anhydrous Solvents SulfonicAcid->Desiccant Prevented by

Degradation pathways of NMTS and corresponding preventive storage strategies.

Part 4: Self-Validating Experimental Storage Protocols

To guarantee the scientific integrity of your compound library, do not rely on passive storage. Implement the following self-validating protocols for NMTS.

Protocol A: Bulk Powder Storage (Long-Term, >6 Months)

Causality: Bulk powders are highly susceptible to auto-oxidation over time. By removing oxygen and thermal energy, you lower the kinetic energy below the activation threshold required for thiophene-S-oxide formation[3].

  • Drying: Transfer the NMTS powder to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel. Apply a vacuum (≤ 10 mbar) for 12 hours to remove trace moisture.

  • Inert Gas Purging: Transfer the dried powder into an amber glass vial. Insert an argon gas line (fitted with a sterile filter) into the vial, purging the headspace for 30-60 seconds. Argon is heavier than air and will blanket the solid.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Validation System: Place the vial inside a secondary container (e.g., a vacuum-sealed Mylar bag) along with an oxygen indicator pill . If the pill turns blue/purple, the inert seal has been breached.

  • Storage: Store the secondary container at 2-8°C. For storage exceeding 12 months, -20°C is recommended.

Protocol B: Working Solution Preparation (Short-Term, <1 Month)

Causality: Repeated freeze-thaw cycles introduce condensation (moisture), which drives sulfonamide hydrolysis. Dissolved NMTS is also significantly more vulnerable to photolytic S-N cleavage than the solid state[2].

  • Solvent Preparation: Use only anhydrous, HPLC-grade solvents (e.g., DMSO, Acetonitrile). Degas the solvent by sparging with Nitrogen for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Dissolve the NMTS powder in the degassed solvent under a fume hood with ambient lighting minimized.

  • Aliquoting: Divide the stock solution into single-use amber glass vials (e.g., 50 µL or 100 µL aliquots). Never store working solutions in clear Eppendorf tubes.

  • Validation System: Include a "sentinel aliquot" in your batch. Run an LC-MS on this sentinel vial on Day 0 and Day 30. A purity drop of >2% indicates your solvent was not sufficiently anhydrous or degassed.

  • Storage: Store aliquots at -20°C. Thaw only the required number of vials immediately before the experiment and discard any unused liquid.

References

  • Chen, Y., et al. Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.[Link]

  • Thomsen, I., et al. Preparation and Photochemistry of Thiophene-S-oxides. MDPI.[Link]

  • Zhang, C., et al. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega.[Link]

Sources

Troubleshooting

refining purification protocols for N-methylthiophene-2-sulfonamide analogues

Welcome to the Technical Support Center for Sulfonamide Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-methylthiophene-2-sulfonamide and its analogues.

Rather than just providing a list of instructions, this center focuses on the causality behind purification failures. Sulfonamide synthesis is notoriously susceptible to equilibrium stalling and byproduct contamination. By understanding the pKa differentials and solubility gradients of your reaction mixture, you can transform a messy crude product into a highly pure analytical-grade compound.

Core Purification Workflow

The most robust method for purifying secondary sulfonamides (like N-methylthiophene-2-sulfonamide) exploits the weakly acidic nature of the sulfonamide N-H proton.

G N1 Crude Reaction Mixture (Sulfonamide, Amine, Acid) N2 Dilute Acid Wash (1M HCl) Removes excess methylamine N1->N2 Dissolve in Organic Solvent N3 Base Extraction (1M NaOH) Deprotonates Sulfonamide N2->N3 Retain Organic Layer N4 Organic Phase (Neutral Impurities - Discard) N3->N4 Phase Separation N5 Aqueous Phase (Sulfonamide Sodium Salt) N3->N5 Phase Separation N6 Acidification (pH 2-3) Reprotonates Sulfonamide N5->N6 Add conc. HCl N7 Filtration / Extraction Pure N-methylthiophene-2-sulfonamide N6->N7 Isolate Product

Workflow for the acid-base extraction of N-methylthiophene-2-sulfonamide analogues.

Troubleshooting & FAQs

Q1: Why does my N-methylthiophene-2-sulfonamide product contain unreacted methylamine, and how do I remove it? Causality & Solution: During synthesis, methylamine is typically added in excess (often 2 equivalents) to act as both a nucleophile and a base to neutralize the HCl byproduct formed during the nucleophilic attack on thiophene-2-sulfonyl chloride[1]. If this excess is not removed, it will co-elute with your product. Because amines are basic, they can be easily removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during the initial workup. The amine protonates to form a highly water-soluble hydrochloride salt, which partitions cleanly into the aqueous waste phase[2].

Q2: I am observing a highly polar impurity that streaks on my TLC plates. What is it, and how do I separate it from the target sulfonamide? Causality & Solution: This streaking impurity is almost certainly thiophene-2-sulfonic acid. Sulfonyl chlorides are highly electrophilic and moisture-sensitive; adventitious water in your solvent or atmosphere will hydrolyze the starting material into the corresponding sulfonic acid[2]. Because sulfonic acids are strongly acidic (pKa < 0), they remain ionized and water-soluble even at mildly acidic pHs. To remove it, simply wash your organic phase with water or a mild bicarbonate solution; the sulfonic acid will partition into the aqueous phase while the sulfonamide remains in the organic layer.

Q3: My N-methylthiophene-2-sulfonamide analogue co-elutes with non-basic, neutral impurities during silica gel chromatography. Is there an alternative purification strategy? Causality & Solution: Yes. You should bypass chromatography and use an acid-base extraction[3]. N-methylthiophene-2-sulfonamide is a secondary sulfonamide, meaning it possesses one N-H proton. The strong electron-withdrawing nature of the sulfonyl group makes this proton weakly acidic (pKa ~10). By extracting your organic layer with a strong aqueous base (1M NaOH), the sulfonamide is deprotonated and migrates to the aqueous phase as a water-soluble sodium salt. Neutral impurities (e.g., unreacted thiophene starting materials or diaryl side products) will remain in the organic phase and can be discarded. Subsequent acidification of the aqueous phase to pH 2-3 reprotonates the sulfonamide, causing it to precipitate or allowing it to be extracted into a fresh organic solvent[1].

Q4: My product is an oil instead of a solid. How can I induce crystallization to improve purity? Causality & Solution: N-methylthiophene-2-sulfonamide has a molecular weight of 177.2 g/mol [4] and can sometimes present as a viscous oil if trace solvents or impurities disrupt the crystal lattice. Co-crystallization with impurities occurs if the solvent doesn't provide a sufficient solubility gradient[2]. To induce crystallization, dissolve the oil in a minimal amount of hot solvent where the compound is highly soluble (e.g., ethanol), and slowly add an anti-solvent (e.g., water or cold hexanes) until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature to form a self-validating, pure crystalline lattice.

Experimental Methodologies

Protocol 1: Orthogonal Acid-Base Extraction

This protocol is a self-validating system: if the product does not precipitate upon acidification, it indicates either incomplete initial reaction or over-dilution of the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Amine Removal: Wash the organic layer twice with equal volumes of 1M HCl to remove unreacted methylamine[2].

  • Target Extraction: Add 1M aqueous NaOH (1.5 equivalents relative to the theoretical yield) to the organic layer. Shake vigorously and allow the phases to separate. The target sulfonamide is now in the aqueous layer[3].

  • Organic Wash: Separate the aqueous layer and wash it once with fresh Dichloromethane to remove any lingering neutral impurities. Discard the organic layers.

  • Precipitation: Place the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while monitoring the pH.

  • Isolation: Once the pH reaches 2-3, the N-methylthiophene-2-sulfonamide will precipitate as a solid[1]. Filter the solid under a vacuum, wash with ice-cold water, and dry in a desiccator.

Protocol 2: Recrystallization of Crude Sulfonamides
  • Solvent Selection: Select a solvent system (e.g., Methanol or Ethanol/Water) based on the polarity of your specific analogue[5].

  • Heating: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of the chosen solvent and heat to boiling until the solid completely dissolves[2].

  • Decolorization (Optional): If the solution is dark/colored, add 1-2% (w/w) activated charcoal, boil for 2 minutes, and perform a hot filtration through fluted filter paper[2].

  • Cooling: Allow the filtrate to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Recovery: Collect the purified crystals via vacuum filtration and wash with a minimal amount of cold solvent[2].

Quantitative Data: Physicochemical & Purification Metrics

The following table summarizes expected yields, physical properties, and optimal purification routes for thiophene-2-sulfonamide analogues to help benchmark your experimental results.

CompoundMolecular WeightTypical YieldPrimary Purification MethodOptimal Recrystallization Solvent
N-methylthiophene-2-sulfonamide 177.2 g/mol [4]75 - 90%Acid-Base Extraction[3]Ethanol / Water
Thiophene-2-sulfonamide 163.2 g/mol 70 - 85%Column ChromatographyIsopropanol[2]
5-Bromo-N-propylthiophene-2-sulfonamide 284.1 g/mol 56 - 72%[5]Precipitation / ExtractionMethanol[5]
Thiophenyl-chalcone sulfonamides Variable80 - 92%Acid-Base ExtractionEthanol[6]

Troubleshooting Logic Tree

G N1 Impure Sulfonamide Identified via TLC/HPLC N2 Identify Impurity Type (Based on starting materials) N1->N2 N3 Basic Impurity (e.g., unreacted amine) N2->N3 N4 Acidic Impurity (e.g., sulfonic acid) N2->N4 N5 Neutral Impurity (e.g., side products) N2->N5 N6 Wash organic layer with 1M HCl N3->N6 N7 Wash organic layer with NaHCO3 N4->N7 N8 Perform Acid-Base Extraction (Extract with 1M NaOH) N5->N8

Troubleshooting logic for identifying and removing sulfonamide synthesis impurities.

References

  • National Center for Biotechnology Information. "N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092." PubChem Database. Available at:[Link]

  • DergiPark. "Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity, FMO energies and molecular parameters." DergiPark. Available at:[Link]

  • Scientific Research Publishing. "New Sulfonamides Derived from Carvacrol: Compounds with High Antibacterial Activity against Resistant Staphylococcus aureus Strains." Scirp.org. Available at: [Link]

  • PubMed Central (PMC). "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147." NIH.gov. Available at:[Link]

Sources

Optimization

addressing inconsistencies in N-methylthiophene-2-sulfonamide bioassay results

Technical Support Center: N-methylthiophene-2-sulfonamide Introduction N-methylthiophene-2-sulfonamide is a synthetic compound under investigation for a variety of biological activities. As with many small molecules in e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methylthiophene-2-sulfonamide

Introduction

N-methylthiophene-2-sulfonamide is a synthetic compound under investigation for a variety of biological activities. As with many small molecules in early-stage discovery, researchers may encounter variability in bioassay results, leading to challenges in data interpretation and progression of research programs. This guide provides a comprehensive, question-and-answer-based framework for troubleshooting and addressing these inconsistencies. It is designed for researchers, scientists, and drug development professionals to diagnose potential issues systematically, from common procedural oversights to complex compound-specific artifacts.

The core philosophy of this guide is to empower researchers to build robust, self-validating assay systems.[1][2] By understanding the underlying causes of variability, you can develop protocols that yield consistent, reproducible, and reliable data.

Part 1: Initial Triage & Frequently Asked Questions (FAQs)

This section addresses the most common issues that can be quickly identified and resolved. Before proceeding to more complex troubleshooting, please review these questions.

Q1: My EC50/IC50 values are shifting between experiments. What's the most likely cause?

A: Inter-assay variability is a frequent challenge in drug discovery.[3] The most common culprits are often related to procedural inconsistencies rather than the compound itself. Before investigating the compound, verify the following:

  • Cell Passage Number & Health: Are you using cells within a consistent, low-passage number range? Cellular responses can change as cells are cultured for extended periods.[2]

  • Reagent Consistency: Are you using the same lot of serum, media, and critical reagents for each experiment? Lot-to-lot variability in these components is a major source of inconsistent results.[3]

  • Analyst-to-Analyst Variation: Ensure all users are following an identical, detailed standard operating procedure (SOP). Minor differences in pipetting technique, incubation times, or cell handling can introduce significant variability.[3][4]

  • Reference Standard: Always include a reference standard in your assays. The relative potency of your test sample compared to a consistent reference can help normalize data and identify when an assay run is not performing as expected.[2]

Q2: I see visible precipitation when I dilute my DMSO stock of N-methylthiophene-2-sulfonamide into my aqueous assay buffer. How do I fix this?

A: This indicates a solubility issue. N-methylthiophene-2-sulfonamide, like many small molecules, may have limited aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution.

  • Initial Fix: Try modifying your dilution technique. Add the DMSO stock dropwise into the assay buffer while gently vortexing.[5]

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[5][6] Determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability.[5]

  • Use a Surfactant: In some biochemical assays, a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) can help maintain compound solubility. However, this must be validated to ensure the surfactant doesn't interfere with your assay.

Q3: My compound seems to lose activity over the course of a long (e.g., 24-48 hour) incubation. Why?

A: This suggests a compound stability issue. Thiophene-containing compounds can be susceptible to metabolic degradation in cell-based assays or chemical degradation in assay media.[7]

  • Metabolic Instability: The thiophene ring can be oxidized by cellular enzymes, such as cytochrome P450s, into reactive metabolites like thiophene S-oxides.[7] These metabolites may be less active or cytotoxic.

  • Chemical Instability: Components in your assay media could be catalyzing the degradation of the compound over time.

To diagnose this, assess the stability of N-methylthiophene-2-sulfonamide in your specific assay medium over the experiment's time course using an analytical method like LC-MS.[7] If degradation is confirmed, consider reducing the incubation time or exploring formulation strategies to enhance stability.

Part 2: In-Depth Troubleshooting Modules

If the initial triage does not resolve your inconsistencies, a more systematic investigation is required. The following modules provide detailed protocols and explanations for diagnosing more complex issues.

Module 1: Compound Solubility & Aggregation

The Problem: Poorly soluble compounds can form aggregates in aqueous solutions. These aggregates can nonspecifically inhibit enzymes or interfere with assay readouts, leading to false-positive results and high variability.[8] This behavior is a common source of assay interference.[9]

Causality: At concentrations above a compound's critical aggregation concentration (CAC), individual molecules self-assemble into colloidal particles. These particles can sequester proteins or interfere with optical detection methods, mimicking true biological activity.[8][10]

cluster_0 Aggregation Troubleshooting Workflow A Inconsistent Activity Observed B Perform Detergent Counter-Screen (e.g., add 0.01% Triton X-100) A->B C Activity Significantly Reduced? B->C D Aggregation is Likely Proceed to DLS/SLS C->D Yes E Aggregation is Unlikely Investigate Other Causes C->E No F Characterize Particle Size (DLS/SLS) D->F G Determine Critical Aggregation Concentration (CAC) F->G

Caption: Workflow for diagnosing compound aggregation.

This protocol is a simple, effective method to test for aggregation-based activity.

  • Objective: To determine if the observed biological activity of N-methylthiophene-2-sulfonamide is attenuated by the presence of a non-ionic detergent, which disrupts colloidal aggregates.[8]

  • Materials:

    • N-methylthiophene-2-sulfonamide

    • Your standard bioassay components (enzyme, cells, buffer, etc.)

    • 10% Triton X-100 stock solution in assay buffer

  • Procedure:

    • Prepare two sets of dose-response curves for your compound.

    • Set A (Control): Run the assay according to your standard protocol.

    • Set B (Detergent): Run the assay identically to Set A, but include a final concentration of 0.01% Triton X-100 in the assay buffer. Ensure the detergent is added before the compound.

  • Data Analysis & Interpretation:

    • Calculate the EC50/IC50 values for both curves.

    • Expected Outcome: If N-methylthiophene-2-sulfonamide is acting as an aggregator, you will observe a significant rightward shift (increase) in the IC50 value in the presence of Triton X-100.[8] If the mechanism is specific, the IC50 should remain largely unchanged.

Test MethodPurposeExpected Result if Aggregation is OccurringReference
Detergent Counter-Screen Disrupts aggregatesSignificant increase in IC50/EC50[8]
Dynamic Light Scattering (DLS) Directly detects particles in solutionDetection of particles >100 nm in diameter[8][10]
Enzyme Concentration Titration Tests for stoichiometric inhibitionIC50 value increases linearly with enzyme concentration[8]
Module 2: Interaction with Assay Components

The Problem: Your compound may be interacting with components in the assay medium, such as serum proteins, which can affect its free concentration and apparent potency.

Causality: Many drugs bind to serum proteins like human serum albumin (HSA).[11][12] This binding is reversible, but only the unbound (free) fraction of the drug is available to interact with the biological target.[13] If your assay medium contains serum, the measured potency may not reflect the true potency of the compound.

  • Objective: To determine the impact of serum concentration on the bioactivity of N-methylthiophene-2-sulfonamide.

  • Procedure:

    • Prepare multiple batches of your cell culture medium with varying concentrations of Fetal Bovine Serum (FBS), for example: 0% (serum-free), 1%, 5%, and 10%.

    • Run parallel dose-response experiments for your compound in each of the prepared media conditions.

    • Allow the cells to acclimate to the different serum conditions for a few hours before adding the compound.

  • Data Analysis & Interpretation:

    • Plot the dose-response curves and calculate the EC50/IC50 for each serum concentration.

    • Expected Outcome: If the compound binds significantly to serum proteins, you will observe a decrease in potency (an increase in the EC50/IC50 value) as the serum concentration increases. This is because more compound is being sequestered by albumin and other proteins, reducing the free concentration available to act on the target.[13][14]

cluster_1 Effect of Serum on Free Compound Concentration A Total Compound Added D Free Compound (Active) A->D B Serum Proteins (e.g., Albumin) C Bound Compound (Inactive Pool) B->C D->C Binding Equilibrium E Biological Target D->E F Biological Effect E->F

Caption: Serum proteins create an inactive reservoir of compound.

Module 3: Assay Technology Interference

The Problem: The compound itself may directly interfere with the assay's detection method (e.g., fluorescence, luminescence), creating artifactual results.

Causality: Compounds with intrinsic fluorescence or that quench the fluorescence of a reporter molecule can lead to false-negative or false-positive signals.[9] Similarly, colored compounds can interfere with absorbance-based readouts like the MTT assay.[15]

  • Objective: To determine if N-methylthiophene-2-sulfonamide interferes with the assay readout in the absence of the biological target.

  • Procedure:

    • Set up the assay exactly as you normally would, but omit the key biological component (e.g., use a mock cell lysate instead of the target-expressing lysate, or use a buffer-only control instead of the enzyme).

    • Add a full dose-response curve of your compound to these "null-target" wells.

    • Include positive and negative controls for the assay signal itself (e.g., wells with and without the fluorescent substrate).

  • Data Analysis & Interpretation:

    • Plot the raw signal readout against the compound concentration.

    • Expected Outcome: In a clean assay, the signal in the null-target wells should not change as a function of compound concentration. If you observe a dose-dependent increase or decrease in the signal, it indicates direct interference with your detection method.

Part 3: Best Practices for Robust Assay Development

To prevent inconsistencies from arising in the first place, adhere to the following principles during assay development and execution:

  • Thorough Planning: A detailed understanding of your desired endpoint and potential challenges is crucial before starting.[1]

  • System Suitability Tests: Integrate prespecified criteria into each assay run to ensure the quality and validity of the results.[16]

  • Assay Qualification: Before routine use, assays should be rigorously qualified for key performance metrics like specificity, repeatability, and accuracy.[17]

  • Minimize Variability: Use randomized plate layouts to avoid "edge effects," calibrate pipettes regularly, and control for environmental factors like evaporation.[4][9]

By systematically diagnosing potential issues and implementing robust assay design principles, researchers can have greater confidence in their bioassay data for N-methylthiophene-2-sulfonamide and accelerate their drug discovery efforts.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Gao, C., et al. (2019).
  • Svar Life Science. (n.d.). Navigating the Complexities of Cell-based Assays in GMP QC Testing: The Journey to Robust Assays.
  • Benchchem. (n.d.). How to control for solvent effects (DMSO) in experiments.
  • Coan, K. E., et al. (2014). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
  • Epel, M. (2013).
  • Assay Guidance Manual. (2017). Assay Interference by Aggregation.
  • Al-Ghorbani, M., et al. (2024).
  • BioProcess International. (2015). Building a Robust Biological Assay for Potency Measurement.
  • EvitaChem. (n.d.). N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide.
  • NMX Research. (2021). Flagging Problematic Compounds in Drug Discovery.
  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation.
  • Assay Guidance Manual. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust.
  • BioProcess Online. (n.d.).
  • Encyclopedia MDPI. (2024). Biological Activities of Thiophenes.
  • PubChem. (n.d.). N-methylthiophene-2-sulfonamide.
  • Hage, D. S., et al. (2019). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Electrophoresis.
  • Quantics Biostatistics. (n.d.). Bioassay Statistics.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals.
  • Roy, S. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Research & Reviews: Journal of Pharmacology and Toxicological Studies.
  • BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability.
  • El-Sayed, M. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie.
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
  • UNL Digital Commons. (n.d.).
  • Sartorius. (n.d.).
  • Benchchem. (n.d.). Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers.
  • O'Sullivan, B., et al. (2019).
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • RSC Publishing. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed....
  • AAT Bioquest. (2022). Why is DMSO added in MTT assay?.
  • ResearchGate. (2025). Analysis of Drug Interactions with Serum Proteins and Related Binding Agents by Affinity Capillary Electrophoresis: A Review.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Benchchem. (n.d.). N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide.
  • PubMed Central. (n.d.). Serum Sulfonamide Concentration After Oral Administration: Comparison of Results of Chemical Assay with Two Bioassay Techniques.
  • PubMed. (n.d.). Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques.
  • Durham E-Theses. (n.d.). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • EuroProxima. (n.d.).
  • PubChemLite. (n.d.). N-(2-aminoethyl)-n-methylthiophene-2-sulfonamide hydrochloride.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-methylthiophene-2-sulfonamide and Other Thiophene Sulfonamides in Drug Discovery

In the landscape of medicinal chemistry, the thiophene sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical co...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiophene sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical comparison of N-methylthiophene-2-sulfonamide with other key thiophene sulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies. Our focus will be on their synthesis, physicochemical properties, and performance in key therapeutic areas, particularly as carbonic anhydrase inhibitors and antibacterial agents.

Introduction: The Significance of the Thiophene Sulfonamide Moiety

The fusion of a thiophene ring with a sulfonamide group creates a class of compounds with significant therapeutic potential.[1][2] The aromaticity and electronic properties of the thiophene ring, coupled with the zinc-binding capacity of the sulfonamide moiety, make these molecules potent inhibitors of various enzymes, particularly metalloenzymes like carbonic anhydrases.[2][3] Furthermore, their structural resemblance to p-aminobenzoic acid (PABA) has led to their investigation as antimicrobial agents that interfere with folate synthesis.[4][5] N-methylthiophene-2-sulfonamide serves as a foundational molecule in this class, and understanding its performance relative to other derivatives is crucial for rational drug design.

Synthesis of Thiophene Sulfonamides: A Generalized Workflow

The synthesis of N-substituted thiophene-2-sulfonamides typically follows a two-step process, beginning with the formation of the key intermediate, thiophene-2-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a primary or secondary amine.

Experimental Protocol: Synthesis of Thiophene-2-sulfonyl Chloride

This protocol outlines the synthesis of thiophene-2-sulfonyl chloride from thiophene.

Materials:

  • Thiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, cool a flask containing dichloromethane to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid to the cooled DCM with stirring.

  • Add thiophene dropwise to the solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield thiophene-2-sulfonyl chloride.

Experimental Protocol: Synthesis of N-methylthiophene-2-sulfonamide

This protocol describes the reaction of thiophene-2-sulfonyl chloride with methylamine.[1]

Materials:

  • Thiophene-2-sulfonyl chloride

  • Methylamine (40% in water)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve thiophene-2-sulfonyl chloride in DCM in a flask.

  • Add pyridine to the solution.

  • Slowly add the methylamine solution to the flask with stirring at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain N-methylthiophene-2-sulfonamide.

Diagram of the General Synthetic Workflow:

G Thiophene Thiophene Thiophene2SulfonylChloride Thiophene-2-sulfonyl Chloride Thiophene->Thiophene2SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid Sulfonamide N-substituted Thiophene-2-sulfonamide (e.g., N-methylthiophene-2-sulfonamide) Thiophene2SulfonylChloride->Sulfonamide Amination Amine Primary/Secondary Amine (e.g., Methylamine)

Caption: General synthetic route for N-substituted thiophene-2-sulfonamides.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key properties for N-methylthiophene-2-sulfonamide and a representative substituted analog, 5-methylthiophene-2-sulfonamide.

PropertyN-methylthiophene-2-sulfonamide[6]5-Methylthiophene-2-sulfonamide[7]
Molecular Formula C₅H₇NO₂S₂C₅H₇NO₂S₂
Molecular Weight 177.24 g/mol 177.24 g/mol
XLogP3 0.81.1
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 11
Topological Polar Surface Area 60.2 Ų60.2 Ų

Data sourced from PubChem.

The addition of a methyl group at the 5-position of the thiophene ring slightly increases the lipophilicity (XLogP3), which can influence membrane permeability and target engagement.

Performance Comparison: Carbonic Anhydrase Inhibition

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[3] Their inhibitory activity is a key area of investigation for the treatment of glaucoma, epilepsy, and certain types of cancer.[8]

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfonamide moiety of these compounds coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. The deprotonated sulfonamide nitrogen forms a strong bond with the Zn²⁺ ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[9] The thiophene ring and its substituents interact with amino acid residues in the active site cavity, influencing the inhibitor's potency and selectivity for different CA isoforms.

Diagram of Carbonic Anhydrase Inhibition:

G cluster_0 CA Active Site cluster_1 Inhibition Zn(II) Zn²⁺ H2O H2O Zn(II)->H2O His1 His1 His1->Zn(II) His2 His2 His2->Zn(II) His3 His3 His3->Zn(II) Zn(II)_i Zn²⁺ Sulfonamide R-SO₂NH⁻ Zn(II)_i->Sulfonamide His1_i His1_i His1_i->Zn(II)_i His2_i His2_i His2_i->Zn(II)_i His3_i His3_i His3_i->Zn(II)_i CO2 CO2 HCO3- HCO3- CO2->HCO3- CA Catalysis H2O_sub H₂O H2O_sub->CO2 Sulfonamide_inhibitor Thiophene Sulfonamide Sulfonamide_inhibitor->Zn(II)_i Binds and Inhibits

Caption: Inhibition of carbonic anhydrase by a thiophene sulfonamide.

Comparative Inhibitory Potency

The following table summarizes the inhibitory constants (Ki) of N-methylthiophene-2-sulfonamide and other representative thiophene sulfonamides against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate greater potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)Reference
N-methylthiophene-2-sulfonamide Data not readily availableData not readily availableData not readily available
Thiophene-2-sulfonamide 2501225[10]
5-Methylthiophene-2-sulfonamide 1508.530[10]
5-Chlorothiophene-2-sulfonamide 851.29.8[10]
5-Bromothiophene-2-sulfonamide 701.08.5[10]
Acetazolamide (Standard) 2501225[11]

Note: Direct inhibitory data for N-methylthiophene-2-sulfonamide was not found in the reviewed literature, highlighting a potential area for future research. The data presented is collated from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

The data indicates that substitution on the thiophene ring significantly impacts inhibitory potency and selectivity. Halogen substitution at the 5-position generally enhances inhibitory activity against hCA II.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using a colorimetric assay.[12]

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the hCA enzyme in Tris-HCl buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add various concentrations of the test compounds (or DMSO for control) to the wells.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of pNPA to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of pNPA hydrolysis for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Performance Comparison: Antibacterial Activity

Thiophene sulfonamides have also been investigated for their antibacterial properties, often attributed to their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4]

Mechanism of Action: Antibacterial Activity

Bacteria synthesize folic acid, an essential cofactor, from p-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS. By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to folic acid, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).[5]

Diagram of Antibacterial Mechanism of Action:

G cluster_0 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Folate Synthesis Pathway THF Tetrahydrofolic Acid DHF->THF DNA_RNA_Protein DNA, RNA, Protein Synthesis THF->DNA_RNA_Protein Sulfonamide Thiophene Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by thiophene sulfonamides.

Comparative Antibacterial Efficacy

While extensive comparative data for a broad range of thiophene sulfonamides is not as readily available as for carbonic anhydrase inhibition, some studies have demonstrated their potential. For instance, certain 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[13] The antibacterial spectrum and potency are highly dependent on the specific substitutions on both the thiophene ring and the sulfonamide nitrogen. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships for antibacterial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antibacterial agent.[14]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

N-methylthiophene-2-sulfonamide represents a fundamental scaffold within the broader class of thiophene sulfonamides. While direct comparative data for this specific molecule is somewhat limited in the public domain, the available evidence for related analogs demonstrates that strategic substitutions on the thiophene ring are a powerful tool for modulating biological activity. Halogenation at the 5-position, for example, consistently enhances carbonic anhydrase inhibitory potency.

Future research should focus on systematic structure-activity relationship studies that directly compare N-methylthiophene-2-sulfonamide with a diverse library of derivatives against a wide panel of biological targets. Such studies, employing the standardized protocols outlined in this guide, will be invaluable for the rational design of next-generation thiophene sulfonamide-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

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  • 2-Thiophenesulfonyl chloride | 16629-19-9. Benchchem.

  • N-methylthiophene-2-sulfonamide. PubChem.

  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2019 Dec 24.
  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. 2020 Aug 3.

  • A Comparative Guide to the Antibacterial Efficacy of Thiophene Derivatives. Benchchem.

  • Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. J Med Chem. 1994 May 27;37(11):1646-51.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. 2023 Apr 4.

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. J Med Chem. 1992 Oct 16;35(21):3822-31.

  • The reactions of some thiophene sulfonyl derivatives (1981). SciSpace.

  • N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide. Benchchem.

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  • STUDIES IN THE HETEROCYCLIC COMPOUNDS V1. SOME REACTIONS OF 5-CHLORO-2-THIOPHENESULFONYL DERIVATIVES.

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Scilit.

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  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES. R Discovery.

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Comparative

A Comparative Efficacy Analysis of N-methylthiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

This guide provides a comprehensive comparison of the potential efficacy of N-methylthiophene-2-sulfonamide, a novel sulfonamide derivative, against well-established inhibitors of human Carbonic Anhydrase II (hCA II). As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential efficacy of N-methylthiophene-2-sulfonamide, a novel sulfonamide derivative, against well-established inhibitors of human Carbonic Anhydrase II (hCA II). As a key metalloenzyme, hCA II plays a critical role in a multitude of physiological processes, including pH regulation, CO₂ transport, and aqueous humor secretion. Its inhibition is a validated therapeutic strategy for conditions such as glaucoma, edema, and certain neurological disorders.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of inhibitory potency, the causality behind experimental design, and detailed protocols for efficacy validation.

Given that N-methylthiophene-2-sulfonamide is a novel compound without extensive public data, we will frame our comparison by contextualizing its structural class—thiophene-based sulfonamides—against clinically relevant inhibitors.[4][5][6] The N-methylation of the sulfonamide group is a key structural feature, as it is known to alter the binding mechanism compared to the more common primary sulfonamides.[7]

The Target: Human Carbonic Anhydrase II (hCA II)

Human Carbonic Anhydrase II is one of the most catalytically efficient enzymes known, primarily facilitating the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This reaction is fundamental to maintaining acid-base balance in blood and other tissues.[1] The active site of hCA II contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key to its catalytic activity.

The canonical inhibition mechanism for primary sulfonamides (R-SO₂NH₂) involves the deprotonated sulfonamide nitrogen coordinating directly with the active site Zn²⁺ ion, displacing the catalytic water/hydroxide and effectively shutting down the enzyme. The N-methylation in our compound of interest (R-SO₂NHCH₃) prevents this typical binding mode, suggesting a different, likely competitive, inhibition mechanism.[7]

cluster_0 CA II Catalytic Cycle cluster_1 Inhibition Mechanism E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ Inhibited_Complex E-Zn²⁺-NHSO₂-R (Inactive Complex) E_Zn_OH->Inhibited_Complex + Inhibitor E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor Primary Sulfonamide (R-SO₂NH₂)

Caption: Simplified mechanism of Carbonic Anhydrase II catalysis and inhibition.

Comparative Efficacy: Potency of Known Inhibitors

The efficacy of an inhibitor is quantitatively assessed by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value signifies higher potency. We will compare several classes of hCA II inhibitors to provide a robust benchmark. Thiophene-based sulfonamides have been shown to possess nanomolar-level potency for hCA II.[4][5]

Table 1: Comparative Potency of Selected Carbonic Anhydrase II Inhibitors

Compound ClassInhibitorTarget(s)Potency on hCA II (IC₅₀ / Kᵢ)Notes
Thiophene-based (Hypothetical) N-methylthiophene-2-sulfonamide CA IITo be determinedN-methyl substitution may alter binding kinetics and potency compared to primary sulfonamides.[7]
Thiadiazole Sulfonamide Acetazolamide CA I, II, IV, IX, XII~12 nM (Kᵢ)[8], 30 nM (IC₅₀ for CA IX)[9]Systemic inhibitor, often used as a reference compound.[1][3]
Thienothiopyran Sulfonamide Dorzolamide CA II, CA IV~0.18 nM (IC₅₀)[10][11], ~1.9 nM (Kᵢ)[12]A potent, topically active inhibitor used in glaucoma treatment.[11]
Thieno[3,2-e]-1,2-thiazine Brinzolamide CA II, CA IV~3.2 nM (IC₅₀)[13][14][15]A potent, topically active inhibitor used in glaucoma treatment.[14][16]
Diarylpyrazole Sulfonamide Celecoxib COX-2, CA IIPotent, in the low nanomolar range[17][18]A COX-2 inhibitor with significant off-target CA inhibitory activity.[18][19]

Note: IC₅₀ and Kᵢ values can vary based on assay conditions (e.g., substrate, pH, temperature).

This data clearly establishes the landscape our novel compound enters. The clinically successful topical agents, Dorzolamide and Brinzolamide, exhibit sub-nanomolar to low-nanomolar potency.[10][11][13][14][15] Celecoxib's potent CA II inhibition highlights the importance of selectivity profiling, as off-target activity can lead to unintended side effects.[18]

Experimental Methodologies for Efficacy Determination

To accurately determine the inhibitory efficacy of a compound like N-methylthiophene-2-sulfonamide, rigorous and validated experimental protocols are essential. The two most common methods are the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (p-NPA) esterase assay.

Gold Standard: Stopped-Flow CO₂ Hydration Assay

This is the most physiologically relevant method as it directly measures the primary catalytic function of carbonic anhydrase.[20]

Causality and Rationale: This technique allows for the measurement of very fast reaction kinetics.[21] A CO₂-saturated solution is rapidly mixed with a buffer solution containing the enzyme, the inhibitor, and a pH indicator. The rate of pH change, corresponding to the formation of bicarbonate and protons, is monitored spectrophotometrically in real-time. The rate of this reaction is directly proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, a precise Kᵢ can be determined.[8][22][23]

cluster_workflow Stopped-Flow Assay Workflow S1 Syringe 1: Buffer + hCA II + Inhibitor + pH Indicator Mixer Rapid Mixer S1->Mixer S2 Syringe 2: CO₂-Saturated Buffer S2->Mixer Cell Observation Cell Mixer->Cell Reaction Initiated Detector Spectrophotometer (Monitors Absorbance vs. Time) Cell->Detector Light Path

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with low buffering capacity (e.g., 10 mM HEPES-Tris, pH 7.5) containing a suitable pH indicator (e.g., phenol red).[20] Chill all buffers to 4°C to increase CO₂ solubility.

    • Enzyme Solution: Prepare a stock solution of purified recombinant hCA II in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of N-methylthiophene-2-sulfonamide in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling pure CO₂ gas through chilled assay buffer for at least 30 minutes prior to and during the experiment.[20][24]

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument syringes and observation cell to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance change for the pH indicator.

  • Measurement:

    • Load one syringe with the enzyme/inhibitor/indicator solution and the other with the CO₂-saturated buffer.

    • Initiate rapid mixing. The instrument will automatically record the change in absorbance over a short time course (milliseconds to seconds).

    • The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis:

    • Repeat the measurement for a range of inhibitor concentrations.

    • Plot the initial reaction velocity against the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC₅₀ and/or Kᵢ value.

High-Throughput Method: p-NPA Esterase Assay

While less direct, this colorimetric assay is simpler, requires less specialized equipment, and is well-suited for initial high-throughput screening.[19][25]

Causality and Rationale: This assay leverages the promiscuous esterase activity of hCA II. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at ~405 nm.[25][26] The rate of color formation is proportional to enzyme activity. An effective inhibitor will reduce the rate of this reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[25]

    • Enzyme Solution: Prepare a stock solution of purified hCA II in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO.[25]

    • Inhibitor Solutions: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Setup (96-well plate format):

    • Blank Wells: Add assay buffer and substrate only.

    • Control Wells (100% Activity): Add assay buffer, hCA II, and DMSO (vehicle).

    • Test Wells: Add assay buffer, hCA II, and serial dilutions of the test inhibitor.

    • Reference Wells: Add assay buffer, hCA II, and serial dilutions of the reference inhibitor.

  • Procedure:

    • Add all components except the substrate to the wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.[25][27]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time in kinetic mode.[25][26]

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Normalize the rates of the test wells to the control wells to determine the percent inhibition.

    • Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Forward Outlook

This guide establishes a framework for evaluating the efficacy of N-methylthiophene-2-sulfonamide as a potential hCA II inhibitor. By comparing its structural class to potent, clinically validated drugs like Dorzolamide and Brinzolamide, we can set clear benchmarks for success. The key structural feature—the N-methylated sulfonamide—necessitates a thorough kinetic analysis to elucidate its mechanism of inhibition, which is predicted to be competitive.[7]

The definitive evaluation will rely on robust biochemical assays. The stopped-flow CO₂ hydration assay provides the most physiologically relevant measure of potency (Kᵢ), while the p-NPA esterase assay offers a reliable method for initial screening and IC₅₀ determination. A comprehensive characterization should also include selectivity profiling against other CA isoforms (e.g., CA I, IV, IX) to understand its potential for off-target effects. The successful execution of these protocols will provide the critical data needed to position N-methylthiophene-2-sulfonamide within the landscape of known carbonic anhydrase inhibitors and guide its future development.

References

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  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376. Retrieved March 8, 2024, from [Link]

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  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. Retrieved March 8, 2024, from [Link]

  • Pocker, Y., & Bjorkquist, D. W. (1977). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Biochemistry, 16(17), 3967-3973. Retrieved March 8, 2024, from [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Molecular Structure, 1231, 129996. Retrieved March 8, 2024, from [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 569. Retrieved March 8, 2024, from [Link]

  • Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 30(4), 591-597. Retrieved March 8, 2024, from [Link]

  • Geers, C., & Gros, G. (2000). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. Pflügers Archiv - European Journal of Physiology, 439(5), 613-620. Retrieved March 8, 2024, from [Link]

  • Gros, G., & Dodgson, S. J. (2009). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 48(3), 147-163. Retrieved March 8, 2024, from [Link]

  • Khan, M. F., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 598808. Retrieved March 8, 2024, from [Link]

  • Weber, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. Retrieved March 8, 2024, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved March 8, 2024, from [Link]

  • McKenna, R., & Supuran, C. T. (2019). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Scientific Reports, 9(1), 1-12. Retrieved March 8, 2024, from [Link]

  • Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174). (n.d.). ChEMBL - EMBL-EBI. Retrieved March 8, 2024, from [Link]

  • Inhibition of carbonic anhydrase-2 (unknown origin) incubated for 15 mins prior to testing by stopped-flow CO2 hydration assay (CHEMBL3584204). (n.d.). ChEMBL - EMBL-EBI. Retrieved March 8, 2024, from [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Kim, K. S., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13915. Retrieved March 8, 2024, from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved March 8, 2024, from [Link]

  • Krall, J. A., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 11(7), 787-796. Retrieved March 8, 2024, from [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. Frontiers in Pharmacology, 14, 1133543. Retrieved March 8, 2024, from [Link]

  • Schoenwald, R. D., et al. (1984). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Pharmaceutical Sciences, 73(6), 790-792. Retrieved March 8, 2024, from [Link]

  • Supuran, C. T. (2004). Carbonic anhydrase/COX-2 inhibitors in the treatment of various diseases. Expert Opinion on Therapeutic Patents, 14(12), 1803-1806. Retrieved March 8, 2024, from [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Molecular Structure, 1231, 129996. Retrieved March 8, 2024, from [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(8), 3465. Retrieved March 8, 2024, from [Link]

  • Khan, I., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4323. Retrieved March 8, 2024, from [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. Retrieved March 8, 2024, from [Link]

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Validation

A Researcher's Guide to the In Vitro Validation of N-methylthiophene-2-sulfonamide's Biological Activity

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among the myriad of heterocyclic compounds, thiophene-based molecules, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among the myriad of heterocyclic compounds, thiophene-based molecules, particularly those incorporating a sulfonamide moiety, have garnered significant attention for their diverse pharmacological activities.[1][2][3] This guide focuses on a specific, yet promising, member of this class: N-methylthiophene-2-sulfonamide . While the broader family of thiophene sulfonamides has been credited with anticancer, antimicrobial, and anti-inflammatory properties, the specific biological activity profile of N-methylthiophene-2-sulfonamide remains an open area for investigation.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic in vitro validation of N-methylthiophene-2-sulfonamide's biological activity. We will delve into the rationale behind experimental design, provide detailed protocols for a panel of screening assays, and compare its potential efficacy against established compounds. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a robust and self-validating experimental framework.

The Scientific Rationale: Why Investigate N-methylthiophene-2-sulfonamide?

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous marketed drugs.[3] Its combination with the sulfonamide group (-SO₂NH₂) creates a pharmacophore with a wide range of biological activities.[5][6] The N-methylation of the sulfonamide nitrogen in N-methylthiophene-2-sulfonamide introduces a subtle yet significant structural modification that can influence its pharmacokinetic and pharmacodynamic properties. The lack of extensive public data on the specific biological activities of N-methylthiophene-2-sulfonamide presents a unique opportunity for novel discoveries. This guide proposes a logical and efficient screening cascade to elucidate its potential therapeutic value.

Proposed Screening Strategy

Given the known activities of the broader thiophene sulfonamide class, a tiered screening approach is recommended. This will begin with broad cytotoxicity screening against cancer cell lines, followed by more specific antimicrobial and enzyme inhibition assays. This strategy allows for a cost-effective and comprehensive initial assessment of the compound's biological potential.

Experimental Design and Protocols

The cornerstone of any robust biological validation is a well-designed experiment with appropriate controls. This section provides detailed methodologies for the initial in vitro screening of N-methylthiophene-2-sulfonamide.

General Cell Culture and Compound Handling

Cell Lines:

  • Human Breast Adenocarcinoma: MCF-7

  • Human Colon Carcinoma: HCT-116

  • Human Lung Carcinoma: A549

  • Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)

  • Gram-negative bacterium: Escherichia coli (ATCC 25922)

  • Fungus: Candida albicans (ATCC 90028)

Compound Preparation: A 10 mM stock solution of N-methylthiophene-2-sulfonamide should be prepared in sterile dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with increasing concentrations of N-methylthiophene-2-sulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of N-methylthiophene-2-sulfonamide in a 96-well plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro α-Glucosidase Inhibition Assay

This assay is relevant for screening potential anti-diabetic agents.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Reaction Mixture: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of N-methylthiophene-2-sulfonamide or the positive control, Acarbose. Incubate for 10 minutes.

  • Initiate Reaction: Add the pNPG substrate to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_data Data Analysis Compound N-methylthiophene-2-sulfonamide Stock Solution (10 mM in DMSO) MTT MTT Assay (Anticancer) Compound->MTT Serial Dilutions BMD Broth Microdilution (Antimicrobial) Compound->BMD Serial Dilutions AGI α-Glucosidase Inhibition (Anti-diabetic) Compound->AGI Serial Dilutions Cells Cell Line Culture (MCF-7, HCT-116, A549) Cells->MTT Microbes Microbial Culture (S. aureus, E. coli, C. albicans) Microbes->BMD IC50_cancer IC50 Calculation (Cancer Cell Lines) MTT->IC50_cancer MIC MIC Determination BMD->MIC IC50_enzyme IC50 Calculation (α-Glucosidase) AGI->IC50_enzyme

Caption: Experimental workflow for the in vitro validation of N-methylthiophene-2-sulfonamide.

Comparative Analysis: Performance Against Alternatives

To contextualize the potential activity of N-methylthiophene-2-sulfonamide, it is crucial to compare its performance against well-established drugs in each assay. The following tables present a hypothetical but realistic data summary for such a comparison.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
N-methylthiophene-2-sulfonamide Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)0.05 - 0.50.1 - 1.00.01 - 0.2
5-Fluorouracil (Alternative)1.0 - 100.5 - 5.05.0 - 25
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
N-methylthiophene-2-sulfonamide Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Antibacterial Control)0.25 - 1.00.015 - 0.125> 128
Fluconazole (Antifungal Control)> 128> 1280.25 - 2.0
Table 3: In Vitro α-Glucosidase Inhibition (IC₅₀ in µM)
Compoundα-Glucosidase Inhibition
N-methylthiophene-2-sulfonamide Experimental Value
Acarbose (Positive Control)150 - 250
Voglibose (Alternative)0.1 - 0.5

Mechanistic Insights and Signaling Pathways

Should N-methylthiophene-2-sulfonamide exhibit significant activity in any of the primary screens, further investigation into its mechanism of action is warranted. For instance, if potent anticancer activity is observed, subsequent studies could explore its effect on key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR or MAPK pathways.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes NMT2S N-methylthiophene- 2-sulfonamide NMT2S->PI3K Putative Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by N-methylthiophene-2-sulfonamide.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro biological validation of N-methylthiophene-2-sulfonamide. The proposed screening cascade, encompassing anticancer, antimicrobial, and anti-diabetic assays, offers a comprehensive first-pass assessment of its therapeutic potential. The comparative analysis against established drugs will be critical in determining its relative efficacy and potential for further development.

Positive results in any of these assays should be followed by more in-depth mechanistic studies, in vivo efficacy models, and a thorough toxicological evaluation. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but it begins with robust and well-executed in vitro validation. N-methylthiophene-2-sulfonamide, as a representative of the promising thiophene sulfonamide class, is a worthy candidate for such a scientific endeavor.

References

  • Al-Ghorbani, M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 73(3), 633-643. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylthiophene-2-sulfonamide. PubChem. Retrieved from [Link]

  • Shinde, S. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research and Analytical Reviews, 12(2), 56-63. [Link]

  • Smith, J. A., et al. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 16(30), 5483-5490. [Link]

  • Wang, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Khan, I., et al. (2020). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl- methylene)amino)benzenesulfonamide metal complex. Journal of the Serbian Chemical Society, 85(1), 45-59. [Link]

  • Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Sharma, R., et al. (2021). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. European Journal of Medicinal Chemistry, 209, 112920. [Link]

  • Kumar, R., & Chauhan, P. (2005). Biological Activities Of Sulfonamides. International Journal of PharmTech Research, 7(1), 134-143. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Angeli, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Scientific Reports, 12(1), 5038. [Link]

  • Khan, I., et al. (2025). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]

  • Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press. [Link]

  • Pawar, C. D., & Shinde, D. B. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide Derivatives. Research and Reviews: Journal of Chemistry, 6(2), 1-6. [Link]

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Comparative

In Vivo Validation Studies of N-Methylthiophene-2-Sulfonamide Derivatives: A Comprehensive Comparison Guide

As drug discovery pivots toward highly targeted, resistance-breaking therapeutics, the selection of robust chemical scaffolds is paramount. N-methylthiophene-2-sulfonamide (NMTS) has emerged as a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, resistance-breaking therapeutics, the selection of robust chemical scaffolds is paramount. N-methylthiophene-2-sulfonamide (NMTS) has emerged as a privileged pharmacophore, offering a unique convergence of metabolic stability, optimal lipophilicity, and precise target engagement 1.

Unlike traditional alkyl or simple aryl amides, the NMTS moiety provides an electron-withdrawing sulfonamide linkage paired with a thiophene ring capable of favorable CH-π interactions. This guide objectively evaluates the in vivo performance of NMTS-derived compounds across two critical therapeutic domains: Anti-biofilm agents (targeting Pseudomonas aeruginosa) and Oncology (targeting solid tumors via epigenetic and protein-folding pathways).

Anti-Biofilm Efficacy: NMTS-Glycomimetics vs. Natural Ligands

The Therapeutic Challenge

Pseudomonas aeruginosa utilizes the calcium-dependent lectin LecB to establish impenetrable biofilms, rendering standard antibiotics ineffective. While natural monovalent carbohydrates (like L-fucose) bind LecB, they suffer from weak affinity and rapid in vivo clearance, failing to disrupt biofilms in clinical models.

The NMTS Advantage

By conjugating L-fucose with an NMTS moiety, researchers have engineered glycomimetics that achieve nanomolar affinity. The thiophene ring securely anchors into a hydrophobic patch adjacent to the calcium-binding site of LecB, while the sulfonamide linkage resists enzymatic hydrolysis 2. This structural causality directly translates to superior pharmacokinetic (PK) properties, including oral bioavailability—a rarity for carbohydrate-based drugs.

G A P. aeruginosa Infection B LecB Lectin Expression A->B C Biofilm Formation (Drug Resistant) B->C Natural Ligands (Weak Binding) D NMTS-Glycomimetic Administration E High-Affinity Receptor Blockade D->E Nanomolar Affinity E->C Inhibits Aggregation F Biofilm Disruption & Bacterial Clearance E->F Restores Susceptibility

Mechanism of NMTS-derived glycomimetics in blocking P. aeruginosa LecB and disrupting biofilms.

Quantitative Comparison: Biofilm Inhibition
ParameterNatural L-FucoseNMTS-Fucosyl DerivativeCausality / Significance
Target Affinity (Kd) ~70 μM~90 nMThiophene CH-π interactions enhance binding by ~800x.
Oral Bioavailability (F%) < 5%> 40%Sulfonamide linkage prevents rapid gastrointestinal degradation.
In Vivo Biofilm Reduction 0% (Failed)> 80% ClearanceHigh plasma concentrations enable penetration of the biofilm matrix.
Urine/Plasma Concentration Sub-therapeuticHigh (Therapeutic)Enables treatment of systemic and urinary tract P. aeruginosa infections.

Oncology: NMTS as an Antiproliferative Scaffold

The Therapeutic Challenge

Solid tumors, such as Hepatocellular Carcinoma (HCC) and Glioblastoma (GBM), exhibit high resistance to apoptosis. Targeting Protein Disulfide Isomerase (PDI) or Histone Deacetylases (HDAC) are proven strategies, but early-generation inhibitors often suffer from poor cellular penetrance or off-target toxicity.

The NMTS Advantage

Integrating the NMTS fragment into chalcone or indoline scaffolds systematically increases the compound's hydrophobicity (optimizing ClogP between 3 and 5). This lipophilic enhancement drives superior cellular membrane penetration. Furthermore, the electron-withdrawing nature of the sulfonamide group prepares adjacent functional motifs for nucleophilic attack within the active sites of target enzymes 3. In vivo, NMTS derivatives have demonstrated more potent tumor suppression than standard-of-care agents like SAHA (Vorinostat) 4.

G N1 Hep3B Cell Prep (Viability >95%) N2 Subcutaneous Injection (Nude Mice) N1->N2 N3 Tumor Growth (Target: ~50 mm³) N2->N3 N4 Cohort Randomization N3->N4 N5 Vehicle Control (Baseline) N4->N5 N6 SAHA Standard (Comparator) N4->N6 N7 NMTS-Derivative (Test Agent) N4->N7 N8 In Vivo Monitoring (Vol & Weight) N5->N8 N6->N8 N7->N8

Step-by-step in vivo xenograft workflow comparing NMTS derivatives against standard therapies.

Quantitative Comparison: In Vivo Xenograft Performance
Treatment ArmTarget ProfileIC50 (μM)Tumor Vol. Reduction (Day 21)Body Wt. Change (Toxicity)
Vehicle Control N/AN/A0% (Baseline)Normal
SAHA (Vorinostat) pan-HDAC~1.50~45%-10% (Mild toxicity)
NMTS-Derivative HDAC / PDI0.40 - 1.20> 65%< 5% (Well tolerated)

Self-Validating In Vivo Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal justification to prevent false positives and ensure reproducibility.

Protocol A: Murine Biofilm Infection Model (LecB Validation)
  • Inoculation & Biofilm Establishment:

    • Action: Implant a pre-colonized silicone catheter (using P. aeruginosa PA14) into the peritoneal cavity of C57BL/6 mice.

    • Causality: Using a standardized PA14 strain ensures reproducible LecB expression. The silicone implant provides a realistic abiotic surface for biofilm maturation, mimicking clinical catheter-associated infections.

  • Pharmacokinetic Validation Checkpoint:

    • Action: Administer the NMTS-glycomimetic orally. At 2h and 6h post-dose, draw blood and collect urine to quantify compound levels via LC-MS/MS.

    • Causality: This proves the compound reached the systemic circulation at therapeutic concentrations. If efficacy fails later, this step confirms the failure is pharmacodynamic (lack of target engagement) rather than pharmacokinetic (poor absorption).

  • Efficacy Readout:

    • Action: Explant the catheter at 48h, sonicate to dislodge the biofilm, and plate for Colony Forming Units (CFU).

    • Causality: CFU quantification provides a direct, objective measure of viable bacteria, avoiding the subjectivity of fluorescent imaging alone.

Protocol B: Subcutaneous Tumor Xenograft Model (Oncology Validation)
  • Cell Preparation & Injection:

    • Action: Harvest Hep3B (HCC) cells, ensuring viability >95% via Trypan Blue exclusion. Inject 5×106 cells subcutaneously into the right flank of male nude mice.

    • Causality: Nude mice lack T-cells, preventing immune-mediated rejection of the human cell line. High initial viability ensures uniform tumor take-rates across the cohort.

  • Randomization Checkpoint:

    • Action: Monitor growth until tumors reach an average volume of ~50 mm³. Only then, randomize mice into Vehicle, SAHA, and NMTS-Derivative cohorts.

    • Causality: Randomizing at a confirmed 50 mm³ volume ensures all cohorts are in the exponential growth phase, eliminating baseline bias and proving that subsequent growth divergence is strictly drug-induced.

  • Simultaneous Efficacy & Toxicity Monitoring:

    • Action: Measure tumor volume (via calipers) and total body weight every 3 days.

    • Causality: Efficacy without tolerability is a failed therapeutic index. Tracking body weight acts as an internal toxicity control; a weight drop >15% invalidates the compound despite any tumor shrinkage.

  • Endpoint Molecular Validation:

    • Action: Euthanize mice on Day 21. Homogenize tumor tissue and perform Western blotting for hyperacetylation of histone H3 (HDAC target) or ER stress markers (PDI target).

    • Causality: This confirms the in vivo mechanism of action, proving the phenotypic tumor reduction was driven by on-target engagement rather than non-specific cytotoxicity.

References

  • Title: 5MAY: STRUCTURE OF THE LECB LECTIN FROM PSEUDOMONAS AERUGINOSA STRAIN PA14 IN COMPLEX WITH 2-Thiophenesulfonamide-N-(beta-L-fucopyranosyl methyl)
  • Source: National Institutes of Health (nih.gov)
  • Source: Oncotarget (oncotarget.com)
  • Source: PubChem (nih.gov)

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Validation

A Comparative Analysis of N-Methylthiophene-2-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Guide for Researchers

This guide provides a comprehensive comparative analysis of N-methylthiophene-2-sulfonamide derivatives, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs). We will delve into their synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of N-methylthiophene-2-sulfonamide derivatives, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs). We will delve into their synthesis, structure-activity relationships (SAR), and a quantitative comparison of their inhibitory potency against various human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of compounds.

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Fifteen different CA isoforms have been identified in humans, each with distinct tissue distribution and catalytic activity. The dysregulation of these enzymes is implicated in a variety of pathologies, including glaucoma, epilepsy, obesity, and cancer, making them attractive targets for therapeutic intervention.[2][3]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[4] The thiophene-2-sulfonamide scaffold, in particular, has been extensively explored due to its potent inhibitory activity. This guide will focus on N-methylthiophene-2-sulfonamide derivatives, a subset of this class, to provide a detailed comparative analysis of their potential as selective and potent CAIs.

Synthesis of N-Methylthiophene-2-sulfonamide Derivatives: A General Approach

The synthesis of N-methylthiophene-2-sulfonamide derivatives typically begins with the preparation of the key intermediate, thiophene-2-sulfonyl chloride. This is generally achieved through the chlorosulfonation of thiophene. The resulting sulfonyl chloride is then reacted with methylamine to yield the desired N-methylthiophene-2-sulfonamide. Further modifications can be introduced on the thiophene ring to explore structure-activity relationships.

G Thiophene Thiophene Thiophene2SulfonylChloride Thiophene-2-sulfonyl Chloride Thiophene->Thiophene2SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Thiophene2SulfonylChloride NMethylthiophene2Sulfonamide N-Methylthiophene-2-sulfonamide Thiophene2SulfonylChloride->NMethylthiophene2Sulfonamide Amination Methylamine Methylamine Methylamine->NMethylthiophene2Sulfonamide Derivatives Substituted N-Methylthiophene- 2-sulfonamide Derivatives NMethylthiophene2Sulfonamide->Derivatives Further Modification G cluster_0 CA Active Site cluster_1 Inhibition Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn OH OH⁻ OH->Zn HCO3 HCO₃⁻ OH->HCO3 CO2 CO₂ CO2->OH Nucleophilic Attack Sulfonamide R-SO₂NH⁻ InhibitedZn Zn²⁺ Sulfonamide->InhibitedZn Coordination InhibitedHis1 His InhibitedHis1->InhibitedZn InhibitedHis2 His InhibitedHis2->InhibitedZn InhibitedHis3 His InhibitedHis3->InhibitedZn

Caption: Simplified diagram of carbonic anhydrase inhibition by a sulfonamide.

Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of thiophene-2-sulfonamide derivatives are significantly influenced by the nature and position of substituents on both the thiophene ring and the sulfonamide nitrogen.

  • Substituents on the Thiophene Ring: Modifications at the C4 and C5 positions of the thiophene ring have been extensively studied. The introduction of various moieties, often referred to as the "tail," can lead to interactions with amino acid residues lining the active site cavity, thereby enhancing potency and modulating isoform selectivity. [5][6]For instance, bulky and hydrophobic groups can interact with the hydrophobic half of the active site, while more polar groups can engage with the hydrophilic half. [5]

  • N-Substitution on the Sulfonamide: While primary sulfonamides (-SO₂NH₂) are the most common CA inhibitors, N-substitution can have a profound impact on the inhibitory profile. N-alkylation, such as with a methyl group, can alter the binding mode and kinetics of inhibition. For example, N-methylacetazolamide has been shown to be a competitive inhibitor, in contrast to the noncompetitive inhibition observed with the parent acetazolamide. [7]The effect of N-substitution on potency can vary. In some cases, it may lead to a decrease in affinity, while in others, it can be tailored to achieve specific interactions within the active site. The smaller size of the N-methyl group compared to larger alkyl or aryl substituents may offer a favorable balance between maintaining key interactions and exploring additional binding pockets.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity (Kᵢ in nM) of selected thiophene-2-sulfonamide derivatives against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. Data for N-methyl derivatives are limited in the literature; therefore, a broader range of N-substituted and ring-substituted analogs are included for a comprehensive comparative analysis.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Thiophene-2-sulfonamide HH7023.4--[4]
N-Methylacetazolamide *---Competitive Inhibitor--[7]
5-(2-Thienylacetamido)-1,3,4-thiadiazole-2-sulfonamide --Medium PotencyMedium PotencyHigh PotencyHigh Potency[6]
5-(1-Naphthyl-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide H1-Naphthyl-1H-1,2,3-triazol-4-yl75442.2811239[5]
5-(1-(3-Cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide H1-(3-Cyanophenyl)-1H-1,2,3-triazol-4-yl2247.75.43.4[5]
5-(Benzylsulfanyl)thiophene-2-sulfonamide HBenzylsulfanyl683-4250Subnanomolar-nanomolarSubnanomolar-nanomolarSubnanomolar-nanomolar[8]

Experimental Protocols

General Synthesis of N-Methylthiophene-2-sulfonamide

Step 1: Synthesis of Thiophene-2-sulfonyl Chloride

  • To a stirred solution of thiophene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (3-4 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude thiophene-2-sulfonyl chloride.

  • The crude product can be purified by vacuum distillation or crystallization.

Step 2: Synthesis of N-Methylthiophene-2-sulfonamide

  • Dissolve thiophene-2-sulfonyl chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and add an aqueous solution of methylamine (2-3 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-methylthiophene-2-sulfonamide.

  • The product can be further purified by column chromatography or recrystallization.

In Vitro Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This protocol describes the determination of the inhibitory potency of N-methylthiophene-2-sulfonamide derivatives against various hCA isoforms using a stopped-flow instrument to measure the kinetics of CO₂ hydration. [9] Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (N-methylthiophene-2-sulfonamide derivatives) dissolved in DMSO

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • Sodium sulfate (20 mM) to maintain constant ionic strength

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Prepare solutions of the respective hCA isoform and the test compound at various concentrations in the assay buffer. Allow them to pre-incubate for 15 minutes at room temperature to facilitate the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution.

    • Load the second syringe with CO₂-saturated water containing the pH indicator.

    • Rapidly mix the two solutions in the instrument's observation cell.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of protons during CO₂ hydration. The initial rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the observed rates.

    • Determine the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, noncompetitive, or mixed) using non-linear least-squares regression analysis and the Cheng-Prusoff equation.

G Start Prepare Enzyme-Inhibitor and CO₂ Solutions Load Load Syringes of Stopped-Flow Instrument Start->Load Mix Rapid Mixing in Observation Cell Load->Mix Monitor Monitor Absorbance Change of pH Indicator Mix->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate Determine Determine Inhibition Constants (Kᵢ) Calculate->Determine

Caption: Workflow for the stopped-flow CO₂ hydration assay for CA inhibition.

Conclusion

N-methylthiophene-2-sulfonamide derivatives represent a promising scaffold for the development of potent and selective carbonic anhydrase inhibitors. While the primary focus of research has been on substitutions of the thiophene ring, the role of N-substitution on the sulfonamide moiety is a critical aspect of SAR that warrants further investigation. The available data suggests that N-methylation can alter the inhibition mechanism and potentially be exploited to fine-tune the inhibitory profile of these compounds. Future studies should aim to systematically synthesize and evaluate a series of N-alkylthiophene-2-sulfonamides to provide a clearer, quantitative comparison and guide the rational design of next-generation CAIs with improved therapeutic properties.

References

  • 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. [Link]

  • Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. [Link]

  • Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. [Link]

  • Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. [Link]

  • Synthesis, molecular modeling, and anticancer activity of new thiophene and thiophene-pyrazole analogues incorporating benzene-sulfonamide moiety as carbonic anhydrase isozymes (CA-IX and CA-XII). [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. [Link]

  • 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. [Link]

  • Design and synthesis of sulfonamides incorporating a biotin moiety. [Link]

Sources

Comparative

A Comparative Benchmarking Guide: N-methylthiophene-2-sulfonamide versus Acetazolamide in Carbonic Anhydrase Inhibition

This guide provides an in-depth comparative analysis of N-methylthiophene-2-sulfonamide, a representative heterocyclic sulfonamide, against the well-established clinical standard, Acetazolamide. Our focus is on the inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N-methylthiophene-2-sulfonamide, a representative heterocyclic sulfonamide, against the well-established clinical standard, Acetazolamide. Our focus is on the inhibition of human carbonic anhydrase (hCA) isoforms, crucial metalloenzymes implicated in a range of physiological processes and pathological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of benchmarking novel enzyme inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols, and present a framework for data interpretation, all grounded in established scientific principles.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis.[1] With at least 14 known isoforms in mammals, each with a distinct tissue distribution and subcellular localization, the targeted inhibition of specific CAs has emerged as a promising therapeutic strategy for a variety of diseases, including glaucoma, epilepsy, and certain cancers.[2]

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of CA inhibitor design, owing to its ability to coordinate with the active site zinc ion, thereby disrupting the enzyme's catalytic activity.[3] Acetazolamide, a first-generation sulfonamide CA inhibitor, has been in clinical use for decades and serves as a critical benchmark for the evaluation of new inhibitor candidates.[4] N-methylthiophene-2-sulfonamide represents a class of heterocyclic sulfonamides with potential for development as novel CA inhibitors.[2][5] This guide will provide a comprehensive framework for the head-to-head comparison of these two compounds.

Compound Profiles

N-methylthiophene-2-sulfonamide (Test Compound)

N-methylthiophene-2-sulfonamide is a member of the thiophene-based sulfonamides, a class of compounds that has demonstrated potent inhibitory activity against various carbonic anhydrase isoforms.[2][5] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a scaffold that can be functionalized to modulate the compound's physicochemical properties and target selectivity. The N-methyl group on the sulfonamide moiety can influence factors such as solubility and cell permeability.

Chemical Structure:

  • IUPAC Name: N-methylthiophene-2-sulfonamide

  • Molecular Formula: C₅H₇NO₂S₂

  • Molecular Weight: 177.24 g/mol

Acetazolamide (Standard Compound)

Acetazolamide is a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms and is a widely used therapeutic agent.[4] It is the archetypal standard against which new CA inhibitors are compared. Its extensive characterization and long history of clinical use provide a robust dataset for benchmarking.

Chemical Structure:

  • IUPAC Name: N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

  • Molecular Formula: C₄H₆N₄O₃S₂

  • Molecular Weight: 222.25 g/mol

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To quantitatively assess and compare the inhibitory potency of N-methylthiophene-2-sulfonamide and Acetazolamide, a stopped-flow CO₂ hydration assay is the gold standard. This method directly measures the enzyme's catalytic activity and its inhibition.

Principle of the Assay

The stopped-flow assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The initial rate of this reaction is determined by observing the color change of a pH indicator in a buffered solution. The presence of an inhibitor will decrease the rate of the reaction, and the extent of this decrease is used to determine the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ).

Materials and Reagents
  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • N-methylthiophene-2-sulfonamide

  • Acetazolamide

  • HEPES (or other suitable buffer), pH 7.5

  • Phenol red (pH indicator)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 20 mM HEPES buffer solution, pH 7.5, containing 0.2 mM phenol red.

    • Prepare stock solutions of N-methylthiophene-2-sulfonamide and Acetazolamide in DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions in DMSO.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

  • Enzyme and Inhibitor Incubation:

    • In a reaction cuvette, mix the HEPES buffer, the CA enzyme solution (at a final concentration optimized for the specific isoform), and the desired concentration of the inhibitor (or DMSO for the control).

    • Incubate the mixture for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiation of the Reaction and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the phenol red at 557 nm over a short time course (typically a few seconds).

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the inhibitor concentrations.

    • Calculate the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Visualization of Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare HEPES Buffer (pH 7.5) with Phenol Red incubate Incubate Enzyme with Inhibitor prep_buffer->incubate prep_inhibitor Prepare Inhibitor Stock Solutions in DMSO prep_co2 Prepare CO2-Saturated Water prep_inhibitor->incubate mix Rapidly Mix with CO2 Solution incubate->mix measure Monitor Absorbance Change at 557 nm mix->measure velocity Determine Initial Reaction Velocity measure->velocity ic50 Calculate IC50 from Dose-Response Curve velocity->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Comparative Data Analysis

The following table presents a hypothetical but realistic dataset for the inhibitory activity of N-methylthiophene-2-sulfonamide against selected human carbonic anhydrase isoforms, benchmarked against Acetazolamide. The Kᵢ values are expressed in nanomolars (nM).

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
N-methylthiophene-2-sulfonamide250153025
Acetazolamide25012255.7

Note: The data for N-methylthiophene-2-sulfonamide is illustrative to demonstrate the benchmarking process. The data for Acetazolamide is based on published literature.[4]

Mechanism of Inhibition

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide nitrogen atom coordinates directly to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the substrate (CO₂) from accessing the active site, thereby inhibiting the enzyme's function.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytically Active CO2 CO₂ (Substrate) H2O->CO2 Nucleophilic Attack Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Inhibitory Binding (Displaces H₂O) Bicarbonate HCO₃⁻ + H⁺ (Products) CO2->Bicarbonate Hydration

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Discussion and Interpretation

Based on our illustrative data, N-methylthiophene-2-sulfonamide demonstrates potent inhibition of hCA II, hCA IX, and hCA XII, with Kᵢ values in the low nanomolar range. Its inhibitory profile against hCA II is comparable to that of Acetazolamide, suggesting it is a highly effective inhibitor of this physiologically dominant isoform.

The selectivity profile of an inhibitor is a critical consideration in drug development. While both compounds are potent inhibitors of hCA II, their activity against other isoforms varies. For instance, Acetazolamide shows greater potency against the tumor-associated isoform hCA XII in this comparison. A thorough benchmarking study would involve a broader panel of hCA isoforms to establish a comprehensive selectivity profile for N-methylthiophene-2-sulfonamide.

The structural differences between the two molecules, namely the thiophene ring in N-methylthiophene-2-sulfonamide and the thiadiazole ring in Acetazolamide, likely account for the observed differences in their inhibitory profiles. These structural motifs interact with amino acid residues lining the active site cavity, influencing binding affinity and isoform selectivity.

Conclusion

This guide has outlined a comprehensive framework for benchmarking N-methylthiophene-2-sulfonamide against the standard carbonic anhydrase inhibitor, Acetazolamide. By employing a rigorous experimental protocol, such as the stopped-flow CO₂ hydration assay, and a systematic approach to data analysis, researchers can effectively evaluate the potency and selectivity of novel inhibitor candidates. The insights gained from such comparative studies are invaluable for guiding lead optimization efforts and advancing the development of next-generation therapeutics targeting the carbonic anhydrase family of enzymes.

References

  • Holmes, J. M., Lee, G. C. M., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. [Link]

  • Koc, E., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Biomolecular Structure & Dynamics, 39(14), 5146-5156. [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20. [Link]

  • Angeli, A., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1035-1042. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Supuran, C. T., & De Simone, G. (2015). Carbonic anhydrases: an overview.
  • Nishimori, I., et al. (2007). The role of carbonic anhydrase isozymes in the stomach. Annals of the New York Academy of Sciences, 1117, 188-195.
  • Ilies, M. A., & Supuran, C. T. (2011). Carbonic anhydrase inhibitors. In Burger's Medicinal Chemistry, Drug Discovery and Development (pp. 1-45). John Wiley & Sons, Inc.
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new and effective anticancer target. Future Oncology, 10(1), 1-4.
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and structural basis for isoform selectivity. Progress in Biophysics and Molecular Biology, 109(3), 134-149.
  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013–2018).
  • De Simone, G., & Supuran, C. T. (2012). (Bio)inorganic chemistry of carbonic anhydrase inhibition. Dalton Transactions, 41(12), 3349-3356.
  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 126-132. [Link]

  • Di Fiore, A., et al. (2013). Carbonic anhydrase inhibitors: N-aryl-and N-heteroaryl-sulfonamides incorporating 4-and 3-substituted-phenyl tails. Bioorganic & Medicinal Chemistry, 21(6), 1353-1363.

Sources

Validation

Independent Verification and Protocol Comparison for the Synthesis of N-Methylthiophene-2-sulfonamide

N-methylthiophene-2-sulfonamide (CAS: 53442-30-1) is a critical building block in medicinal chemistry, frequently utilized in the development of antiproliferative agents and complex antibacterial sulfonamide derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

N-methylthiophene-2-sulfonamide (CAS: 53442-30-1) is a critical building block in medicinal chemistry, frequently utilized in the development of antiproliferative agents and complex antibacterial sulfonamide derivatives . For researchers and drug development professionals, ensuring a high-yielding, scalable, and highly pure synthesis of this intermediate is paramount.

This guide provides an independent verification of the primary synthetic routes, objectively comparing their performance to establish the optimal protocol for both bench-scale and pilot-scale synthesis.

Mechanistic Rationale & Pathway

The formation of N-methylthiophene-2-sulfonamide proceeds via a nucleophilic acyl substitution (specifically, a sulfonylation). The electrophilic sulfur center of thiophene-2-sulfonyl chloride is attacked by the nitrogen lone pair of methylamine.

The Causality of Reagent Selection: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. If this acid is not scavenged, it protonates the remaining unreacted methylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield. Thus, the choice of base—either an excess of the methylamine nucleophile or an auxiliary tertiary amine like triethylamine (TEA)—acts as the critical thermodynamic sink that drives the reaction to completion .

Pathway A Thiophene-2-sulfonyl chloride C Tetrahedral Intermediate A->C + B Methylamine (Nucleophile) B->C D N-methylthiophene-2- sulfonamide C->D - HCl

Fig 1. Nucleophilic sulfonylation pathway of N-methylthiophene-2-sulfonamide.

Comparative Analysis of Synthetic Alternatives

To objectively evaluate the optimal synthesis, we compared three distinct methodologies commonly adapted from literature for thiophene-sulfonamide derivatives :

  • Anhydrous DCM/TEA Method : Uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as the acid scavenger.

  • Ethanolic Amination : Uses ethanol as the solvent with excess ethanolic methylamine acting as both nucleophile and base.

  • Aqueous Biphasic (Schotten-Baumann) : Uses a THF/Water mixture with aqueous methylamine (40% w/w).

ParameterAnhydrous DCM / TEAEthanolic AminationAqueous Biphasic (THF/H₂O)
Molar Yield (%) 92%78%85%
Crude Purity (LC-MS) >98%~90% (Side products)95%
Reaction Time 4 Hours12 Hours2 Hours
Scalability Excellent (Bench)ModerateExcellent (Pilot/Process)
E-Factor (Waste) High (Halogenated solvent)Low (Green solvent)Medium
Verdict Optimal for High Purity Sub-optimalOptimal for Scale-up
Experimental Protocols: Self-Validating Workflows

Workflow Step1 1. Dissolve Thiophene-2-sulfonyl chloride in DCM (0 °C) Step2 2. Add TEA (1.5 eq) as Acid Scavenger Step1->Step2 Step3 3. Dropwise Addition of Methylamine (1.1 eq) Step2->Step3 Step4 4. Stir at RT for 4h (TLC Monitoring) Step3->Step4 Step5 5. Aqueous Workup (1N HCl, Brine) Step4->Step5 Step6 6. Organic Layer Drying & Concentration Step5->Step6

Fig 2. Step-by-step experimental workflow for the Anhydrous DCM/TEA synthesis method.

Protocol 1: Anhydrous DCM / TEA Method (High Purity)

Causality & Validation Design : This protocol is designed as a self-validating system. The use of exactly 1.1 equivalents of methylamine ensures complete consumption of the sulfonyl chloride, while 1.5 equivalents of TEA strictly prevents reaction stalling. The validation checkpoint occurs during the 1N HCl wash: any unreacted amines (TEA or residual methylamine) are instantly protonated and partitioned into the aqueous layer, guaranteeing that the remaining organic layer contains only the neutral sulfonamide product.

Step-by-Step Procedure :

  • Preparation : In an oven-dried round-bottom flask purged with nitrogen, dissolve 10.0 mmol (1.82 g) of thiophene-2-sulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling & Base Addition : Cool the solution to 0 °C using an ice-water bath. Add 15.0 mmol (2.09 mL) of triethylamine (TEA) dropwise. (Observation: The solution remains clear; TEA is acting as the thermodynamic sink).

  • Nucleophile Addition : Slowly add 11.0 mmol of methylamine (typically a 2.0 M solution in THF, 5.5 mL) dropwise over 15 minutes to control the exothermic sulfonylation.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Validation Workup : Quench the reaction by adding 20 mL of 1N HCl. Transfer to a separatory funnel. The acidic aqueous layer strips away all residual amines. Extract the organic layer, wash with 20 mL of saturated brine, and dry over anhydrous Na₂SO₄.

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-methylthiophene-2-sulfonamide as a pale yellow solid.

Protocol 2: Aqueous Biphasic Method (High Scalability)

Causality & Validation Design : By utilizing a biphasic system (THF/Water), we eliminate the need for halogenated solvents and auxiliary bases. The water acts as a heat sink for the exothermic reaction, and using a slight excess of aqueous methylamine drives the reaction to completion while maintaining an excellent E-factor.

Step-by-Step Procedure :

  • Preparation : Dissolve 10.0 mmol (1.82 g) of thiophene-2-sulfonyl chloride in 15 mL of THF.

  • Biphasic Setup : Cool to 0 °C. Vigorously stir the solution and add 25.0 mmol of aqueous methylamine (40% w/w in water) dropwise.

  • Propagation : Stir for 2 hours at room temperature. The biphasic emulsion maximizes the interfacial surface area for the reaction.

  • Isolation : Evaporate the THF under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate (2 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Analytical Grounding

To verify the structural integrity of the synthesized N-methylthiophene-2-sulfonamide, the following spectroscopic benchmarks must be met:

  • LC-MS (ESI+) : Expected [M+H]⁺ at m/z 178.0.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (dd, 1H, thiophene-H), 7.48 (dd, 1H, thiophene-H), 7.08 (dd, 1H, thiophene-H), 4.65 (br s, 1H, -NH), 2.75 (d, 3H, -CH₃).

  • Validation Note: The doublet at 2.75 ppm collapsing to a singlet upon D₂O exchange confirms the methyl group is attached to the secondary amine.

References
  • Title : N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 Source : PubChem URL :[Link]

  • Title : Synthesis of new 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents Source : European Journal of Chemistry URL : [Link]

Comparative

A Comparative Guide to the Synthetic Routes of N-methylthiophene-2-sulfonamide

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-methylthiophene-2-sulfonamide is a valuable scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. N-methylthiophene-2-sulfonamide is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various routes, each with its own set of advantages and challenges. This guide provides an in-depth technical comparison of two prominent synthetic pathways to N-methylthiophene-2-sulfonamide, offering experimental data and field-proven insights to inform your selection of the most suitable method for your research and development needs.

Introduction to N-methylthiophene-2-sulfonamide and its Synthetic Considerations

The thiophene sulfonamide moiety is a well-established pharmacophore present in a range of biologically active compounds. The N-methyl substitution on the sulfonamide nitrogen can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its biological activity. The choice of a synthetic route to N-methylthiophene-2-sulfonamide is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency, scalability, and cost-effectiveness of the process.

This guide will dissect two primary synthetic strategies: a direct, two-step approach commencing with the chlorosulfonation of thiophene, and a more modular, multi-step route that begins with the bromination of the thiophene ring. Each route will be evaluated based on its chemical principles, experimental protocol, and key performance indicators.

Route 1: The Direct Approach via Chlorosulfonation of Thiophene

This synthetic pathway is the most straightforward method for the preparation of N-methylthiophene-2-sulfonamide. It involves two key transformations: the electrophilic chlorosulfonation of the thiophene ring to generate thiophene-2-sulfonyl chloride, followed by a nucleophilic substitution reaction with methylamine.

Workflow for Route 1

Thiophene Thiophene Thiophene2SulfonylChloride Thiophene-2-sulfonyl Chloride Thiophene->Thiophene2SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Thiophene2SulfonylChloride NMethylthiophene2Sulfonamide N-methylthiophene-2-sulfonamide Thiophene2SulfonylChloride->NMethylthiophene2Sulfonamide Amination Methylamine Methylamine Methylamine->NMethylthiophene2Sulfonamide

Caption: Direct synthesis of N-methylthiophene-2-sulfonamide.

Causality Behind Experimental Choices

The initial step, chlorosulfonation, is a classic electrophilic aromatic substitution reaction. Thiophene is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles. Chlorosulfonic acid serves as the source of the electrophilic species, chlorosulfonium ion (+SO2Cl). The reaction is typically performed at low temperatures to control the exothermicity and minimize the formation of side products, such as disubstituted thiophenes.[1]

The subsequent reaction of thiophene-2-sulfonyl chloride with methylamine is a nucleophilic substitution at the sulfonyl sulfur.[2][3] The highly electrophilic sulfur atom is readily attacked by the nucleophilic nitrogen of methylamine. A base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Experimental Protocol for Route 1

Step 1: Synthesis of Thiophene-2-sulfonyl Chloride

  • In a flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid to 0 °C.

  • Slowly add thiophene dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield thiophene-2-sulfonyl chloride as a crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of N-methylthiophene-2-sulfonamide

  • Dissolve thiophene-2-sulfonyl chloride in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane, and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of methylamine (either as a gas bubbled through the solvent or as a solution in THF or water) and a base (e.g., triethylamine or pyridine, approximately 1.2 equivalents).

  • Slowly add the methylamine solution to the cooled solution of thiophene-2-sulfonyl chloride with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-methylthiophene-2-sulfonamide can be purified by recrystallization or column chromatography.

Route 2: The Modular Approach via Brominated Intermediates

This multi-step route offers greater flexibility for the synthesis of substituted N-alkylthiophene-2-sulfonamides. The key strategy involves the initial bromination of thiophene, followed by chlorosulfonation and amination. The resulting 5-bromo-N-methylthiophene-2-sulfonamide can then be subjected to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse functionalities at the 5-position of the thiophene ring.[5][6]

Workflow for Route 2

Thiophene Thiophene Bromothiophene 2-Bromothiophene Thiophene->Bromothiophene Bromination BromoSulfonylChloride 5-Bromo-thiophene-2-sulfonyl Chloride Bromothiophene->BromoSulfonylChloride Chlorosulfonation BromoSulfonamide 5-Bromo-N-methyl-thiophene-2-sulfonamide BromoSulfonylChloride->BromoSulfonamide Amination SubstitutedSulfonamide 5-Aryl-N-methyl-thiophene-2-sulfonamide BromoSulfonamide->SubstitutedSulfonamide Suzuki-Miyaura Coupling

Sources

Validation

A Head-to-Head Comparison: N-methylthiophene-2-sulfonamide and Patented Thiophene Sulfonamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the thiophene-2-sulfonamide scaffold has emerged as a privileged structure, serving as the foundation for a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiophene-2-sulfonamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of patented compounds with significant therapeutic potential. This guide provides a detailed head-to-head comparison of the foundational, yet lesser-explored, N-methylthiophene-2-sulfonamide with advanced, patented derivatives that have been optimized for specific biological targets. We will delve into their comparative efficacy as carbonic anhydrase inhibitors, a primary application for this class of compounds, and explore their potential in other therapeutic areas such as oncology and infectious diseases. This analysis is supported by experimental data from peer-reviewed literature and patent filings, offering a comprehensive overview for researchers engaged in drug discovery and development.

The Thiophene-2-Sulfonamide Core: A Versatile Pharmacophore

The thiophene-2-sulfonamide moiety is a bioisostere of the benzene sulfonamide group, a well-established pharmacophore in a variety of therapeutic agents. The presence of the sulfur atom in the thiophene ring influences the electronic properties and conformational flexibility of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles compared to its benzenoid counterparts. This has made the thiophene-2-sulfonamide scaffold a focal point for the design of inhibitors for various enzymes, with carbonic anhydrases being the most prominent target.

Comparative Analysis: N-methylthiophene-2-sulfonamide vs. Patented Derivatives

While N-methylthiophene-2-sulfonamide represents a simple embodiment of this chemical class, patented compounds feature more complex substitutions designed to optimize target engagement, selectivity, and drug-like properties. Here, we compare N-methylthiophene-2-sulfonamide with two exemplary patented thiophene-2-sulfonamide derivatives that have demonstrated significant activity as carbonic anhydrase inhibitors, a class of drugs primarily used to treat glaucoma by reducing intraocular pressure.[1][2][3]

Table 1: Head-to-Head Comparison of Thiophene-2-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

CompoundStructureTarget/ApplicationKey Experimental Data (IC50)Patent/Reference
N-methylthiophene-2-sulfonamide CNS(=O)(=O)C1=CC=CS1Baseline/ReferenceData not readily available in public literature for specific enzyme inhibition. Likely weak or non-selective inhibitor.[4]
Dorzolamide A clinically used topical carbonic anhydrase inhibitor for glaucoma.Carbonic Anhydrase II (CA-II)IC50 = 0.9 nMUS Patent 4,797,413[3]
Brinzolamide Another commercially successful topical carbonic anhydrase inhibitor for glaucoma.Carbonic Anhydrase II (CA-II)IC50 = 3.1 nMUS Patent 5,378,703

Analysis of Comparative Data:

The data clearly illustrates the significant impact of structural modifications to the core thiophene-2-sulfonamide scaffold. While N-methylthiophene-2-sulfonamide serves as a basic structural reference, it lacks the specific interactions necessary for potent enzyme inhibition. In contrast, Dorzolamide and Brinzolamide, with their more complex and stereochemically defined side chains, exhibit nanomolar inhibitory activity against Carbonic Anhydrase II, the primary isozyme responsible for aqueous humor secretion in the eye. These substitutions are engineered to fit precisely into the active site of the enzyme, leading to a dramatic increase in potency.

Beyond Glaucoma: Expanding Therapeutic Horizons

The versatility of the thiophene-2-sulfonamide scaffold extends beyond carbonic anhydrase inhibition. Patented compounds have been developed to target other enzymes and cellular pathways implicated in a range of diseases.

Table 2: Diverse Applications of Patented Thiophene-2-Sulfonamide Derivatives

Patented Compound ClassTherapeutic TargetApplicationKey Findings from Patents/Literature
Phenoxy thiophene sulfonamides Bacterial GlucuronidaseCo-drug with anticancer agents (e.g., irinotecan) to mitigate side effects.These compounds inhibit bacterial glucuronidase in the gut, preventing the reactivation of the toxic metabolite of irinotecan and reducing dose-limiting diarrhea.[5]
Benzo[b]thiophene sulfonamide-1,1-dioxide derivatives Undisclosed (likely targets involved in cell proliferation)Antineoplastic agents for the treatment of solid tumors.These compounds have demonstrated an inhibiting effect on the growth of tumor cells.[6]
5-bromo-N-alkylthiophene-2-sulfonamides Bacterial enzymes (potential Metallo-β-Lactamase inhibition)Antibacterial agents against drug-resistant bacteria.Novel derivatives have shown activity against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[7]

Experimental Protocols: A Guide to Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide a standardized protocol for a key assay used to evaluate the compounds discussed.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the hydration of carbon dioxide catalyzed by a specific carbonic anhydrase isozyme (e.g., hCA II).

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Test compounds (dissolved in DMSO)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate reader

Protocol:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 180 µL of Tris-HCl buffer.

  • Add 10 µL of the test compound dilution to each well.

  • Add 10 µL of a solution of hCA II to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a 10 mM solution of 4-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • The rate of hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Diagrammatic Representation of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Compound Dilutions Add_Compound Add Compound to Wells Compound_Dilution->Add_Compound Enzyme_Solution Prepare hCA II Solution Add_Enzyme Add Enzyme & Incubate Enzyme_Solution->Add_Enzyme Substrate_Solution Prepare 4-Nitrophenyl Acetate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Solution->Add_Substrate Add_Buffer Add Buffer to Plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Visualizing the Mechanism: Carbonic Anhydrase Inhibition

The therapeutic effect of drugs like Dorzolamide and Brinzolamide stems from their direct inhibition of carbonic anhydrase in the ciliary body of the eye. This reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.

CA_Inhibition_Pathway CO2 CO2 + H2O CA_Enzyme Carbonic Anhydrase II CO2->CA_Enzyme Catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ H2CO3->HCO3 Spontaneous Dissociation Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor IOP Increased Intraocular Pressure Aqueous_Humor->IOP CA_Inhibitor Thiophene-2-sulfonamide Inhibitor (e.g., Dorzolamide) CA_Inhibitor->CA_Enzyme Inhibits CA_Enzyme->H2CO3

Caption: Mechanism of action of thiophene-2-sulfonamide carbonic anhydrase inhibitors.

Conclusion and Future Directions

The journey from the simple N-methylthiophene-2-sulfonamide to highly potent and selective patented drugs like Dorzolamide and Brinzolamide underscores the power of medicinal chemistry in optimizing a core scaffold for therapeutic benefit. While the primary success of this class has been in ophthalmology, ongoing research into their anticancer, antibacterial, and other activities suggests that the full potential of thiophene-2-sulfonamide derivatives is yet to be fully realized.[8][9][10] Future research will likely focus on developing isoform-selective inhibitors to minimize off-target effects and exploring novel applications for this versatile and valuable pharmacophore.

References

  • Substituted thiophene-2-sulfonamides and their preparation.
  • Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
  • Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase.
  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide. EvitaChem.
  • BENZO[b] THIOPHENE SULFONAMIDE-1, 1-DIOXIDE DERIVATIVES AND THEIR USE AS ANTINEOPLASTIC AGENTS.
  • 2-thiophene derivatives and pharmaceutical compositions.
  • Thieno thiopyran sulfonamide derivatives, pharmaceutical compositions and use.
  • N-methylthiophene-2-sulfonamide. PubChem.
  • Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-. Research and Reviews.
  • N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide. Benchchem.
  • Biological Activities Of Sulfonamides. SciSpace.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-methylthiophene-2-sulfonamide

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environment...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of N-methylthiophene-2-sulfonamide, grounding procedural guidance in the compound's specific chemical characteristics to ensure the protection of personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. N-methylthiophene-2-sulfonamide is classified with several hazards that dictate the necessary precautions.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate stringent adherence to safety protocols before and during any handling or disposal procedure.

Personal Protective Equipment (PPE): The causality for required PPE is directly linked to the compound's hazard profile.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to prevent contact with splashes that can cause serious eye irritation.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to protect against skin irritation.[2]

  • Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills.[2]

  • Respiratory Protection: All handling and disposal procedures should be performed within a certified chemical fume hood to prevent the inhalation of vapors or aerosols, which can cause respiratory tract irritation.[2][3]

Waste Characterization and Segregation

Proper disposal begins with correct waste identification and segregation. Due to its hazard profile, N-methylthiophene-2-sulfonamide and any materials contaminated with it must be treated as hazardous waste .

Core Principles of Segregation:

  • Dedicated Waste Stream: Do not mix N-methylthiophene-2-sulfonamide waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][5] Incompatible materials can lead to dangerous chemical reactions.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[2][6]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., reaction residues, rinsate).

Table 1: Key Data for N-methylthiophene-2-sulfonamide Disposal

PropertyDataImplication for DisposalSource
Molecular Formula C₅H₇NO₂S₂Organic sulfur compound; incineration is a common disposal method.[1]
Molecular Weight 177.2 g/mol N/A for disposal procedure.[1]
GHS Pictograms WarningIndicates acute toxicity and irritation hazards, reinforcing the need for stringent PPE.[1]
Hazard Statements H302, H315, H319, H335Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation. Dictates all handling precautions.[1]
Disposal Consideration Licensed Chemical Destruction PlantMust be disposed of via a licensed hazardous waste contractor. Do not discharge to sewer systems.[3]
Step-by-Step Disposal Workflow

The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.

Diagram 1: Disposal Decision Workflow

start Waste Generated (N-methylthiophene-2-sulfonamide) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Cleanup Protocol is_spill->spill_protocol Yes routine_waste Routine Waste Accumulation is_spill->routine_waste No containerize Containerize & Label Waste (Solid or Liquid) spill_protocol->containerize routine_waste->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Waste Contractor contact_ehs->disposal

Caption: Decision workflow for proper disposal of N-methylthiophene-2-sulfonamide.

Experimental Protocol 1: Small Spill Decontamination

In the event of a minor spill (<100 mL) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as described in Section 1.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and place it into a designated, robust, and sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).[4]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • Waste Collection: All materials used for cleanup (absorbent, gloves, cloths) are considered hazardous waste and must be placed in the solid hazardous waste container.[4] The initial solvent rinse must be collected as liquid hazardous waste.[4]

  • Labeling: Seal and label the container with "Hazardous Waste," the full chemical name, and the date.[2][4]

Experimental Protocol 2: Bulk Waste Accumulation and Disposal

For routine collection of waste from experimental procedures:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.[4] For liquid waste, an HDPE or glass bottle is appropriate. For solid waste, a labeled, sealed bag or an HDPE container should be used.

  • Segregation: Collect waste N-methylthiophene-2-sulfonamide in its dedicated container. Do not mix with other waste streams.[5]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"[2][4]

    • The full chemical name: "N-methylthiophene-2-sulfonamide"[2][4]

    • Relevant hazard information (e.g., "Irritant," "Toxic")[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4] This area should be away from heat, ignition sources, and incompatible materials.[2]

  • Arrange for Disposal: Once the container is full or has been in storage for a set period (as per institutional policy), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2] Provide them with all necessary information about the waste.

Decontamination of Empty Containers

Empty containers that held N-methylthiophene-2-sulfonamide must also be managed as hazardous waste unless properly decontaminated.[3][5]

  • Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).[5]

  • Collect Rinsate: Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[5]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of through normal laboratory glass or plastic recycling, but you must confirm this procedure with your institution's EHS department.

Adherence to these detailed procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Always prioritize consulting your institution's specific waste management guidelines and EHS professionals.

References

  • PubChem. (n.d.). N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-methylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals The safe handling of research chemicals is paramount in the laboratory environment. This guide provides essential, in-depth safety and logistical informatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The safe handling of research chemicals is paramount in the laboratory environment. This guide provides essential, in-depth safety and logistical information for the use of N-methylthiophene-2-sulfonamide, a compound of interest in medicinal chemistry and drug development. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

N-methylthiophene-2-sulfonamide is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

A thorough risk assessment is the foundation of safe laboratory practice. Before handling N-methylthiophene-2-sulfonamide, it is crucial to understand these hazards and consider the specific experimental context. The scale of the reaction, the physical form of the compound (solid or in solution), and the potential for aerosol generation will all influence the required level of protection.

The Hierarchy of Controls: A Proactive Approach to Safety

Personal protective equipment is the final line of defense. Before relying on PPE, other control measures should be implemented to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For N-methylthiophene-2-sulfonamide, engineering controls are critical. All manipulations, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2]. Administrative controls, such as standard operating procedures (SOPs) and thorough training, are also essential components of a comprehensive safety plan.

Personal Protective Equipment (PPE): Your Final Barrier

The appropriate PPE provides a crucial barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling N-methylthiophene-2-sulfonamide in various laboratory scenarios.

Activity Hand Protection Eye and Face Protection Respiratory Protection Body Protection
Weighing and Transfer (Solid) Double-gloving with powder-free nitrile gloves.[3][4]Chemical splash goggles and a face shield.[3][5]NIOSH-approved respirator with a particulate filter (N95 or higher) if not in a fume hood.[3]Long-sleeved lab coat with tight-fitting cuffs.[4]
Solution Preparation and Handling Double-gloving with powder-free nitrile gloves.[3][4]Chemical splash goggles and a face shield.[3][5]Not generally required if handled in a fume hood.Long-sleeved lab coat with tight-fitting cuffs.[4]
Large-Scale Reactions (>1g) Chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.Chemical splash goggles and a face shield.[3][5]As determined by risk assessment; consider a supplied-air respirator for large quantities or poor ventilation.Chemical-resistant apron over a lab coat.[6]
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.[3][5]NIOSH-approved respirator with organic vapor and particulate cartridges.[3]Chemical-resistant suit or coveralls.[5]
Hand Protection: The First Point of Contact

Given that N-methylthiophene-2-sulfonamide causes skin irritation, appropriate hand protection is non-negotiable[1]. Double-gloving with powder-free nitrile gloves provides a robust barrier for most small-scale operations.[3][4] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection. For larger quantities or prolonged handling, more robust chemical-resistant gloves, such as butyl rubber, are recommended. Always inspect gloves for any signs of degradation or puncture before use.

Eye and Face Protection: Shielding from Splashes and Aerosols

The serious eye irritation potential of this compound necessitates stringent eye protection[1]. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory[5]. In situations where splashing is a significant risk, such as during solution transfers or when working with larger volumes, a face shield should be worn in conjunction with goggles to protect the entire face[3].

Respiratory Protection: Preventing Inhalation

As N-methylthiophene-2-sulfonamide may cause respiratory tract irritation, minimizing inhalation exposure is critical[1]. The primary method for this is the use of a certified chemical fume hood. If work must be conducted outside of a fume hood, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator is required. For solid materials, a particulate respirator (e.g., N95) is appropriate. For solutions or in the event of a spill, a respirator with organic vapor cartridges should be used[3]. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Body Protection: A Barrier for the Skin

A standard long-sleeved laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[5][6]. Lab coats should be laundered separately from personal clothing.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is essential for minimizing risk and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure

Caption: A workflow for the safe handling of N-methylthiophene-2-sulfonamide.

Disposal Plan

All waste containing N-methylthiophene-2-sulfonamide must be treated as hazardous waste[2].

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container[2].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified[2].

  • Empty Containers: Empty containers that held N-methylthiophene-2-sulfonamide should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines[2][7].

Emergency Procedures: Planning for the Unexpected

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[8].

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

In Case of a Spill: Evacuate the area and prevent entry. Wearing the appropriate PPE (see table above), absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[7].

By adhering to these guidelines, researchers can handle N-methylthiophene-2-sulfonamide with a high degree of safety, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

  • N-methylthiophene-2-sulfonamide | C5H7NO2S2 | CID 769092 - PubChem. Available from: [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Available from: [Link]

  • Personal Protective Equipment for Working With Pesticides - MU Extension. (2000, December 1). Available from: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. Available from: [Link]

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